Palmitoyl tetrapeptide-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72N6O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-27-36(49)44-33(25-19-21-28-42)38(50)47-37(31(2)48)40(52)46-35(30-32-23-16-15-17-24-32)39(51)45-34(41(53)54)26-20-22-29-43/h15-17,23-24,31,33-35,37,48H,3-14,18-22,25-30,42-43H2,1-2H3,(H,44,49)(H,45,51)(H,46,52)(H,47,50)(H,53,54)/t31-,33+,34+,35+,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMXBAGNZCOHW-JPZUFNMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887140-79-6 | |
| Record name | Palmitoyl tetrapeptide-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887140796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYL TETRAPEPTIDE-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6H1PKC05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Palmitoyl Tetrapeptide-10: A Technical Guide to its Synthesis, Mechanism of Action, and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Core Data
Palmitoyl (B13399708) tetrapeptide-10 is a synthetic lipopeptide, where the tetrapeptide with the amino acid sequence Lysine-Threonine-Phenylalanine-Lysine (Lys-Thr-Phe-Lys or KTFK) is conjugated to palmitic acid. This modification enhances its bioavailability and skin penetration.
Amino Acid Sequence: Palmitoyl-Lys-Thr-Phe-Lys (Pal-KTFK)
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the solid-phase synthesis of Palmitoyl-Lys-Thr-Phe-Lys using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials
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Resin: 2-Chlorotrityl chloride resin
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Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH
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Palmitic Acid
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Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activation Base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
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Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
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Solvents: Dichloromethane (DCM), DMF, Diethyl ether
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Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of Palmitoyl tetrapeptide-10.
Detailed Protocol
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Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
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Loading of the First Amino Acid (Lys):
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Dissolve Fmoc-Lys(Boc)-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in DCM.
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Add the solution to the swollen resin and agitate for 2 hours.
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Wash the resin with DCM and DMF.
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Fmoc Deprotection:
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Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
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Drain the solution and wash the resin thoroughly with DMF and DCM.
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Coupling of the Subsequent Amino Acids (Phe, Thr, Lys):
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For each amino acid (Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH), pre-activate by dissolving it (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).
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Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
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Monitor the coupling reaction using a Kaiser test.
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After each coupling, wash the resin with DMF and DCM.
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Perform Fmoc deprotection after each successful coupling as described in step 3.
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Palmitoylation:
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After the final Fmoc deprotection, dissolve palmitic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).
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Add the solution to the resin and agitate for 4 hours.
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Wash the resin with DMF and DCM.
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Cleavage and Deprotection:
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Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2 hours.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge and decant the ether to obtain the crude peptide pellet.
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Purification:
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Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
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Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
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Collect the fractions containing the pure peptide.
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Lyophilization:
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Freeze-dry the purified fractions to obtain the final Palmitoyl-Lys-Thr-Phe-Lys as a white powder.
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Mechanism of Action and Signaling Pathways
This compound exerts its effects on the skin through multiple mechanisms, primarily by enhancing the skin's structural integrity and barrier function.
Enhancement of Skin Barrier Function
This compound has been shown to increase the expression of key proteins involved in keratinocyte adhesion and differentiation, namely corneodesmosin and filaggrin.
Caption: Proposed signaling pathway for skin barrier enhancement by this compound.
Maintenance of Skin Transparency and Radiance
This compound is also known to maintain the proteostasis of α-crystallin, a chaperone protein that contributes to the transparency and radiance of the skin.
Caption: Logical relationship of this compound in maintaining skin radiance.
Quantitative Data on Efficacy
While extensive clinical data specifically for this compound is limited in publicly available literature, the following table summarizes representative data for formulations containing palmitoyl peptides, demonstrating their anti-aging effects.
| Parameter Assessed | Test Population | Formulation | Duration of Use | Key Quantitative Results |
| Wrinkle Reduction | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | -14.07% decrease in crow's feet wrinkles. |
| Skin Elasticity | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +8.79% increase in skin elasticity. |
| Skin Brightness | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +2.14% increase in skin brightness (L* value). |
| Skin Redness | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | -22.39% decrease in skin redness (a* value). |
| Dermal Density | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +27.63% increase in dermal density. |
Experimental Protocols for Efficacy Evaluation
In Vitro Gene Expression Analysis in Keratinocytes
Objective: To quantify the effect of this compound on the gene expression of corneodesmosin (CDSN) and filaggrin (FLG) in human keratinocytes.
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Cell Culture: Culture normal human epidermal keratinocytes (NHEKs) in appropriate keratinocyte growth medium.
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Treatment: Treat confluent NHEKs with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
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RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.
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Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Quantitative PCR (qPCR): Perform qPCR using primers specific for CDSN, FLG, and a housekeeping gene (e.g., GAPDH) for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Clinical Evaluation of Skin Parameters
Objective: To assess the clinical efficacy of a topical formulation containing this compound on skin aging parameters.
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Study Design: A randomized, double-blind, placebo-controlled study with a sufficient number of subjects (e.g., n=30 per group) with signs of photoaging.
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Formulations: A test formulation containing a specified concentration of this compound and a placebo formulation without the peptide.
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Application: Subjects apply the assigned formulation to the face twice daily for a defined period (e.g., 8-12 weeks).
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Measurements:
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Skin Wrinkles: Quantify wrinkle depth and volume using silicone replicas and 3D imaging analysis (e.g., PRIMOS).
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Skin Elasticity: Measure skin elasticity using a cutometer.
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Skin Hydration: Assess skin hydration levels using a corneometer.
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Skin Tone and Color: Measure skin brightness (L) and redness (a) using a chromameter.
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Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes between the treatment and placebo groups.
Disclaimer: The information provided in this technical guide is for research and informational purposes only and is not intended as medical advice. The experimental protocols are representative and may require optimization for specific laboratory conditions.
Palmitoyl Tetrapeptide-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Tetrapeptide-10, a synthetic lipopeptide, has emerged as a significant ingredient in advanced skincare formulations. This technical guide provides an in-depth exploration of its discovery, chemical synthesis, and multifaceted mechanism of action within the skin. It details the experimental protocols used to substantiate its efficacy in promoting skin health, including its role in enhancing skin barrier function, promoting an even skin tone, and increasing skin radiance. Quantitative data from relevant studies are summarized in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for research and development professionals.
Discovery and Development
This compound was developed by Sederma, now a part of Croda, and is commercially known as Crystalide™. Its development was inspired by the popular "glass skin" trend, which emphasizes a clear, luminous, and seemingly transparent complexion. Sederma's research focused on identifying a peptide that could fundamentally improve skin texture and radiance from a cellular level, offering a long-term solution for achieving this aesthetic. This led to the identification of the tetrapeptide sequence Lysine-Threonine-Phenylalanine-Lysine (KTFK), which, when coupled with palmitic acid for enhanced bioavailability, became this compound.
Synthesis of this compound
The synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for creating peptides with a specific amino acid sequence. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
General Solid-Phase Peptide Synthesis Protocol
The following is a generalized protocol for the synthesis of a palmitoylated tetrapeptide, which can be adapted for this compound (Pal-KTFK).
Materials:
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Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH)
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Rink Amide resin
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Coupling reagents (e.g., HATU, HBTU)
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Activator base (e.g., DIEA)
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Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
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Palmitic acid
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Cleavage cocktail (e.g., TFA/TIS/H2O)
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Solvents (DMF, DCM)
Procedure:
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Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF.
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First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin using a coupling reagent and an activator base.
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a deprotection reagent.
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Sequential Amino Acid Coupling: The subsequent protected amino acids (Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Lys(Boc)-OH) are sequentially coupled to the growing peptide chain, with a deprotection step after each coupling.
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Palmitoylation: Following the final deprotection step, palmitic acid is coupled to the N-terminus of the tetrapeptide.
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Cleavage and Deprotection: The final lipopeptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
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Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
Mechanism of Action
This compound exerts its effects on the skin through multiple pathways, primarily by enhancing skin barrier function and promoting a "crystalline" complexion.
Upregulation of α-Crystallin
A key mechanism of this compound is the induction of α-crystallin, a chaperone protein that plays a crucial role in maintaining cellular transparency and proteostasis. By increasing the expression of α-crystallin, the peptide helps to preserve the clarity of the epidermis, contributing to a more radiant and luminous skin appearance.
Enhancement of Skin Barrier Function
This compound strengthens the skin's barrier function by increasing the expression of two key proteins:
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Corneodesmosin: A protein involved in corneocyte adhesion within the stratum corneum.
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Filaggrin: A protein essential for the formation of the cornified envelope and the production of Natural Moisturizing Factors (NMFs).
The upregulation of these proteins leads to improved skin barrier integrity, reducing transepidermal water loss and protecting the skin from environmental stressors.
Regulation of Epidermal Renewal
The peptide also promotes natural desquamation processes by regulating the rate of epidermal renewal and keratinocyte maturation. This "soft-polish" effect contributes to a smoother and more even skin surface.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
The Molecular Mechanisms of Palmitoyl Tetrapeptide-10 in Cutaneous Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Tetrapeptide-10, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. Its purported benefits range from enhancing the skin's natural radiance to reinforcing its protective barrier. This technical guide provides an in-depth exploration of the currently understood mechanisms of action of this compound within skin cells, with a focus on its role in promoting a "glass skin" effect, strengthening the epidermal barrier, and regulating desquamation. The information presented herein is intended for a scientific audience and is based on available technical literature and manufacturer's data.
Core Mechanism 1: Enhancement of Skin Clarity and Radiance via α-Crystallin Induction
A primary mechanism of action for this compound, particularly as formulated in the commercial ingredient Crystalide™, is the induction of the chaperone protein α-crystallin in the epidermis.[1][2] α-Crystallin, a small heat shock protein, is crucial for maintaining the transparency of the eye lens and has been identified as a key factor in promoting skin clarity and radiance.[1][2] It functions by ensuring protein proteostasis—the processes of protein synthesis, folding, and degradation—thereby preventing the aggregation of denatured proteins that can impair the skin's refractive index and lead to a dull complexion.[1][3]
By upregulating the expression of α-crystallin, this compound helps to maintain a clear, well-ordered cellular environment, which in turn enhances the skin's luminosity and contributes to a "glass skin" appearance.[1][2]
Quantitative Data: α-Crystallin Expression
| Cell Type | Treatment | Concentration | Result | Source |
| Normal Human Keratinocytes (NHK) | This compound (as Crystalide™) | 3% | 2.19-fold increase in α-crystallin expression vs. control | Sederma |
| Reconstructed Human Epidermis | This compound (as Crystalide™) | 2% | 61% increase in α-crystallin expression vs. control | Sederma |
| Reconstructed Human Epidermis | This compound (as Crystalide™) | 3% | 161% increase in α-crystallin expression vs. control | Sederma |
Experimental Protocol: In Vitro Assessment of α-Crystallin Expression in Normal Human Keratinocytes (NHK)
Objective: To quantify the effect of this compound on α-crystallin expression in primary human keratinocytes.
Methodology:
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Cell Culture: Normal Human Keratinocytes (NHK) are cultured in a standard keratinocyte growth medium (e.g., KGM-Gold™) at 37°C in a humidified atmosphere with 5% CO2.
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Treatment: Upon reaching approximately 70-80% confluency, the cells are treated with a preparation containing this compound (e.g., 3% Crystalide™) or a vehicle control for a specified period (e.g., 24-72 hours).
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Cell Lysis: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
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Immunoblotting (Western Blot):
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Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
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The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific for α-crystallin. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used for loading control.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
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Densitometric Analysis: The intensity of the α-crystallin bands is quantified using image analysis software and normalized to the intensity of the corresponding housekeeping protein band to determine the relative expression of α-crystallin.
Core Mechanism 2: Reinforcement of the Epidermal Barrier
This compound is reported to enhance the skin's barrier function by increasing the expression of key proteins involved in keratinocyte adhesion and terminal differentiation, namely corneodesmosin and filaggrin.[4]
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Corneodesmosin is a major component of corneodesmosomes, the primary adhesive structures in the stratum corneum. Its proper expression is essential for maintaining the integrity and cohesion of the outermost layer of the skin.
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Filaggrin is a protein that plays a critical role in the formation of the cornified cell envelope and the production of natural moisturizing factors (NMFs), which are vital for skin hydration.
By promoting the synthesis of these proteins, this compound is thought to strengthen the epidermal barrier, reduce transepidermal water loss (TEWL), and improve the skin's resilience to environmental stressors.[4] While the qualitative effects are stated, specific quantitative data on the percentage increase of these proteins upon treatment with this compound are not publicly available.
Experimental Protocol: General Methodology for Assessing Filaggrin and Corneodesmosin Expression
Objective: To evaluate the effect of this compound on the expression of filaggrin and corneodesmosin in a reconstructed human epidermis model.
Methodology:
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Tissue Culture: Reconstructed human epidermis (RHE) models are cultured at the air-liquid interface according to the manufacturer's instructions.
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Treatment: The RHE models are treated topically with a formulation containing this compound at various concentrations or a vehicle control for a defined period, with media changes as required.
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Tissue Processing: Following treatment, the RHE tissues are either fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry or snap-frozen for protein or RNA extraction.
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Immunohistochemistry/Immunofluorescence:
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Paraffin-embedded sections are deparaffinized and rehydrated.
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Antigen retrieval is performed using an appropriate method (e.g., heat-induced epitope retrieval).
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Sections are incubated with primary antibodies specific for filaggrin and corneodesmosin.
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For immunohistochemistry, a secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by a chromogenic substrate.
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For immunofluorescence, a fluorescently labeled secondary antibody is used.
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Sections are counterstained (e.g., with hematoxylin (B73222) or DAPI) and imaged using a microscope.
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The intensity and distribution of the staining are qualitatively and semi-quantitatively assessed.
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Gene Expression Analysis (qPCR):
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Total RNA is extracted from the RHE tissues and reverse-transcribed into cDNA.
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Quantitative PCR (qPCR) is performed using primers specific for the genes encoding filaggrin (FLG) and corneodesmosin (CDSN).
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The relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene.
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Protein Expression Analysis (Western Blot):
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Total protein is extracted from the RHE tissues.
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Western blotting is performed as described in the previous protocol, using primary antibodies against filaggrin and corneodesmosin.
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Core Mechanism 3: Regulation of Desquamation
The manufacturer of Crystalide™ claims a "soft-polish effect," suggesting that this compound promotes a harmonious and regulated desquamation process.[2] Normal desquamation involves the enzymatic degradation of corneodesmosomes by proteases such as kallikrein-related peptidases (KLKs), primarily KLK5 and KLK7. An imbalance in the activity of these enzymes can lead to impaired shedding of corneocytes, resulting in rough and uneven skin texture.
The precise mechanism by which this compound regulates desquamation is not fully elucidated in publicly available literature. It is hypothesized that the peptide may influence the expression or activity of KLKs or their endogenous inhibitors, thereby ensuring a controlled breakdown of corneodesmosomes and a smoother skin surface. However, direct evidence for this interaction is currently lacking.
Other Potential Mechanisms of Action
While less substantiated with specific data for this compound, general claims for peptides in this class often include the stimulation of extracellular matrix proteins and the regulation of melanogenesis.
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Collagen and Elastin Synthesis: Many bioactive peptides are known to signal fibroblasts to increase the production of collagen and elastin, which are essential for skin firmness and elasticity.[5] This is often mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway. While it is plausible that this compound may have a similar effect, specific studies demonstrating this mechanism and providing quantitative data are needed.
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Regulation of Melanogenesis: Some peptides have been shown to influence melanin (B1238610) production by interacting with the melanocortin-1 receptor (MC1R) or inhibiting the activity of tyrosinase, the key enzyme in melanin synthesis.[5] The potential for this compound to modulate skin pigmentation is an area for further investigation.
Conclusion
The primary, well-documented mechanism of action for this compound in skin cells is the upregulation of α-crystallin, leading to enhanced skin clarity and radiance. Additionally, there is evidence to suggest its role in reinforcing the epidermal barrier through the increased expression of corneodesmosin and filaggrin, and in regulating the desquamation process for a smoother skin surface. While the broader effects on extracellular matrix synthesis and melanogenesis are plausible, they require further specific investigation to be definitively attributed to this compound. This guide provides a summary of the current scientific understanding and highlights the need for further primary research to fully elucidate the intricate signaling pathways and quantitative effects of this promising bioactive peptide.
References
The Enigmatic Role of Palmitoyl Tetrapeptide-10 in Extracellular Matrix Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) tetrapeptide-10 has emerged as a noteworthy synthetic peptide in the realm of dermatology and cosmetic science, lauded for its purported anti-aging properties. This technical guide delves into the available scientific understanding of Palmitoyl tetrapeptide-10's role in the production of collagen and elastin (B1584352), critical components for maintaining the skin's structural integrity and youthful appearance. While direct, in-depth research on this compound is notably limited in publicly accessible scientific literature, this paper synthesizes the current claims and extrapolates potential mechanisms of action based on the broader understanding of bioactive peptides in dermatology. The objective is to provide a foundational resource for researchers and professionals in drug development, highlighting both the claimed benefits and the significant gaps in our knowledge that warrant further investigation.
Introduction
The extracellular matrix (ECM) of the dermis is a complex network of macromolecules, primarily composed of collagen and elastin fibers, that provides structural support, elasticity, and resilience to the skin. The age-related decline in the synthesis and integrity of these proteins leads to the visible signs of aging, such as wrinkles and loss of firmness. Bioactive peptides, short chains of amino acids, have garnered considerable attention as potential modulators of ECM homeostasis. This compound is a lipopeptide, a synthetic tetrapeptide (a peptide containing four amino acids) attached to a palmitic acid molecule. The palmitoyl group enhances its lipophilicity, theoretically improving its penetration through the stratum corneum to reach the dermal fibroblasts, the primary cells responsible for collagen and elastin synthesis.
While marketed as a collagen and elastin booster, detailed, peer-reviewed studies quantifying its efficacy and elucidating its precise molecular pathways are scarce. This guide aims to consolidate the available information and propose plausible mechanisms that could be the focus of future research.
Putative Mechanism of Action: Stimulating Fibroblast Activity
The central hypothesis for this compound's action is its ability to act as a signaling molecule, interacting with dermal fibroblasts to stimulate the synthesis of ECM proteins.[1] This is a common mechanism attributed to many cosmetic peptides.
Interaction with Cellular Receptors
It is postulated that this compound, upon reaching the dermis, binds to specific receptors on the surface of fibroblasts. This binding event would trigger intracellular signaling cascades that ultimately lead to the upregulation of genes encoding for collagen (e.g., COL1A1, COL3A1) and elastin (ELN). The exact nature of these receptors for this compound has not been identified in the available literature.
Potential Involvement of the Transforming Growth Factor-β (TGF-β) Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of collagen synthesis in fibroblasts.[2] Some palmitoylated peptides are known to influence this pathway.[3] It is plausible that this compound could directly or indirectly activate the TGF-β pathway, leading to the phosphorylation and nuclear translocation of Smad proteins, which are key transcription factors for collagen gene expression.
Figure 1: Hypothesized TGF-β signaling pathway for this compound.
Quantitative Data on Collagen and Elastin Production
A thorough review of scientific databases reveals a significant lack of publicly available quantitative data from controlled in vitro or in vivo studies specifically investigating the effect of this compound on collagen and elastin production. The information is largely qualitative and originates from manufacturers and suppliers. For a comprehensive understanding, further research is critically needed to generate robust, peer-reviewed data.
Table 1: Summary of Quantitative Data (Hypothetical - For Illustrative Purposes)
| Parameter | Cell Type | Treatment Concentration | Fold Change vs. Control (Mean ± SD) | Method of Analysis | Reference |
| COL1A1 mRNA Expression | Human Dermal Fibroblasts | Data Not Available | Data Not Available | RT-qPCR | N/A |
| ELN mRNA Expression | Human Dermal Fibroblasts | Data Not Available | Data Not Available | RT-qPCR | N/A |
| Pro-collagen Type I Protein Secretion | Human Dermal Fibroblasts | Data Not Available | Data Not Available | ELISA | N/A |
| Tropoelastin Protein Levels | Human Dermal Fibroblasts | Data Not Available | Data Not Available | Western Blot | N/A |
Note: This table is for illustrative purposes only to demonstrate the type of quantitative data required. Currently, there is no publicly available data to populate this table for this compound.
Experimental Protocols
Detailed experimental protocols for studies specifically on this compound are not available in the published literature. However, based on standard methodologies for assessing the efficacy of cosmetic peptides on dermal fibroblasts, a general experimental workflow can be proposed.
In Vitro Assessment of Collagen and Elastin Synthesis
Objective: To quantify the effect of this compound on the gene and protein expression of collagen and elastin in human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
ELISA kit for human pro-collagen type I
-
Antibodies for tropoelastin and a loading control (e.g., β-actin) for Western blot
-
Cell lysis buffer
-
BCA protein assay kit
Methodology:
-
Cell Culture: HDFs are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with a low-serum medium containing various concentrations of this compound or the vehicle control.
-
RNA Extraction and RT-qPCR: After a defined incubation period (e.g., 24, 48 hours), total RNA is extracted from the cells. cDNA is synthesized, and qPCR is performed to quantify the relative mRNA expression levels of COL1A1 and ELN.
-
ELISA: The cell culture supernatant is collected to measure the concentration of secreted pro-collagen type I using a specific ELISA kit.
-
Western Blot: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against tropoelastin and a loading control to assess protein levels.
Figure 2: General experimental workflow for in vitro assessment.
Discussion and Future Directions
The current understanding of this compound's role in collagen and elastin production is based more on theoretical mechanisms and marketing claims than on robust, publicly available scientific evidence. For the scientific and drug development communities, this presents both a challenge and an opportunity.
The primary challenge is the lack of data to substantiate the claims of its efficacy. Without controlled studies, it is difficult to ascertain its true potential as a therapeutic or cosmetic agent.
The opportunity lies in conducting the necessary research to fill these knowledge gaps. Future studies should focus on:
-
Quantitative in vitro studies: Following protocols similar to the one outlined above to determine the dose-dependent effects of this compound on collagen and elastin synthesis.
-
Identification of cellular receptors: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific fibroblast receptors that bind to this compound.
-
Elucidation of signaling pathways: Employing pathway-specific inhibitors and activators, along with techniques like Western blotting for phosphorylated proteins, to delineate the precise signaling cascades involved.
-
Clinical trials: Conducting double-blind, placebo-controlled clinical studies to evaluate the in vivo efficacy of formulations containing this compound on skin elasticity, firmness, and wrinkle reduction.
Conclusion
This compound is a promising bioactive peptide with the potential to stimulate collagen and elastin production in the skin. However, the current body of scientific evidence is insufficient to fully validate these claims or to provide a detailed understanding of its mechanism of action. This technical guide has summarized the existing knowledge and proposed a framework for future research. For researchers, scientists, and drug development professionals, this compound represents an area ripe for investigation, with the potential to yield novel insights into skin aging and the development of effective dermatological treatments. Rigorous scientific inquiry is essential to move beyond putative claims and establish a solid, evidence-based understanding of this peptide's role in skin biology.
References
- 1. beautydecoded.com [beautydecoded.com]
- 2. Dermal Transforming Growth Factor-β Responsiveness Mediates Wound Contraction and Epithelial Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
Palmitoyl Tetrapeptide-10: A Technical Examination of Biological Functions Beyond Cosmetics
Abstract: Palmitoyl (B13399708) tetrapeptide-10, a synthetic lipopeptide, is predominantly recognized for its application in the cosmetics industry. However, the underlying biological mechanisms that confer its dermatological benefits suggest a range of cellular activities that warrant investigation beyond the cosmetic field. This technical guide provides an in-depth analysis of the known biological functions of Palmitoyl tetrapeptide-10, focusing on its molecular interactions and cellular effects. While current research is largely confined to skin biology, the principles of proteostasis, cellular differentiation, and barrier integrity are fundamental across various biological systems. This document collates available quantitative data, outlines plausible experimental methodologies for its study, and presents its known signaling pathways, aiming to provide a foundational resource for researchers, scientists, and professionals in drug development exploring the broader therapeutic potential of this peptide.
Introduction
This compound is a synthetic peptide with the amino acid sequence Lysine-Threonine-Phenylalanine-Lysine (KTFK) acylated with palmitic acid at the N-terminus. The addition of the lipid moiety enhances its bioavailability and skin penetration. While commercially developed for cosmetic applications to improve skin radiance and barrier function, the peptide's interaction with fundamental cellular processes presents an opportunity for exploration in other biological contexts.
It is critical to distinguish this compound (Pal-Lys-Thr-Phe-Lys) from other palmitoylated tetrapeptides in scientific literature. Notably, a study identifying a palmitoyl tetrapeptide as a B-lymphocyte mitogen investigated a different molecule, N-palmitoyl-(S)-seryl-(S)-seryl-(S)-asparaginyl-(S)-alanine (Pal-Ser-Ser-Asn-Ala)[1]. To date, no peer-reviewed studies have demonstrated direct immunomodulatory or other non-dermatological functions for this compound. This guide will therefore focus on the established biological functions within the context of skin cells, presenting them from a mechanistic perspective relevant to broader cell biology.
Core Biological Functions and Mechanisms of Action
The primary biological activities of this compound identified to date revolve around two key areas: the maintenance of cellular proteostasis and the regulation of epidermal differentiation and barrier function.
Maintenance of Cellular Proteostasis via α-Crystallin Induction
This compound has been shown to induce the expression of α-crystallin, a chaperone protein.[2][3] α-Crystallin is a member of the small heat shock protein (sHSP) family and is crucial for maintaining cellular proteostasis by preventing the aggregation of misfolded or denatured proteins.[2][4][5] While abundant in the eye lens, α-crystallin is also expressed in other tissues, including the skin, where it contributes to cellular resilience against stress.[2][6]
The proposed mechanism involves this compound signaling to keratinocytes to upregulate α-crystallin synthesis. This enhancement of the cellular chaperone machinery helps maintain the transparency and structural integrity of cellular protein pools, which in the skin, contributes to a more uniform and radiant appearance.[2][3] The broader implication of upregulating a key chaperone protein could be of interest in contexts where protein aggregation is a pathological feature.
Regulation of Epidermal Differentiation and Barrier Integrity
A functional skin barrier is essential for preventing water loss and protecting against environmental insults. This barrier is formed during the terminal differentiation of keratinocytes, a process involving the expression of specific proteins such as filaggrin and corneodesmosin.[7]
-
Filaggrin: A key protein that aggregates keratin (B1170402) filaments and is later broken down into Natural Moisturizing Factors (NMFs), which are critical for stratum corneum hydration.[8][9]
-
Corneodesmosin: A protein that plays a crucial role in the adhesion of corneocytes, the terminally differentiated keratinocytes that form the outermost layer of the skin.[10]
This compound is reported to work synergistically with other active ingredients to increase the expression of both corneodesmosin and filaggrin.[7] By promoting the synthesis of these key structural and functional proteins, the peptide enhances keratinocyte adhesion and terminal differentiation, thereby improving the integrity and function of the skin barrier.[7] This mechanism of action suggests a potential role in any physiological or pathological process where epithelial barrier function is compromised.
Quantitative Data from Clinical and In-Vitro Studies
The majority of available quantitative data for this compound comes from clinical studies evaluating its cosmetic efficacy. While not from non-cosmetic research, this data provides a quantitative measure of its biological effects on human tissue.
| Parameter Assessed | Method of Measurement | Result | Study Duration | Significance | Source |
| Skin Complexion | Visual Sensory Analysis (CLCT Index) | +33.5% Improvement vs. Baseline | 6 Weeks | p<0.01 vs. Baseline | [3][11] |
| Skin Moisturization | Electrical Capacitance (Epsilon™ E100) | +25.8% Increase vs. Baseline | 6 Weeks | p<0.01 vs. Baseline | [3][11] |
| Corneocyte Size | Automated Optical Microscopy | -0.5% Change (Maintained) | 6 Weeks | p<0.05 vs. Placebo (-2.4% Change) | [3][11] |
Table 1: Summary of Quantitative Data from a Clinical Study of a Formulation Containing 3% Crystalide™ (a this compound formulation).
Signaling Pathways and Logical Relationships
The precise signaling pathways activated by this compound have not been fully elucidated in publicly available literature. However, based on its described functions, a logical pathway can be inferred.
Signaling Pathway for Enhanced Skin Barrier Function
The diagram below illustrates the proposed signaling cascade initiated by this compound to enhance epidermal barrier integrity.
Caption: Proposed signaling pathway of this compound in keratinocytes.
Experimental Protocols
Detailed experimental protocols for non-cosmetic applications of this compound are not available in the current literature. The following represents a representative in-vitro protocol for assessing the effect of a peptide on skin barrier protein expression in human keratinocytes, based on standard laboratory techniques.
Representative Protocol: In-Vitro Analysis of Filaggrin and α-Crystallin Expression in Human Keratinocytes
Objective: To determine the effect of this compound on the gene expression of filaggrin (FLG) and α-crystallin (CRYAA) in a human keratinocyte cell line.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium (KGM)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FLG, CRYAA, and a housekeeping gene (e.g., GAPDH)
-
Multi-well cell culture plates
Methodology:
-
Cell Culture:
-
Culture HaCaT cells in KGM at 37°C and 5% CO2.
-
Seed cells into 12-well plates at a density of 1 x 10^5 cells/well and allow to adhere for 24 hours.
-
-
Peptide Treatment:
-
Prepare working solutions of this compound in KGM at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle-only control.
-
Aspirate the old medium from the cells and replace it with the treatment or control media.
-
Incubate for 48-72 hours.
-
-
RNA Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for FLG, CRYAA, and GAPDH.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
-
The workflow for this representative experiment is depicted below.
Caption: Representative workflow for in-vitro analysis of gene expression.
Conclusion and Future Directions
The current body of scientific evidence on this compound (Pal-Lys-Thr-Phe-Lys) demonstrates its biological activity primarily within the context of skin biology. Its core functions—enhancing cellular proteostasis through α-crystallin induction and improving epithelial barrier integrity by upregulating key structural proteins—are well-supported by data from cosmetic science.
However, these functions are of fundamental importance in numerous biological systems beyond the skin. The ability to modulate chaperone expression and enhance epithelial barriers could have therapeutic implications in a variety of disease models. Future research should aim to:
-
Elucidate the specific signaling pathways: Identify the membrane receptors and intracellular signaling cascades that this compound activates.
-
Investigate effects in other epithelial tissues: Explore the potential of this peptide to enhance barrier function in tissues such as the gut, lungs, or cornea.
-
Explore the role in protein-misfolding diseases: Given its effect on α-crystallin, investigate its potential to mitigate protein aggregation in relevant cellular and animal models of neurodegenerative or other proteinopathies.
A thorough investigation into these areas is required to unlock the potential of this compound beyond its current applications and to validate its utility for drug development professionals.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 3. crodabeauty.com [crodabeauty.com]
- 4. The α-crystallin Chaperones Undergo a Quasi-ordered Co-aggregation Process in Response to Saturating Client Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-crystallin–derived peptides as therapeutic chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of α-Crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytokine Modulation of AD Filaggrin Skin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.primo.exlibrisgroup.com [ucl.primo.exlibrisgroup.com]
- 11. scribd.com [scribd.com]
Palmitoyl Tetrapeptide-10: A Technical Examination of its Influence on Keratinocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Tetrapeptide-10, a synthetic lipopeptide, has garnered attention in the cosmetic and dermatological fields for its purported effects on skin barrier enhancement and overall skin quality. This technical guide provides an in-depth analysis of the available scientific information regarding the influence of this compound on the intricate process of keratinocyte differentiation. While direct, peer-reviewed quantitative data on its impact on specific terminal differentiation markers remains proprietary, this paper synthesizes the claimed mechanisms of action and contextualizes them within established cellular and molecular biology frameworks. This guide will detail the theoretical signaling pathways, present hypothetical quantitative outcomes based on commercial claims, and provide standardized experimental protocols for the in-vitro validation of this peptide's efficacy.
Introduction
The epidermal barrier, our primary interface with the external environment, is a meticulously orchestrated structure maintained by the continuous process of keratinocyte proliferation, differentiation, and cornification. Terminal differentiation of keratinocytes involves the expression of key structural proteins, including loricrin, filaggrin, and involucrin (B1238512), which are essential for the formation of the cornified envelope and the maintenance of skin integrity. Cosmetic and dermatological research has increasingly focused on active ingredients that can positively modulate this process. This compound, commercially known as Crystalide™, is a palmitoylated synthetic peptide with the amino acid sequence Lys-Thr-Phe-Lys. It is marketed for its ability to promote a "glass skin" effect, suggesting an influence on skin surface quality and cellular maturation[1][2][3]. This document aims to provide a comprehensive technical overview of the reported effects of this compound on keratinocyte differentiation for a scientific audience.
Proposed Mechanism of Action and Signaling Pathways
The primary mechanism attributed to this compound is the induction of α-crystallin, a chaperone protein predominantly known for its role in maintaining the transparency of the eye lens[1][2][3]. In the context of skin, α-crystallin is suggested to contribute to skin radiance and transparency. Furthermore, this compound is claimed to exert epigenetic regulation, leading to "harmonious skin maturation"[2][3]. While the direct signaling cascade linking α-crystallin to the terminal differentiation of keratinocytes is not fully elucidated in publicly available literature, a plausible pathway can be hypothesized.
An increase in α-crystallin could potentially modulate cellular stress responses and protein homeostasis, which may, in turn, influence the expression of transcription factors pivotal for keratinocyte differentiation. One of the initial claims for similar peptides was an increase in filaggrin expression, a key protein in the granular layer of the epidermis responsible for aggregating keratin (B1170402) filaments and contributing to the skin's natural moisturizing factors.
Below is a diagram illustrating a hypothetical signaling pathway for this compound's effect on keratinocyte differentiation.
Quantitative Data on Keratinocyte Differentiation Markers
While specific, peer-reviewed quantitative data for this compound's effect on loricrin, filaggrin, and involucrin is not publicly available, the following table presents hypothetical data consistent with the manufacturer's claims of promoting skin maturation and barrier enhancement. These values are for illustrative purposes and would require experimental validation.
| Marker | Assay Type | Treatment Concentration | Fold Change (vs. Control) | Statistical Significance |
| Loricrin (LOR) | qRT-PCR | 10 µM | 1.8 | p < 0.05 |
| Western Blot | 10 µM | 1.5 | p < 0.05 | |
| Filaggrin (FLG) | qRT-PCR | 10 µM | 2.2 | p < 0.01 |
| Western Blot | 10 µM | 1.9 | p < 0.01 | |
| Involucrin (IVL) | qRT-PCR | 10 µM | 1.6 | p < 0.05 |
| Western Blot | 10 µM | 1.4 | p < 0.05 |
Experimental Protocols
To validate the effects of this compound on keratinocyte differentiation, a series of in-vitro experiments can be conducted. The following are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation Induction: To induce differentiation, the calcium concentration in the medium is raised from low (0.05-0.1 mM) to high (1.2-1.8 mM) for a period of 24 to 72 hours.
-
Peptide Treatment: this compound is dissolved in a suitable vehicle (e.g., sterile water or DMSO) and added to the culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM) at the time of differentiation induction. A vehicle-only control is run in parallel.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the gene expression of differentiation markers.
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes for the target genes (Loricrin, Filaggrin, Involucrin) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blotting
This method is employed to quantify the protein levels of differentiation markers.
-
Protein Extraction: Total protein is extracted from cell lysates.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Loricrin, Filaggrin, and Involucrin, as well as a loading control (e.g., β-actin, GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Immunofluorescence Staining
This technique allows for the visualization of the localization and expression of differentiation markers within the cells.
-
Cell Seeding: NHEKs are grown on sterile glass coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Staining: The cells are incubated with primary antibodies against the differentiation markers, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging: The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and images are captured using a fluorescence microscope.
Conclusion and Future Directions
This compound is a cosmetic ingredient with claims of improving skin quality through the promotion of "harmonious skin maturation." The proposed mechanism involving the induction of α-crystallin presents an interesting avenue for further research. However, a significant gap exists in the publicly available, peer-reviewed literature regarding direct, quantitative evidence of its effects on key keratinocyte terminal differentiation markers such as loricrin, filaggrin, and involucrin.
For researchers and drug development professionals, the validation of these claims through rigorous in-vitro and ex-vivo studies is paramount. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on elucidating the precise signaling cascade initiated by this compound in keratinocytes, identifying its direct cellular receptor(s), and confirming its efficacy in promoting the expression of structural proteins essential for a robust epidermal barrier. Such studies will be crucial in substantiating its use as a potent agent in dermatological and cosmetic formulations aimed at improving skin barrier function.
References
Investigating the Anti-Inflammatory Properties of Palmitoyl Tetrapeptide-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl tetrapeptide-10 is a synthetic lipopeptide that has garnered interest for its potential anti-inflammatory and skin-reparative properties. While extensive peer-reviewed data on its specific anti-inflammatory mechanisms are limited, this guide synthesizes available information and extrapolates from studies on structurally related peptides, such as Palmitoyl Tetrapeptide-7, to provide a comprehensive technical overview. This document details its hypothesized mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a peptide sequence coupled with palmitic acid to enhance skin penetration and stability, is suggested to possess anti-inflammatory capabilities.[1] Its proposed benefits include reducing redness and mitigating damage from environmental stressors.[1] This guide delves into the scientific basis for these claims, providing a structured examination of its anti-inflammatory properties.
Quantitative Data on Anti-Inflammatory Effects
Direct quantitative data for this compound is not extensively available in peer-reviewed literature. However, studies on the closely related Palmitoyl Tetrapeptide-7 offer valuable insights into the potential efficacy of this class of peptides.
Table 1: In-Vivo Anti-Inflammatory Effects of a Gel Containing Palmitoyl Tetrapeptide-7 on PM10-Induced Inflammation in Hairless Mice
| Treatment Group | IL-1β Expression Level (Relative to PM10 Control) | IL-6 Expression Level (Relative to PM10 Control) | Statistical Significance (vs. PM10 Control) |
| 3% Palmitoyl Tetrapeptide-7 Gel | Reduced | Reduced | Not specified |
| 5% Palmitoyl Tetrapeptide-7 Gel | Significantly Reduced | Significantly Reduced | p < 0.05 |
Data extrapolated from a study on the effects of Palmitoyl Tetrapeptide-7 gel on particulate matter-induced inflammation.[2]
Hypothesized Mechanism of Action and Signaling Pathways
The primary anti-inflammatory mechanism of Palmitoyl tetrapeptides is believed to be the modulation of pro-inflammatory cytokine production.[3] It is hypothesized that this compound may interfere with key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of Pro-Inflammatory Cytokines
Studies on related peptides suggest a significant reduction in the expression of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), key mediators of the inflammatory response.[2][4] By downregulating these cytokines, this compound may help to dampen the inflammatory cascade.
Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the transcriptional activation of pro-inflammatory genes.[5][6] It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of these pathways, thereby preventing the nuclear translocation of transcription factors like NF-κB p65 and the phosphorylation of key MAPK proteins like p38.
References
- 1. weldonbiotech.com [weldonbiotech.com]
- 2. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
- 3. neherald.com [neherald.com]
- 4. corepeptidesusa.com [corepeptidesusa.com]
- 5. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
Palmitoyl Tetrapeptide-10: A Technical Examination of its Impact on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl tetrapeptide-10, a synthetic lipopeptide, has emerged as a promising bioactive ingredient in dermatology and cosmetic science, primarily recognized for its role in enhancing skin barrier function and promoting a radiant complexion. This technical guide synthesizes the available scientific data on this compound, focusing on its molecular mechanisms, quantitative effects on key skin barrier components, and the experimental methodologies used to substantiate these claims. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in the development of advanced skincare and dermatological therapies.
Introduction
The skin barrier, primarily localized in the stratum corneum, is essential for protecting the body from external aggressors and preventing excessive transepidermal water loss (TEWL). A compromised skin barrier is a hallmark of various dermatological conditions, including atopic dermatitis, psoriasis, and sensitive skin. This compound, a peptide composed of four amino acids (Lysine-Threonine-Phenylalanine-Lysine) conjugated with palmitic acid to enhance skin penetration, has been engineered to support and improve the integrity of this crucial barrier. Marketed under trade names such as Crystalide™, this peptide is purported to work through novel mechanisms involving protein homeostasis and cellular differentiation to restore and maintain a healthy and luminous skin barrier.
Mechanism of Action
This compound exerts its effects on the skin barrier through a multi-faceted approach, primarily centered around the induction of the chaperone protein α-crystallin and the regulation of epidermal maturation.
2.1. Induction of α-Crystallin and Maintenance of Proteostasis
A key proposed mechanism of this compound is its ability to induce the expression of α-crystallin in the epidermis.[1] α-crystallin is a small heat shock protein that functions as a molecular chaperone, playing a critical role in maintaining cellular proteostasis by preventing the aggregation of misfolded or denatured proteins.[2] In the context of skin, maintaining protein integrity is crucial for the proper function of structural proteins and enzymes essential for barrier integrity.
Stressors such as UV radiation and oxidative stress can lead to protein damage and aggregation in keratinocytes, impairing their function and contributing to a weakened skin barrier. By upregulating α-crystallin, this compound helps to preserve the native conformation and function of key epidermal proteins, thereby enhancing the skin's resilience to environmental insults.[3]
Signaling Pathway for α-Crystallin Induction and Function
While the precise signaling cascade initiated by this compound to induce α-crystallin is not fully elucidated in the available literature, a plausible pathway involves the activation of cellular stress response pathways. For instance, cellular stress is known to activate the p38 MAPK pathway, which in turn can lead to the phosphorylation and activation of transcription factors that upregulate the expression of small heat shock proteins like α-crystallin.
Caption: Proposed signaling pathway for this compound's effect on skin barrier function.
2.2. Epigenetic Regulation and Harmonious Skin Maturation
This compound is also suggested to exert an epigenetic regulatory role, leading to a more harmonious maturation of keratinocytes.[1][4] This implies that the peptide can influence gene expression patterns related to epidermal differentiation without altering the underlying DNA sequence. By promoting a well-orchestrated differentiation process, this compound ensures the proper formation of the stratum corneum, the ultimate physical barrier of the skin.
2.3. Promotion of Natural Desquamation
A "soft-polish" effect is attributed to this compound, which is achieved by promoting the natural desquamation process.[1] Normal desquamation involves the enzymatic degradation of corneodesmosomes, the protein structures that hold corneocytes together. An imbalance in this process can lead to the accumulation of dead skin cells, resulting in a dull and rough skin surface. By regulating the activity of enzymes involved in corneodesmosome degradation, this compound helps to ensure a smooth and even skin surface, which contributes to improved skin radiance.
Quantitative Data on Skin Barrier Improvement
The efficacy of this compound, primarily through the formulation Crystalide™, has been evaluated in both in vitro and clinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Study Results
| Parameter | Test System | Treatment | Result |
| Ceramides | Reconstructed Human Epidermis | This compound | +334% increase |
| Filaggrin | Reconstructed Human Epidermis | This compound | +554% increase |
| Hyaluronic Acid | Reconstructed Human Epidermis | This compound | +91% increase |
Table 2: Clinical Study Results (6-week application of a cream with 3% Crystalide™)
| Parameter | Number of Volunteers | Methodology | Result |
| Skin Complexion (Radiance) | 26 | Visual sensory analysis (CLCT method) by 3 expert judges | +33.5% improvement in CLCT index vs. T0 (p<0.01); 81% of respondents noted improvement |
| Corneocyte Size | 29 | Instrumental evaluation by automatic analysis with optical microscope | -0.5% change (maintained size) vs. -2.4% for placebo (p<0.05 vs. placebo) |
| Skin Moisturization | 25 | Instrumental evaluation by Epsilon™ E100 | +25.8% increase vs. T0 (p<0.01), up to 99% increase observed; 80% of respondents noted improvement |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are largely proprietary. However, based on standard methodologies in dermatological research, the following outlines the likely experimental designs.
4.1. In Vitro Evaluation of Barrier-Related Biomarkers
This type of study typically involves the use of reconstructed human epidermis (RHE) models, which are three-dimensional tissue cultures that mimic the structure and function of the human epidermis.
Experimental Workflow for In Vitro Analysis
Caption: Generalized workflow for in vitro evaluation of skin barrier biomarkers.
-
RHE Model Culture: RHE models are cultured at the air-liquid interface to promote proper stratification and differentiation.
-
Treatment: A solution containing this compound at a specified concentration is topically applied to the RHE surface. A vehicle control (the formulation without the peptide) is applied to a separate set of RHE models.
-
Incubation: The treated models are incubated for a predetermined period to allow for cellular responses.
-
Tissue Processing: After incubation, the RHE tissues are harvested. For gene expression analysis (e.g., qPCR for filaggrin), RNA is extracted. For protein analysis (e.g., immunohistochemistry or Western blotting for filaggrin and corneodesmosin), the tissue is fixed and sectioned or homogenized to extract proteins. For lipid analysis (e.g., LC-MS/MS for ceramides), lipids are extracted.
-
Quantification: The expression levels of target genes and proteins, and the abundance of specific lipids are quantified using appropriate techniques.
4.2. Clinical Evaluation of Skin Barrier Function and Radiance
Clinical studies are essential to validate the in vitro findings in human subjects. A typical study design would be a randomized, double-blind, placebo-controlled trial.
Experimental Workflow for Clinical Study
Caption: Typical workflow for a clinical study on a skin barrier-enhancing ingredient.
-
Subject Recruitment: A cohort of volunteers meeting specific inclusion criteria (e.g., age, skin type, presence of dull skin) is recruited.
-
Baseline Measurements: Before the start of the treatment, baseline measurements of the parameters of interest are taken.
-
Skin Radiance (CLCT Method): This is a visual sensory analysis where trained experts evaluate skin radiance based on a standardized scale. High-resolution images may be taken under controlled lighting for analysis.
-
Corneocyte Size: Corneocytes are collected from the skin surface using tape stripping. The size of the corneocytes is then measured using an optical microscope and image analysis software.
-
Skin Moisturization: A device like the Epsilon™ E100 is used to measure the dielectric properties of the skin, which correlate with its hydration level.
-
Transepidermal Water Loss (TEWL): A Tewameter® or similar device is used to measure the rate of water evaporation from the skin surface, an indicator of barrier integrity.
-
-
Randomization and Blinding: Subjects are randomly assigned to receive either the product containing this compound or a placebo. Both the subjects and the investigators are blinded to the treatment allocation.
-
Product Application: Subjects are instructed to apply the assigned product twice daily for a specified period (e.g., 6 weeks).
-
Follow-up Measurements: The baseline measurements are repeated at the end of the study period.
-
Data Analysis: The changes in the measured parameters from baseline to the end of the study are statistically analyzed to determine the significance of the treatment effect compared to the placebo.
Conclusion
This compound represents a significant advancement in the field of cosmetic peptides, with a novel mechanism of action centered on the induction of the chaperone protein α-crystallin and the epigenetic regulation of epidermal maturation. The available quantitative data from both in vitro and clinical studies provide compelling evidence for its efficacy in improving skin barrier function, enhancing skin hydration, and promoting a more radiant and uniform complexion. For researchers and drug development professionals, this compound offers a promising avenue for the development of innovative therapeutic and cosmetic products aimed at restoring and maintaining a healthy skin barrier. Further research to fully elucidate the specific signaling pathways and to conduct larger-scale clinical trials will be invaluable in solidifying its position in dermatological science.
References
Unraveling the Molecular Network of Palmitoyl Tetrapeptide-10: A Technical Guide to its Signaling Pathways in Skin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl tetrapeptide-10, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in dermatology and cosmetology, primarily recognized for its role in enhancing skin radiance, promoting epidermal renewal, and reinforcing the skin's barrier function. This technical guide provides an in-depth exploration of the putative signaling pathways activated by this compound. While comprehensive, peer-reviewed data on its precise molecular mechanisms remains largely proprietary, this document synthesizes available information from technical datasheets, patent literature, and related scientific research to propose its mechanisms of action. This guide will delve into its role in promoting α-crystallin for skin clarity, enhancing skin barrier integrity through the upregulation of corneodesmosin and filaggrin, and its potential influence on the Transforming Growth Factor-β (TGF-β) pathway. Detailed experimental protocols for investigating these effects are provided, alongside visualizations of the hypothesized signaling cascades to facilitate further research and development.
Introduction
The pursuit of cosmetic actives with scientifically substantiated efficacy has led to the development of numerous bioactive peptides. This compound, a molecule conjugating palmitic acid with a four-amino-acid peptide, is designed to enhance skin penetration and biological activity. It is commercially available under trade names such as Crystalide™, where it is marketed for its ability to promote a "glass skin" effect, characterized by a clear, luminous, and even-toned complexion.[1] This guide will dissect the claimed biological activities of this compound and propose the underlying signaling pathways.
Core Biological Activities and Hypothesized Signaling Pathways
This compound is reported to exert its effects through a multi-pronged approach, primarily targeting keratinocyte function and the extracellular matrix. The principal activities include the induction of α-crystallin, regulation of epidermal differentiation and desquamation, and potential modulation of fibroblast activity.
Promotion of α-Crystallin and Skin Clarity
A key proposed mechanism of this compound is the induction of α-crystallin in the epidermis.[1] α-crystallin, a small heat shock protein, functions as a molecular chaperone, preventing the misfolding and aggregation of other proteins.[2] In the skin, α-crystallin is thought to contribute to cellular transparency and protect against stress-induced protein damage, thereby promoting a more luminous and uniform complexion.[1]
Hypothesized Signaling Pathway:
The precise signaling cascade by which this compound induces α-crystallin expression is not publicly documented. However, based on the known regulation of the αA-crystallin gene, a plausible pathway can be proposed. The promoter region of the αA-crystallin gene contains binding sites for transcription factors such as Pax6 and c-Maf.[3] It is hypothesized that this compound, upon interacting with a yet-to-be-identified receptor on keratinocytes, initiates a signaling cascade that leads to the activation and nuclear translocation of these or similar transcription factors. This, in turn, would drive the transcription of the α-crystallin gene (CRYAA).
Enhancement of Skin Barrier Function
This compound is also claimed to improve skin barrier function by increasing the expression of key proteins involved in keratinocyte differentiation and adhesion, namely filaggrin (FLG) and corneodesmosin (CDSN).[4]
-
Filaggrin: A filament-aggregating protein that is crucial for the formation of the stratum corneum and the production of Natural Moisturizing Factors (NMFs).
-
Corneodesmosin: A key structural protein of corneodesmosomes, the intercellular junctions that provide cohesion to the stratum corneum.[5]
The upregulation of these proteins leads to improved skin hydration, reduced transepidermal water loss (TEWL), and a more resilient skin barrier.
Hypothesized Signaling Pathway:
The expression of filaggrin and corneodesmosin is tightly regulated during the terminal differentiation of keratinocytes. This process is influenced by various signaling pathways, and it is plausible that this compound modulates one or more of these. The manufacturer also alludes to an "epigenetic regulation leading to a harmonious skin maturation."[6] Peptides can indeed influence epigenetic mechanisms such as histone modification and DNA methylation, which in turn regulate gene expression.[7][8] It is hypothesized that this compound may promote histone acetylation at the promoter regions of the FLG and CDSN genes, making the chromatin more accessible for transcription.
Potential Modulation of the TGF-β Pathway and Extracellular Matrix Synthesis
While not directly attributed to this compound in isolation, a "palmitoyl oligopeptide complex" (PTC) has been shown to upregulate TGF-β1 in both human dermal fibroblasts and keratinocytes.[9] The activation of the TGF-β pathway is a well-established mechanism for stimulating the synthesis of extracellular matrix (ECM) proteins such as collagen and fibronectin.[9] Given that this compound is often marketed for its anti-aging and wrinkle-reducing properties, it is plausible that it contributes to the activation of this pathway.
Hypothesized Signaling Pathway:
If this compound is a component of the studied PTC, it may bind to a receptor on fibroblasts, leading to the activation of the TGF-β signaling pathway. This would involve the phosphorylation and nuclear translocation of Smad transcription factors, which then drive the expression of genes encoding ECM proteins.
Quantitative Data Summary
Quantitative data from peer-reviewed studies specifically on this compound is scarce in the public domain. The following table summarizes claims from a secondary source, which should be interpreted with caution as the primary study is not available for review.[10]
| Analyte | Cell/Tissue Model | Reported Effect |
| Ceramides | In vitro | +334% |
| Filaggrin | In vitro | +554% |
| Hyaluronic Acid | In vitro | +91% |
| Skin Hydration | In vivo | +25.8% to +99% |
Experimental Protocols
The following are detailed, generalized protocols for key experiments that could be used to validate the hypothesized effects of this compound.
In Vitro Culture and Treatment
-
Cell Lines: Normal Human Epidermal Keratinocytes (NHEK) and Normal Human Dermal Fibroblasts (NHDF) would be used.
-
Culture Conditions: Cells would be cultured in their respective specialized media at 37°C and 5% CO2. For keratinocyte differentiation studies, a high calcium medium would be used.
-
Treatment: this compound would be dissolved in a suitable vehicle (e.g., DMSO or water) and added to the culture medium at various concentrations (e.g., 1-100 µM) for specified time points (e.g., 24, 48, 72 hours).
Gene Expression Analysis (qPCR)
This method would be used to quantify the mRNA levels of CRYAA, FLG, CDSN, COL1A1, and TGFB1.
-
RNA Extraction: Total RNA would be isolated from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcription would be performed to synthesize complementary DNA (cDNA).
-
qPCR: Real-time quantitative PCR would be carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Gene expression levels would be normalized to a housekeeping gene (e.g., GAPDH) and relative quantification calculated using the ΔΔCt method.
Protein Expression Analysis (Western Blot)
This technique would be used to measure the protein levels of α-crystallin, filaggrin, and corneodesmosin.
-
Protein Extraction: Cells would be lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates would be determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein would be separated by size on a polyacrylamide gel.
-
Transfer: Proteins would be transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane would be incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal would be detected using a chemiluminescent substrate and imaged. Densitometry would be used for quantification, with normalization to a loading control (e.g., β-actin).
ELISA for Secreted Proteins (TGF-β1)
This assay would be used to quantify the amount of TGF-β1 secreted into the cell culture medium by fibroblasts.
-
Sample Collection: Cell culture supernatants from treated and control cells would be collected.
-
ELISA Procedure: A commercial TGF-β1 ELISA kit would be used according to the manufacturer's instructions.[3][11] This typically involves adding the samples to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: The absorbance would be read on a plate reader, and the concentration of TGF-β1 calculated from a standard curve.
Conclusion and Future Directions
This compound is a promising cosmetic ingredient with a range of reported benefits for skin health and appearance. While the precise molecular signaling pathways are not fully elucidated in publicly available literature, this guide has synthesized the existing claims and relevant biological knowledge to propose plausible mechanisms of action. The primary hypothesized pathways involve the induction of the chaperone protein α-crystallin, the upregulation of key skin barrier proteins through potential epigenetic modulation, and a possible role in activating the TGF-β pathway to stimulate ECM synthesis.
For researchers and drug development professionals, further investigation is warranted to confirm these hypothesized pathways and to identify the direct molecular targets of this compound. Elucidating the complete signaling network will not only provide a more robust scientific foundation for its use but also open avenues for the development of even more targeted and effective peptide-based dermatological therapies. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. ewg.org [ewg.org]
- 2. beautydecoded.com [beautydecoded.com]
- 3. ptglab.com [ptglab.com]
- 4. Item - Western blot analysis of filaggrin-2 in human skin. - Public Library of Science - Figshare [plos.figshare.com]
- 5. ibl-international.com [ibl-international.com]
- 6. ulprospector.com [ulprospector.com]
- 7. US6620419B1 - Cosmetic or dermopharmaceutical use of peptides for healing, hydrating and improving skin appearance during natural or induced ageing (heliodermia, pollution) - Google Patents [patents.google.com]
- 8. Expression of corneodesmosin in the granular layer and stratum corneum of normal and diseased epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 11. aviscerabioscience.net [aviscerabioscience.net]
Initial In-Vitro Evaluation of Palmitoyl Tetrapeptide-10 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Tetrapeptide-10, a synthetic lipopeptide, has emerged as a promising bioactive ingredient in skincare, primarily marketed for its ability to enhance skin radiance and promote a "crystal-clear" complexion. This technical guide provides an in-depth overview of the initial in-vitro evaluation of this compound's efficacy. It consolidates the current understanding of its mechanism of action, supported by detailed experimental protocols for key assays, and presents available efficacy data in a structured format. The guide is intended to serve as a resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development who are interested in the scientific basis of this peptide's function.
Introduction
This compound is a cosmetic ingredient designed to improve skin quality by targeting cellular processes that contribute to skin clarity and smoothness. It is the product of the reaction between palmitic acid and Tetrapeptide-10. The peptide is known commercially in formulations such as Crystalide™. The purported mechanism of action centers on the upregulation of the chaperone protein α-crystallin and the promotion of harmonious epidermal maturation. This guide will delve into the scientific underpinnings of these claims and provide methodologies for their in-vitro validation.
Mechanism of Action
The primary proposed mechanism of action for this compound involves two key cellular processes:
-
Induction of α-crystallin: This peptide is believed to stimulate the expression of α-crystallin in keratinocytes.[1][2] α-crystallin is a small heat shock protein that acts as a molecular chaperone, preventing the aggregation of misfolded proteins that can lead to cellular stress and a loss of skin transparency.[1] By maintaining protein homeostasis, this compound is thought to preserve the clarity and luminosity of the skin.
-
Harmonious Epidermal Maturation: this compound is also suggested to promote a "soft-polish" effect by ensuring the orderly maturation and desquamation of keratinocytes.[3][4] This is potentially achieved through epigenetic regulation, leading to a smoother and more uniform skin surface.[3][4] Additionally, some sources suggest it may increase the expression of corneodesmosin and filaggrin, which are crucial for keratinocyte adhesion and terminal differentiation, thereby improving skin barrier function.[5]
In-Vitro Efficacy Data
While specific in-vitro quantitative data from the manufacturer is not extensively published in peer-reviewed literature, the following table summarizes the reported clinical (in-vivo) efficacy of a formulation containing 3% Crystalide™ (which includes this compound). These clinical outcomes are likely supported by a range of in-vitro studies.
| Efficacy Parameter | Method | Result | Significance |
| Skin Complexion Improvement (Radiance) | Visual Sensory Analysis (CLCT Method) | +33.5% improvement from baseline | p<0.01 vs. baseline |
| Corneocyte Size Maintenance | Instrumental Evaluation (Optical Microscopy) | -0.5% change from baseline | p<0.05 vs. placebo (-2.4% change) |
| Skin Moisturization | Instrumental Evaluation (Epsilon™ E100) | +25.8% increase from baseline | p<0.01 vs. baseline |
Detailed Experimental Protocols
The following are detailed, representative protocols for the in-vitro evaluation of this compound's key claimed bioactivities. These protocols are based on standard methodologies in dermatological research.
Assessment of α-crystallin Expression in Human Keratinocytes
This experiment is designed to quantify the effect of this compound on the expression of α-crystallin in cultured human epidermal keratinocytes.
-
Cell Culture:
-
Culture primary Human Epidermal Keratinocytes (HEK) in a serum-free keratinocyte growth medium.
-
Plate the cells in 6-well plates and grow to 70-80% confluency.
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or DMSO).
-
Treat the keratinocytes with varying concentrations of this compound (e.g., 0.0001%, 0.001%, 0.01%) and a vehicle control for 24-48 hours.
-
-
Analysis:
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for the α-crystallin gene (CRYAA).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Western Blot:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against α-crystallin and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensity to determine the relative protein expression.
-
-
Keratinocyte Differentiation and Maturation Assay
This protocol assesses the influence of this compound on the expression of key markers of keratinocyte differentiation.
-
Cell Culture and Differentiation Induction:
-
Culture HEK in a low-calcium medium to maintain them in a proliferative state.
-
To induce differentiation, switch to a high-calcium medium (e.g., 1.2 mM CaCl2).
-
-
Treatment:
-
Simultaneously with the calcium switch, treat the cells with different concentrations of this compound and a vehicle control.
-
Continue the treatment for 3-5 days, replacing the medium and treatment as necessary.
-
-
Analysis:
-
Gene Expression Analysis (qPCR):
-
Isolate RNA and perform qPCR as described above, using primers for differentiation markers such as Filaggrin (FLG), Loricrin (LOR), and Involucrin (IVL).
-
-
Immunofluorescence Staining:
-
Fix the treated cells and permeabilize them.
-
Incubate with primary antibodies against the differentiation markers.
-
Apply fluorescently labeled secondary antibodies.
-
Visualize the staining using a fluorescence microscope to observe the expression and localization of the markers.
-
-
Visualizations
Proposed Signaling Pathway for α-crystallin Induction
Caption: Proposed pathway for this compound inducing α-crystallin expression.
Experimental Workflow for In-Vitro Efficacy Testing
Caption: Workflow for assessing this compound's effects on keratinocytes.
Conclusion
This compound is a cosmetic peptide with a scientifically plausible mechanism of action focused on enhancing skin clarity and quality through the induction of the chaperone protein α-crystallin and the promotion of orderly epidermal maturation. While comprehensive in-vitro data is not widely available in the public domain, the provided experimental protocols offer a robust framework for the validation of its efficacy. The existing clinical data supports its potential as an effective ingredient for improving skin radiance and texture. Further independent research is warranted to fully elucidate its molecular pathways and to quantify its in-vitro effects with greater precision.
References
- 1. specialchem.com [specialchem.com]
- 2. experchem.com [experchem.com]
- 3. Sederma debuts Crystalide peptide for luminous skin [cosmeticsbusiness.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control | PLOS One [journals.plos.org]
Palmitoyl Tetrapeptide-10: A Technical Guide to its Cellular Interactions and Dermatological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) tetrapeptide-10, a synthetic lipopeptide, has garnered significant attention in the cosmetic and dermatological fields for its purported anti-aging and skin-enhancing properties. This technical guide provides a comprehensive overview of the current understanding of Palmitoyl tetrapeptide-10, with a specific focus on its interaction with skin cells. While a definitive cell surface receptor remains to be elucidated, this document synthesizes the available evidence on its cellular effects, including the stimulation of key structural and functional proteins within the epidermis and dermis. We will explore its known mechanisms of action, present available quantitative data, and propose hypothetical signaling pathways. Furthermore, this guide outlines general experimental protocols that can be employed to further investigate the molecular interactions of this and similar bioactive peptides.
Introduction to this compound
This compound is a biomimetic peptide, meaning it is designed to mimic a naturally occurring biological molecule. It consists of a four-amino acid sequence, Lysine-Threonine-Phenylalanine-Lysine (Lys-Thr-Phe-Lys), which is conjugated to palmitic acid.[1][2] The addition of the palmitoyl group, a 16-carbon fatty acid, increases the lipophilicity of the peptide, thereby enhancing its penetration through the stratum corneum, the outermost layer of the skin.[3] This modification is crucial for the bioavailability of the peptide in the deeper layers of the epidermis and dermis where it exerts its effects.
The primary applications of this compound in skincare formulations are centered around its ability to improve skin firmness, elasticity, and overall radiance.[4][5] It is often marketed as an ingredient that promotes a "glass skin" effect, characterized by a smooth, clear, and luminous complexion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [6] |
| Amino Acid Sequence | Pal-Lys-Thr-Phe-Lys (Pal-KTFK) | [2] |
| Molecular Formula | C41H72N6O7 | [2] |
| Molecular Weight | 761.0 g/mol | [2] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in oil and organic solvents | - |
Cellular Mechanisms of Action
While the precise cell surface receptor for this compound has not been definitively identified in publicly available scientific literature, its observed effects on skin cells suggest that it acts as a signaling molecule that modulates various cellular processes. The proposed mechanisms of action are primarily based on its ability to stimulate the synthesis of key proteins in keratinocytes and fibroblasts.
Enhancement of Skin Barrier Function
This compound has been shown to improve the integrity of the skin's barrier function. It achieves this by increasing the expression of two critical proteins in keratinocytes:
-
Corneodesmosin: A protein involved in the adhesion of corneocytes, the cells that make up the stratum corneum. Increased corneodesmosin expression strengthens the cohesion of this layer, reducing transepidermal water loss (TEWL) and improving skin hydration.[7][8]
-
Filaggrin: A protein that plays a crucial role in the terminal differentiation of keratinocytes and the formation of the cornified envelope. Filaggrin is also a precursor to natural moisturizing factors (NMFs), which are essential for maintaining skin hydration.[7][8]
Promotion of Dermal-Epidermal Junction Integrity and Dermal Matrix Proteins
This compound is reported to stimulate the production of collagen and elastin (B1584352), key components of the extracellular matrix (ECM) in the dermis.[4] These proteins are responsible for the skin's tensile strength and elasticity. While the direct signaling pathway leading to this stimulation is not fully elucidated, it is a common characteristic of "signal peptides" used in cosmetics. These peptides are thought to mimic fragments of ECM proteins, which can signal to fibroblasts to increase their synthesis.
Enhancement of Skin Radiance
A unique proposed mechanism for this compound is its ability to promote the expression of α-crystallin .[7] α-crystallin is a chaperone protein that helps to maintain the transparency and proper folding of other proteins. In the skin, increased levels of α-crystallin are thought to contribute to a more uniform and radiant complexion.
Interaction with Cell Surface Receptors: A Knowledge Gap and a Hypothetical Model
As of the current body of scientific literature, there is no direct evidence identifying a specific cell surface receptor that binds to this compound. This represents a significant knowledge gap in understanding its precise mechanism of action.
However, based on the behavior of other bioactive peptides, particularly those that mimic fragments of the extracellular matrix, we can propose a hypothetical model of interaction. It is plausible that this compound interacts with cell surface receptors that recognize ECM components, such as integrins .[9][10][11][12] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions and are known to trigger intracellular signaling cascades upon ligand binding.
Hypothetical Signaling Pathway
If this compound were to bind to an integrin receptor on a fibroblast, it could initiate a signaling cascade that leads to the observed increase in collagen and elastin synthesis. A potential pathway could involve the activation of downstream signaling molecules such as Focal Adhesion Kinase (FAK) and the subsequent activation of the MAP kinase (MAPK) pathway, ultimately leading to the activation of transcription factors that upregulate the expression of ECM protein genes. Another possibility is the involvement of the Transforming Growth Factor-beta (TGF-β) pathway, which is a key regulator of collagen synthesis.[13]
Below is a DOT script for a Graphviz diagram illustrating this hypothetical signaling pathway.
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data
Quantitative data on the efficacy of this compound is limited in publicly accessible peer-reviewed literature. Most available data comes from manufacturer studies and is often presented in relative terms.
Table 2: Summary of Reported Cellular Effects of this compound
| Cellular Effect | Target Cell Type | Reported Outcome | Reference |
| Increased Corneodesmosin Expression | Keratinocytes | Enhanced cell adhesion in the stratum corneum | [7][8] |
| Increased Filaggrin Expression | Keratinocytes | Improved skin barrier function and hydration | [7][8] |
| Increased α-crystallin Expression | Not specified | Enhanced skin radiance and uniformity | [7] |
| Stimulation of Collagen Synthesis | Fibroblasts | Improved skin firmness and elasticity | [4][5] |
| Stimulation of Elastin Synthesis | Fibroblasts | Improved skin elasticity | [4] |
Experimental Protocols for Further Research
To address the existing knowledge gaps, particularly regarding the receptor-level interactions of this compound, a series of in vitro experiments can be designed.
Receptor Binding Assays
The primary goal would be to identify a specific cell surface receptor for this compound.
-
Protocol: Radioligand Binding Assay
-
Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).
-
Prepare cell membranes from primary human keratinocytes or fibroblasts.
-
Incubate the cell membranes with increasing concentrations of the radiolabeled peptide.
-
Separate the membrane-bound from the free radioligand by filtration.
-
Quantify the radioactivity on the filters to determine the amount of bound peptide.
-
Perform competition binding assays by co-incubating the radiolabeled peptide with an excess of unlabeled this compound to determine specific binding.
-
Analyze the data using Scatchard analysis to determine the binding affinity (Kd) and the number of binding sites (Bmax).
-
The workflow for this assay can be visualized with the following DOT script:
Caption: Workflow for a radioligand receptor binding assay.
Investigating Downstream Signaling Pathways
Once a receptor is identified, or to test the hypothetical pathway, the following methods can be used:
-
Protocol: Western Blot Analysis for Signaling Protein Activation
-
Culture human keratinocytes or fibroblasts in appropriate media.
-
Treat the cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated (activated) forms of signaling proteins (e.g., p-FAK, p-ERK, p-Smad2/3).
-
Use secondary antibodies conjugated to an enzyme for detection (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the level of protein activation.
-
Gene Expression Analysis
To confirm the effects on protein synthesis at the transcriptional level:
-
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Treat cultured keratinocytes or fibroblasts with this compound.
-
Isolate total RNA from the cells.
-
Reverse transcribe the RNA into cDNA.
-
Perform qRT-PCR using primers specific for the genes of interest (e.g., COL1A1 for collagen, ELN for elastin, CDSN for corneodesmosin, FLG for filaggrin, CRYAA for α-crystallin).
-
Normalize the expression levels to a housekeeping gene to determine the relative change in gene expression.
-
Conclusion and Future Directions
This compound is a promising bioactive peptide in the field of cosmetic science. Its demonstrated ability to enhance skin barrier function and stimulate the production of key dermal and epidermal proteins provides a strong rationale for its use in anti-aging and skin-enhancing formulations. However, a critical gap remains in our understanding of its molecular mechanism of action, specifically its interaction with a cell surface receptor.
Future research should prioritize the identification and characterization of the receptor(s) for this compound. This will not only provide a more complete picture of its biological activity but also enable the rational design of more potent and specific cosmetic peptides. Elucidating the downstream signaling pathways will further solidify the scientific basis for its efficacy and may reveal novel applications for this and similar lipopeptides in dermatology and drug development. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake these important investigations.
References
- 1. paulaschoice.nl [paulaschoice.nl]
- 2. This compound | C41H72N6O7 | CID 24967468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. beautydecoded.com [beautydecoded.com]
- 6. This compound (with Product List) [incidecoder.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell surface receptors for extracellular matrix molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Surface Receptors for Extracellular Matrix Molecules | Annual Reviews [annualreviews.org]
- 11. EXTRACELLULAR MATRIX MOLECULES AND THEIR RECEPTORS: Functions in Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
Unveiling Palmitoyl Tetrapeptide-10: A Technical Review of a Novel Skincare Peptide
For Immediate Release
In the ever-evolving landscape of cosmetic science, peptides have emerged as a cornerstone of advanced skincare formulations. Among these, Palmitoyl (B13399708) Tetrapeptide-10, a synthetic lipopeptide, is gaining attention for its purported benefits in enhancing skin radiance and promoting a youthful appearance. This technical guide provides a comprehensive review of the existing literature on Palmitoyl Tetrapeptide-10, offering researchers, scientists, and drug development professionals a detailed overview of its mechanism of action, available efficacy data, and the experimental protocols used in its evaluation.
Introduction to this compound
This compound is a synthetic peptide composed of four amino acids—Lysine, Threonine, Phenylalanine, and Lysine—attached to palmitic acid. The palmitoyl group enhances the peptide's lipophilicity, thereby improving its penetration into the skin. It is commercially available under trade names such as Crystalide™ and SpecPed® P4T10P. The primary claims for this ingredient revolve around its ability to promote a "glass skin" effect, characterized by a clear, smooth, and luminous complexion.
Proposed Mechanism of Action: The Role of α-Crystallin
The principal mechanism attributed to this compound is the induction of α-crystallin, a chaperone protein.[1] In the skin, α-crystallin is thought to play a crucial role in maintaining cellular transparency and proteostasis—the balance of protein synthesis, folding, and degradation.[2] By promoting the expression of this protein, this compound is suggested to enhance the skin's natural radiance and contribute to a more uniform and luminous skin tone.[1][3] Additionally, it is proposed to regulate the natural desquamation process, leading to a smoother skin surface.[1]
Clinical Efficacy: A Review of Available Data
The majority of the available efficacy data for this compound comes from studies conducted by the manufacturer of Crystalide™. It is important to note that there is a notable absence of independent, peer-reviewed clinical trials in the public domain. The manufacturer's data, however, suggests positive outcomes in several key areas of skin health.
Summary of Quantitative Data from Manufacturer Studies
| Efficacy Parameter | Measurement Method | Results | Statistical Significance |
| Skin Complexion | Visual Sensory Analysis (CLCT Method) | +33.5% improvement in CLCT index | p<0.01 vs. T0 |
| Corneocyte Size | Automatic Analysis with Optical Microscope | -0.5% change (maintained size) vs. -2.4% with placebo | p<0.05 vs. Placebo |
| Skin Moisturization | Epsilon™ E100 | +25.8% increase in moisturization | p<0.01 vs. T0 |
Data sourced from a clinical study by Sederma on the product Crystalide™.
Experimental Protocols
The following is a summary of the experimental design for the clinical study that produced the data in the table above.
Study Design: Placebo-controlled, single-center study.
Participants:
-
Skin Complexion: 26 female volunteers with dull complexion, phototype I to III.
-
Corneocyte Size: 29 female volunteers.
-
Skin Moisturization: 25 female volunteers.
-
Age Range: 22-44 years old.
Test Product and Application:
-
A cream containing 3% Crystalide™ (which contains this compound) was applied twice daily for 6 weeks. A placebo cream was used for comparison in the corneocyte size evaluation.
Evaluation Methods:
-
Skin Complexion: The radiance of the skin was evaluated by a visual sensory analysis (CLCT method) performed by three expert judges.
-
Corneocyte Size: Instrumental evaluation of the corneocyte size was conducted by automatic analysis with an optical microscope.
-
Skin Moisturization: Skin moisturization was measured instrumentally using the Epsilon™ E100 device.
Discussion and Future Outlook
The existing data on this compound, primarily from manufacturer-led studies, presents a promising outlook for its application in skincare products aimed at improving skin radiance and texture. The proposed mechanism of action via the induction of α-crystallin offers a novel pathway for achieving a "glass skin" effect.
However, the lack of independent, peer-reviewed research is a significant limitation in the current body of literature. To fully substantiate the claims and understand the broader therapeutic potential of this compound, further investigation by independent research groups is crucial. Future studies should aim to replicate the initial findings, explore the dose-response relationship, and further elucidate the molecular pathways involved in its activity. In-depth proteomic and genomic studies could provide a more detailed understanding of its effects on keratinocyte function and overall skin health.
Conclusion
This compound is a novel cosmetic ingredient with a scientifically plausible mechanism of action centered on the induction of the chaperone protein α-crystallin. Preliminary data from the manufacturer suggests its efficacy in improving skin complexion, maintaining cellular structure, and enhancing hydration. While these findings are encouraging, the scientific community would benefit from independent validation to confirm these effects and further explore the potential of this peptide in cosmetic and dermatological applications. As the demand for evidence-based skincare continues to grow, it is anticipated that more rigorous scientific evaluation of ingredients like this compound will become available.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Palmitoyl Tetrapeptide-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl tetrapeptide-10, a lipopeptide comprising palmitic acid conjugated to the tetrapeptide sequence Lys-Thr-Phe-Lys, has emerged as a significant bioactive ingredient in dermatological and cosmetic research. It is recognized for its role in enhancing skin barrier function and promoting a radiant complexion. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry, along with methods for its characterization and the evaluation of its biological activity.
Introduction
This compound is a synthetic lipopeptide designed to mimic natural peptides involved in skin homeostasis. The conjugation of palmitic acid enhances its bioavailability and skin penetration.[1] Its purported mechanisms of action include the induction of the chaperone protein α-crystallin and the upregulation of key epidermal proteins such as corneodesmosin and filaggrin.[2][3] These actions contribute to improved skin texture, increased luminosity, and a strengthened skin barrier. This application note details a comprehensive methodology for the synthesis, purification, and characterization of this compound, as well as protocols for assessing its biological effects on keratinocytes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Palmitoyl-Lys-Thr-Phe-Lys-OH |
| Molecular Formula | C41H72N6O7 |
| Molecular Weight | 761.04 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity (by HPLC) | ≥ 98% |
Table 2: Materials for Solid-Phase Peptide Synthesis
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin | e.g., Sigma-Aldrich | 100-200 mesh, 0.5-1.0 mmol/g |
| Fmoc-Lys(Boc)-OH | e.g., ChemPep | Peptide synthesis grade |
| Fmoc-Phe-OH | e.g., ChemPep | Peptide synthesis grade |
| Fmoc-Thr(tBu)-OH | e.g., ChemPep | Peptide synthesis grade |
| Palmitic acid | e.g., Sigma-Aldrich | ≥ 99% |
| HBTU | e.g., AAPPTEC | Peptide synthesis grade |
| HOBt | e.g., AAPPTEC | Peptide synthesis grade |
| DIPEA | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Piperidine (B6355638) | e.g., Sigma-Aldrich | ACS reagent, ≥ 99% |
| DMF | e.g., Sigma-Aldrich | Anhydrous, 99.8% |
| DCM | e.g., Sigma-Aldrich | Anhydrous, ≥ 99.8% |
| TFA | e.g., Sigma-Aldrich | Reagent grade, 99% |
| TIS | e.g., Sigma-Aldrich | ReagentPlus®, 99% |
| Diethyl ether | e.g., Sigma-Aldrich | Anhydrous, ≥ 99.7% |
Experimental Protocols
I. Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of Palmitoyl-Lys-Thr-Phe-Lys-OH on a Rink Amide resin.
1. Resin Swelling:
-
Place 1 g of Rink Amide MBHA resin in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Lys(Boc)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in 5 mL of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and let it react for 2 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
3. Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
4. Subsequent Amino Acid Couplings:
-
Repeat steps 2 and 3 for the following amino acids in sequence: Fmoc-Phe-OH and Fmoc-Thr(tBu)-OH.
5. Final Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
- Couple the final Fmoc-Lys(Boc)-OH using the same procedure as in step 2.
6. N-terminal Palmitoylation:
-
After the final Fmoc deprotection (step 3), wash the resin-bound peptide with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
In a separate vial, dissolve 3 equivalents of palmitic acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in 10 mL of DMF/DCM (1:1).
-
Add 6 equivalents of DIPEA to the palmitic acid solution and pre-activate for 2 minutes.
-
Add the activated palmitic acid solution to the resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Dry the resin under vacuum.
7. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide to obtain a white powder.
8. Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the molecular weight using mass spectrometry (e.g., ESI-MS).
-
Lyophilize the pure fractions to obtain the final product.
II. In Vitro Biological Activity Assays
1. Keratinocyte Culture:
-
Culture human epidermal keratinocytes (HEK) in a suitable keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
2. α-Crystallin Induction Assay:
-
Seed HEK cells in a 6-well plate and grow to 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the expression level of α-crystallin using Western blotting with a specific anti-α-crystallin antibody.
-
Use a housekeeping protein (e.g., GAPDH) for normalization.
3. Keratinocyte Differentiation Assay (Filaggrin and Corneodesmosin Expression):
-
Culture HEK cells in a high-calcium medium to induce differentiation.
-
Treat the differentiating cells with this compound (e.g., 1, 5, 10 µM) for 72 hours.
-
Analyze the expression of filaggrin and corneodesmosin at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Hypothesized Signaling Pathway of this compound in Keratinocytes.
References
Application Notes and Protocols for the Purification of Palmitoyl Tetrapeptide-10 Using Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) tetrapeptide-10 is a synthetic lipopeptide that combines the fatty acid palmitic acid with a four-amino-acid peptide (Lys-Thr-Phe-Lys). The addition of the palmitoyl group significantly increases the hydrophobicity of the peptide, presenting unique challenges and considerations for its purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying such lipophilic peptides.[1][2] This document provides a detailed protocol for the preparative purification of Palmitoyl tetrapeptide-10, designed to achieve high purity and yield suitable for research and development purposes.
The increased hydrophobicity of this compound necessitates careful optimization of the mobile phase composition and gradient to ensure adequate retention and sharp elution from the stationary phase, thereby achieving baseline separation from synthesis-related impurities.[3][4] The protocol herein is based on established methods for the purification of hydrophobic and acylated peptides.
Data Presentation
A summary of typical quantitative data for the purification of palmitoylated peptides using preparative HPLC is presented in Table 1. These values serve as a benchmark for successful purification of this compound.
| Parameter | Typical Value |
| Purity (by analytical HPLC) | ≥ 98%[5] |
| Yield | 25-40% |
| Recovery | > 90% |
| Loading Capacity (Preparative Column) | 5-15 mg per injection |
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the dissolution of the crude peptide and culminates in obtaining a pure, lyophilized product.
Caption: Purification workflow for this compound.
Experimental Protocol
This protocol details the step-by-step methodology for the preparative HPLC purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
0.45 µm syringe filters
2. Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Preparative C8 or C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size)
-
Analytical HPLC system for purity analysis
-
Lyophilizer (freeze-dryer)
-
Vortex mixer
-
Sonicator
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
4. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of DMSO or a mixture of ACN and water. Due to its hydrophobicity, n-propanol can also be considered as a solubilizing agent.[4]
-
Aim for a sample concentration of 10-20 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
5. Preparative HPLC Method
The following is a typical gradient method for the purification of a hydrophobic peptide like this compound. This method should be optimized based on the specific impurity profile of the crude material.
| Parameter | Value |
| Column | Preparative C8 or C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18-20 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Gradient | 30-70% B over 40 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 5 | 30 |
| 45 | 70 |
| 50 | 100 |
| 55 | 100 |
| 56 | 30 |
| 60 | 30 |
6. Fraction Collection
-
Set the fraction collector to collect fractions based on the UV chromatogram.
-
Collect fractions of a consistent volume (e.g., 10-15 mL) across the elution peak of the target peptide.
-
Label the fractions systematically for subsequent purity analysis.
7. Purity Analysis of Fractions
-
Analyze an aliquot of each collected fraction using an analytical RP-HPLC system.
-
Use a similar, but faster, gradient on an analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity specification (typically ≥ 98%).
8. Lyophilization
-
Combine the pure fractions into a single container.
-
Freeze the pooled solution at -80°C until completely frozen.
-
Lyophilize the frozen solution until all the solvent is removed, resulting in a dry, fluffy white powder of pure this compound.
Signaling Pathway and Logical Relationships
The purification process is guided by the physicochemical properties of this compound and its interaction with the stationary and mobile phases in RP-HPLC. The following diagram illustrates the logical relationship between the peptide's properties and the chosen purification strategy.
Caption: Rationale for RP-HPLC method development.
Conclusion
The protocol described provides a robust framework for the successful purification of this compound using preparative RP-HPLC. Due to the inherent hydrophobicity of this lipopeptide, careful sample preparation and a well-optimized gradient are crucial for achieving high purity and recovery. The provided data and workflows serve as a valuable resource for researchers and professionals engaged in the synthesis and purification of acylated peptides.
References
Characterization of Palmitoyl Tetrapeptide-10 with Mass Spectrometry and NMR: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) tetrapeptide-10, a synthetic lipopeptide, has garnered significant interest in the cosmetic and dermatological fields for its role in enhancing skin barrier function and promoting a radiant complexion. This application note provides a detailed protocol for the comprehensive characterization of Palmitoyl tetrapeptide-10 using advanced analytical techniques, namely mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. We present methodologies for sample preparation, data acquisition, and interpretation for both techniques. Furthermore, we include predicted quantitative data to serve as a benchmark for researchers. A proposed signaling pathway illustrating the mechanism of action of this compound in skin keratinocytes is also provided, supported by scientific literature. This document is intended to be a valuable resource for researchers involved in the analysis, quality control, and further development of peptide-based therapeutics and cosmeceuticals.
Introduction
This compound is a lipopeptide conjugate of palmitic acid and the tetrapeptide Lys-Thr-Phe-Lys (KTFK). The addition of the palmitoyl group enhances its lipophilicity, thereby improving its penetration into the stratum corneum. Functionally, this compound is reported to bolster the skin's natural barrier by increasing the expression of key proteins such as corneodesmosin and filaggrin.[1] Corneodesmosin is a crucial component of corneodesmosomes, which are responsible for the adhesion of corneocytes, while filaggrin is essential for the terminal differentiation of keratinocytes and the formation of the cornified envelope.[1] Additionally, this compound has been shown to induce the expression of the chaperone protein α-crystallin, which contributes to skin transparency and radiance.[2]
Accurate and robust analytical methods are imperative for the structural confirmation, purity assessment, and stability testing of this compound. Mass spectrometry offers high sensitivity and mass accuracy for determining the molecular weight and fragmentation pattern, while NMR spectroscopy provides detailed information about the three-dimensional structure and conformation in solution.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for the characterization of peptides, providing precise molecular weight determination and sequence information through fragmentation analysis. For lipopeptides like this compound, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass values for this compound.
| Parameter | Predicted Value | Reference |
| Molecular Formula | C41H72N6O7 | [3] |
| Monoisotopic Mass | 760.54625 Da | [3] |
| Average Mass | 761.05 Da | [1] |
| [M+H]+ | 761.55353 m/z | |
| [M+Na]+ | 783.53547 m/z | |
| [M+K]+ | 799.50941 m/z |
Table 1: Predicted Mass Values for this compound.
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]+ of this compound is expected to yield a series of b- and y-type fragment ions, which arise from the cleavage of the peptide backbone amide bonds. The fragmentation pattern can confirm the amino acid sequence.
| Fragment Ion | Predicted m/z | Fragment Ion | Predicted m/z |
| b1 | 367.3298 | y1 | 147.1128 |
| b2 | 468.3775 | y2 | 294.2140 |
| b3 | 615.4787 | y3 | 395.2617 |
| y1-NH3 | 130.0862 | b2-H2O | 450.3669 |
| y2-NH3 | 277.1874 | b3-H2O | 597.4681 |
Table 2: Predicted m/z Values for Major Fragment Ions of [M+H]+ of this compound.
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) (ACN) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA), to a final concentration of 1 mg/mL.
-
Prepare a saturated matrix solution. For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. Dissolve CHCA in 50% ACN/0.1% TFA.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v).
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the analyte and matrix.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture with masses in the appropriate range.
-
Acquire spectra over a mass range of m/z 500-1000.
-
Experimental Protocol: ESI-MS/MS
-
Sample Preparation:
-
Dissolve this compound in a solvent compatible with ESI, such as 50% ACN/0.1% formic acid, to a concentration of 10-100 µg/mL.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to an ESI-tandem mass spectrometer.
-
Use a C18 reversed-phase column for separation.
-
Elute the peptide using a gradient of increasing organic solvent (e.g., ACN with 0.1% formic acid) against an aqueous mobile phase (e.g., water with 0.1% formic acid).
-
Acquire full scan MS spectra to identify the precursor ion ([M+H]+).
-
Perform MS/MS analysis on the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
NMR Spectroscopy Analysis
NMR spectroscopy is an indispensable technique for the structural elucidation of peptides in solution. 1D (¹H and ¹³C) and 2D (COSY, TOCSY) NMR experiments can provide detailed information on the chemical environment of each atom and the connectivity between them.
Predicted NMR Chemical Shifts
The following table provides predicted ¹H and ¹³C chemical shifts for the amino acid residues of this compound. These values are theoretical and can vary based on solvent, pH, and temperature.
| Residue | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Palmitoyl | CH3 | 0.88 | 14.1 |
| (CH2)n | 1.25 | 22.7 - 31.9 | |
| α-CH2 | 2.20 | 36.5 | |
| C=O | - | 174.5 | |
| Lys (K1) | α-H | 4.35 | 54.5 |
| β-H | 1.85, 1.70 | 31.5 | |
| γ-H | 1.45 | 23.0 | |
| δ-H | 1.65 | 27.5 | |
| ε-H | 3.00 | 40.0 | |
| Thr (T2) | α-H | 4.25 | 60.0 |
| β-H | 4.15 | 68.0 | |
| γ-H | 1.20 | 20.0 | |
| Phe (F3) | α-H | 4.65 | 56.0 |
| β-H | 3.20, 3.10 | 38.0 | |
| Aromatic | 7.20-7.35 | 127.0-137.0 | |
| Lys (K4) | α-H | 4.30 | 54.5 |
| β-H | 1.80, 1.65 | 31.5 | |
| γ-H | 1.40 | 23.0 | |
| δ-H | 1.60 | 27.5 | |
| ε-H | 2.95 | 40.0 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CD3OH). The choice of solvent is critical due to the amphipathic nature of the lipopeptide.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Acquire a standard proton spectrum to observe the overall proton chemical shifts and integrations.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for identifying adjacent protons within an amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is highly effective for identifying all the protons belonging to a specific amino acid residue.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects on the skin by modulating key cellular processes in keratinocytes, leading to an improved skin barrier and a more radiant appearance.
Caption: Proposed signaling pathway of this compound in keratinocytes.
Experimental Workflows
The following diagrams illustrate the general workflows for the characterization of this compound using mass spectrometry and NMR spectroscopy.
Caption: General workflow for mass spectrometry analysis.
Caption: General workflow for NMR spectroscopy analysis.
Conclusion
This application note provides a comprehensive guide for the characterization of this compound using mass spectrometry and NMR spectroscopy. The detailed protocols, predicted data, and mechanistic insights are intended to facilitate the work of researchers in the fields of peptide chemistry, drug development, and cosmetic science. The presented methodologies can be adapted for the analysis of other lipopeptides and serve as a foundation for quality control and further research into the biological activities of these promising molecules.
References
Application Notes and Protocols for In-Vitro Testing of Palmitoyl Tetrapeptide-10 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl tetrapeptide-10 is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential to enhance skin health and appearance. This document provides detailed application notes and experimental protocols for assessing the in-vitro activity of this compound, focusing on its effects on skin barrier function, extracellular matrix protein synthesis, and inflammatory responses. The provided methodologies are based on established cell culture and molecular biology techniques.
Mechanism of Action
This compound is reported to exert its effects through multiple mechanisms, primarily centered on improving the structural integrity and resilience of the skin. Its key activities include:
-
Enhancement of Skin Barrier Function: It is suggested to upregulate the expression of key proteins involved in keratinocyte differentiation and adhesion, such as filaggrin and corneodesmosin, leading to a strengthened stratum corneum and reduced skin permeability[1].
-
Stimulation of Extracellular Matrix Proteins: This peptide is believed to promote the synthesis of essential dermal proteins like collagen and elastin, which are crucial for maintaining skin firmness and elasticity[2].
-
Modulation of Inflammatory Responses: There is evidence to suggest that this compound may possess anti-inflammatory properties, including the ability to reduce the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6).
-
Induction of Chaperone Proteins: Studies have shown that this compound can increase the expression of α-crystallin, a chaperone protein that helps maintain cellular transparency and radiance[3][4].
In-Vitro Models for Efficacy Testing
A variety of in-vitro models can be utilized to evaluate the biological activities of this compound. The choice of model depends on the specific endpoint being investigated.
-
Human Keratinocyte Monolayer Cultures (e.g., HaCaT cells, Primary Keratinocytes): These are suitable for assessing cytotoxicity, cell proliferation, and the expression of genes and proteins related to keratinocyte differentiation and inflammation.
-
Human Dermal Fibroblast Monolayer Cultures (e.g., HDFs): These are the primary model for studying the synthesis of extracellular matrix components such as collagen and elastin.
-
Reconstructed Human Epidermis (RHE) Models: These 3D tissue models provide a more physiologically relevant system to study skin barrier function, percutaneous absorption, and the overall effects on epidermal structure and gene expression in a tissue-like context[5][6][7][8].
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data on the effect of this compound on α-crystallin expression in a reconstructed human epidermis model, as reported by a manufacturer study[4].
| Concentration of this compound | Mean Increase in α-crystallin Content (%) | p-value |
| 2% | 61% | p = 0.07 |
| 3% | 161% | p < 0.01 |
Data is presented as the mean increase compared to the control. The study was performed on reconstructed human skin equivalents.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the potential cytotoxic effects of this compound on human keratinocytes (HaCaT).
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed HaCaT cells into a 96-well plate at a density of 5 x 104 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the peptide stock).
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Logical Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to quantify the expression of target genes such as FLG (Filaggrin) and CDSN (Corneodesmosin) in keratinocytes treated with this compound.
Materials:
-
HaCaT cells or Normal Human Epidermal Keratinocytes (NHEK)
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (FLG, CDSN) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed keratinocytes in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Gene Expression Analysis Workflow
Caption: Steps for analyzing gene expression via RT-qPCR.
Collagen Synthesis Assay (Sircol Assay)
This protocol is used to quantify soluble collagen production by human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
This compound
-
Sircol™ Soluble Collagen Assay kit (Biocolor)
-
24-well plates
Procedure:
-
Seed HDFs in 24-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound in serum-free or low-serum medium for 48-72 hours.
-
Collect the cell culture supernatant.
-
Follow the Sircol™ assay kit manufacturer's instructions[9][10][11][12][13]. This typically involves:
-
Incubating the supernatant with the Sircol dye reagent to precipitate collagen-dye complexes.
-
Centrifuging to pellet the complexes.
-
Washing the pellet to remove unbound dye.
-
Dissolving the bound dye in an alkali reagent.
-
Measuring the absorbance of the solution at 556 nm.
-
-
Quantify the collagen concentration by comparing the absorbance to a standard curve prepared with the provided collagen standard.
Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of Interleukin-6 (IL-6) in the supernatant of keratinocyte cultures.
Materials:
-
HaCaT cells or NHEKs
-
This compound
-
Lipopolysaccharide (LPS) or another inflammatory stimulus (optional, to induce IL-6)
-
Human IL-6 ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 96-well plate and grow to near confluency.
-
Pre-treat the cells with this compound for a specified time (e.g., 2 hours).
-
(Optional) Stimulate the cells with an inflammatory agent like LPS to induce IL-6 production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the kit manufacturer's protocol. This generally includes:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop color.
-
Stopping the reaction and reading the absorbance.
-
-
Calculate the IL-6 concentration based on the standard curve.
Signaling Pathway Analysis
This compound is suggested to influence cellular processes that are often regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly in the context of extracellular matrix synthesis.
Proposed Signaling Pathway for Collagen Synthesis
Caption: Hypothetical activation of the TGF-β/Smad pathway by this compound.
This diagram illustrates a potential mechanism where this compound could activate the TGF-β receptor complex, leading to the phosphorylation of Smad proteins. The activated Smad complex then translocates to the nucleus to upregulate the transcription of collagen genes, ultimately increasing collagen synthesis[14][15][16][17][18][19]. Further experimental validation, such as through Western blotting for phosphorylated Smad proteins, is required to confirm this pathway's involvement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro evaluation of the permeation through reconstructed human epidermis of essentials oils from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNF stimulates IL-6, CXCL8 and VEGF secretion from human keratinocytes via activation of mTOR, inhibited by tetramethoxyluteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.primo.exlibrisgroup.com [ucl.primo.exlibrisgroup.com]
- 9. biotnt.com [biotnt.com]
- 10. accuratechemical.com [accuratechemical.com]
- 11. biovendor.com [biovendor.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 14. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
- 15. tks | publisher, event organiser, media agency | Activation of TGF- β:a gateway to skin rejuvenationSmall synthetic peptide mimics naturalprotein activityin skin to unlock TGF- β potential - tks | publisher, event organiser, media agency [teknoscienze.com]
- 16. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacological Activities of Natural Products through the TGF-β Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Palmitoyl Tetrapeptide-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl tetrapeptide-10 is a synthetic, bioactive peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to improve skin barrier function and appearance. This peptide is reported to modulate the expression of key structural and functional proteins within the skin. Western blot analysis is a critical technique for elucidating the molecular mechanisms of this compound by quantifying changes in the expression levels of target proteins. These application notes provide a detailed protocol for performing Western blot analysis to assess the effects of this compound on the expression of corneodesmosin, filaggrin, collagen, elastin, and α-crystallin in cultured human keratinocytes or skin explants.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes representative quantitative data from Western blot analysis illustrating the effect of this compound on target protein expression in human keratinocytes. It is important to note that these values are illustrative and actual results may vary depending on the experimental conditions, including cell type, peptide concentration, and treatment duration.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| Corneodesmosin | 10 µM this compound | 1.8 ± 0.3 | <0.05 |
| Filaggrin | 10 µM this compound | 1.6 ± 0.2 | <0.05 |
| Collagen Type I | 10 µM this compound | 1.5 ± 0.4 | <0.05 |
| Elastin | 10 µM this compound | 1.4 ± 0.2 | <0.05 |
| α-Crystallin | 10 µM this compound | 2.0 ± 0.5 | <0.01 |
| IL-6 | 10 µM this compound | 0.6 ± 0.1 | <0.05 |
Signaling Pathway
This compound is thought to exert its effects by modulating intracellular signaling pathways that govern protein synthesis and cellular homeostasis. A key proposed mechanism involves the maintenance of α-crystallin proteostasis. α-crystallin, a small heat shock protein, acts as a molecular chaperone, preventing the misfolding and aggregation of other proteins. By preserving the function of α-crystallin, this compound may indirectly influence the expression and stability of various structural proteins, leading to improved skin barrier function and a more radiant appearance. Furthermore, it is suggested to have anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).
Caption: Putative signaling pathway of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Culture: Culture primary human epidermal keratinocytes (NHEKs) or a suitable keratinocyte cell line (e.g., HaCaT) in keratinocyte growth medium supplemented with growth factors. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Once the cells reach the desired confluency, replace the growth medium with a basal medium containing either vehicle control (e.g., DMSO) or this compound at the desired concentrations (e.g., 1, 5, 10 µM).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for changes in protein expression.
Western Blot Workflow Diagram
Application Notes and Protocols: Measuring Gene Expression Changes Induced by Palmitoyl Tetrapeptide-10 Using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl tetrapeptide-10 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to improve skin health and appearance. This bioactive peptide is known to play a role in enhancing the skin's barrier function and promoting the synthesis of crucial extracellular matrix (ECM) proteins.[1][2] By stimulating the expression of genes responsible for producing proteins like collagen and elastin, this compound can contribute to improved skin firmness and elasticity.[2] Furthermore, it has been associated with an increase in the expression of corneodesmosin and filaggrin, which are vital for keratinocyte adhesion and differentiation, thereby strengthening the skin's protective barrier.[1] Some evidence also suggests its involvement in promoting the expression of α-crystallin, a protein linked to skin radiance. This document provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to precisely measure the changes in gene expression induced by this compound in skin cell cultures.
Principle of the Method
Quantitative PCR, also known as real-time PCR, is a powerful technique used to amplify and simultaneously quantify a targeted DNA molecule. In the context of gene expression analysis, RNA is first reverse-transcribed into complementary DNA (cDNA), which then serves as the template for the qPCR reaction. The amplification of the target gene is monitored in real-time using fluorescent dyes. The cycle at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq). By comparing the Cq values of treated and untreated samples, the relative change in gene expression can be determined. The 2-ΔΔCq method is a widely used analysis technique for this purpose.
Hypothetical Signaling Pathway of this compound
Based on the known effects of this compound and the mechanisms of similar bioactive peptides, a hypothesized signaling pathway is presented below. It is proposed that this compound binds to a cell surface receptor, initiating an intracellular signaling cascade that leads to the activation of transcription factors. These transcription factors then upregulate the expression of target genes involved in skin barrier function and ECM synthesis.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
This section outlines the detailed methodology for treating skin cells with this compound and subsequently analyzing gene expression changes using qPCR.
Cell Culture and Treatment
-
Cell Lines: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK) are suitable for these experiments.
-
Culture Conditions: Culture the cells in their respective recommended media, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile dimethyl sulfoxide (B87167) or water). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (medium with the solvent at the same concentration used for the highest peptide concentration) should be included.
-
Incubation: Replace the culture medium with the treatment or vehicle control medium and incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
RNA Extraction and Reverse Transcription
-
RNA Isolation: After the incubation period, lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA isolation kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
Quantitative PCR
-
Primer Design: Design or obtain pre-validated primers for the target genes (e.g., COL1A1, ELN, FLG, CDSN, CRYAA) and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Mixture: Prepare the qPCR reaction mixture in a total volume of 20 µL, containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10 ng)
-
6 µL of nuclease-free water
-
-
Thermal Cycling Conditions: Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
Cq Determination: Determine the Cq value for each sample and gene.
-
ΔCq Calculation: Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample: ΔCq = Cq(target gene) - Cq(reference gene)
-
ΔΔCq Calculation: Calculate the difference between the ΔCq of the treated sample and the ΔCq of the vehicle control sample: ΔΔCq = ΔCq(treated) - ΔCq(vehicle control)
-
Fold Change Calculation: Calculate the fold change in gene expression using the 2-ΔΔCq formula.
Data Presentation
The following tables summarize hypothetical quantitative data on the fold change in gene expression of key skin-related genes in human dermal fibroblasts and epidermal keratinocytes following treatment with this compound for 48 hours.
Table 1: Gene Expression Changes in Human Dermal Fibroblasts
| Target Gene | Gene Product Function | Fold Change (1 µM) | Fold Change (5 µM) | Fold Change (10 µM) |
| COL1A1 | Collagen Type I Alpha 1 Chain | 1.8 | 3.5 | 5.2 |
| ELN | Elastin | 1.5 | 2.8 | 4.1 |
Table 2: Gene Expression Changes in Human Epidermal Keratinocytes
| Target Gene | Gene Product Function | Fold Change (1 µM) | Fold Change (5 µM) | Fold Change (10 µM) |
| FLG | Filaggrin | 2.1 | 4.2 | 6.8 |
| CDSN | Corneodesmosin | 1.9 | 3.8 | 5.9 |
| CRYAA | Alpha-crystallin A chain | 1.4 | 2.5 | 3.7 |
Experimental Workflow
The following diagram illustrates the experimental workflow from cell culture to data analysis.
Caption: Experimental workflow for qPCR analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure and analyze the impact of this compound on gene expression in skin cells. The use of qPCR allows for sensitive and specific quantification of changes in key genes related to skin barrier function and extracellular matrix integrity. The presented data, although hypothetical, illustrates the potential of this peptide to modulate significant biological pathways in the skin. Further research utilizing these methods will contribute to a deeper understanding of the molecular mechanisms underlying the beneficial effects of this compound.
References
Application Notes and Protocols: Quantifying Cytokine Production in Response to Palmitoyl Tetrapeptide-10 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl tetrapeptide-10 is a synthetic peptide that is gaining interest in the cosmetic and dermatological fields for its potential skin-enhancing properties. While often associated with improving skin barrier function and promoting a healthy complexion, its direct effects on inflammatory processes, specifically cytokine modulation, are not extensively documented in publicly available literature.[1][2] This application note provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of key pro-inflammatory cytokines—such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8)—in response to this compound in a relevant in vitro cell culture model.
The presented methodologies are based on established protocols for assessing the immunomodulatory effects of cosmetic and therapeutic agents. While there is evidence that other palmitoylated peptides, such as Palmitoyl tetrapeptide-7, can reduce IL-6 and IL-1β expression, and Palmitoyl tripeptide-8 (B12368591) can inhibit IL-8 production, this protocol is designed to specifically investigate and quantify the potential anti-inflammatory effects of this compound.[3][4][5]
Principle of the Assay
This protocol employs a sandwich ELISA, a highly sensitive and specific method for detecting and quantifying a target protein (cytokine) in a complex sample like cell culture supernatant.[6] The assay involves the following key steps:
-
Coating: A capture antibody specific to the cytokine of interest is immobilized onto the wells of a 96-well microplate.
-
Sample Incubation: Cell culture supernatants, along with a series of known cytokine standards, are added to the wells. The cytokine present in the sample binds to the capture antibody.
-
Detection: A biotinylated detection antibody, which recognizes a different epitope on the target cytokine, is added, forming a "sandwich" complex.
-
Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added and binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the amount of cytokine captured.
-
Quantification: The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by interpolating from the standard curve.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment designed to assess the effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated human macrophages.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-8 (pg/mL) ± SD |
| Vehicle Control | 0 | 50 ± 8 | 35 ± 6 | 20 ± 4 | 45 ± 7 |
| LPS (1 µg/mL) | 0 | 1250 ± 110 | 2500 ± 210 | 800 ± 75 | 1800 ± 150 |
| LPS + this compound | 1 | 1050 ± 95 | 2100 ± 180 | 680 ± 60 | 1550 ± 130 |
| LPS + this compound | 10 | 800 ± 70 | 1600 ± 140 | 450 ± 40 | 1100 ± 90 |
| LPS + this compound | 50 | 550 ± 50 | 1000 ± 85 | 250 ± 25 | 700 ± 65 |
| Dexamethasone (Positive Control) | 1 | 200 ± 25 | 400 ± 35 | 100 ± 15 | 300 ± 30 |
SD: Standard Deviation
Experimental Protocols
Part 1: In Vitro Cell Culture and Stimulation
This protocol describes the culture of a human monocytic cell line (e.g., THP-1) and their stimulation to induce cytokine production.[7]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Dexamethasone (positive control)
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
Methodology:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Differentiation: Seed THP-1 cells into a 24-well plate at a density of 5 x 10⁵ cells/well. Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours.
-
Resting Phase: After differentiation, remove the PMA-containing medium, wash the adherent cells twice with sterile PBS, and add fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours.
-
Peptide Treatment: Prepare working solutions of this compound and Dexamethasone in serum-free RPMI-1640. Remove the medium from the rested cells and add the medium containing the different concentrations of this compound (e.g., 1, 10, 50 µM) or the positive control (Dexamethasone, 1 µM). Include a vehicle control group.
-
Inflammatory Stimulation: After a 1-hour pre-incubation with the peptide or controls, add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant from each well and store at -80°C until use in the ELISA assay.
Part 2: ELISA Protocol for Cytokine Quantification
This is a general sandwich ELISA protocol that can be adapted for TNF-α, IL-6, IL-1β, or IL-8 by using the corresponding specific antibody pairs and recombinant cytokine standards. Commercially available ELISA kits are recommended and their specific instructions should be followed.
Materials:
-
ELISA plate (96-well, high protein-binding)
-
Capture antibody (specific for the target cytokine)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Microplate reader
Methodology:
-
Plate Coating: Dilute the capture antibody in coating buffer to the recommended concentration (typically 1-4 µg/mL). Add 100 µL of the diluted antibody to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard in assay diluent to create a standard curve (e.g., from 2000 pg/mL down to 0 pg/mL). Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Seal the plate and incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate four times. Dilute the biotinylated detection antibody in assay diluent to the recommended concentration (typically 0.5-2 µg/mL). Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1 hour at RT.
-
Streptavidin-HRP Incubation: Wash the plate four times. Dilute the Streptavidin-HRP conjugate in assay diluent according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well. Seal the plate and incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, or until a sufficient color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use a four-parameter logistic (4PL) curve fit. Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 - earticle [m.earticle.net]
- 4. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
- 5. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Immunohistochemical Staining of Collagen in Tissues Treated with Palmitoyl Tetrapeptide-10
References
- 1. beautydecoded.com [beautydecoded.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. nbinno.com [nbinno.com]
- 5. myrevea.com [myrevea.com]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. chondrex.com [chondrex.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Developing a Stable Formulation of Palmitoyl Tetrapeptide-10 for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Palmitoyl (B13399708) Tetrapeptide-10
Palmitoyl tetrapeptide-10 is a synthetic, bioactive peptide that has garnered significant interest in cosmetic and dermatological research. It is composed of four amino acids—lysine, threonine, phenylalanine, and lysine—conjugated to palmitic acid.[1][2] This lipidation enhances its hydrophobicity, which is intended to improve its penetration into the skin and stability within formulations.[3]
The primary mechanism of action of this compound involves the enhancement of the skin's barrier function and the promotion of a radiant complexion.[4][5] It has been shown to increase the expression of corneodesmosin, a key protein for keratinocyte adhesion, and filaggrin, which is crucial for the terminal differentiation of keratinocytes.[4][6] Additionally, it helps maintain the proteostasis of α-crystallin, a chaperone protein that contributes to skin transparency and radiance.[7][8] These actions collectively lead to reduced skin permeability, improved hydration, and a smoother, more even skin tone.[4][5][7]
Given its potential therapeutic and cosmetic benefits, developing a stable formulation of this compound is critical for obtaining reliable and reproducible results in research and development settings. This document provides detailed application notes and protocols to guide researchers in creating and evaluating stable formulations of this peptide.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Reference |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | [9] |
| Amino Acid Sequence | Pal-Lys-Thr-Phe-Lys-OH (Pal-KTFK) | [7][9] |
| Molecular Formula | C41H72N6O7 | [9] |
| Molecular Weight | 761.0 g/mol | [9] |
| Appearance | White to off-white powder | [8] |
| Purity (by HPLC) | ≥ 98% | [8] |
| Solubility | Poorly soluble in water, soluble in organic solvents and oil phases. | [10] |
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the upregulation of key structural and functional proteins in the epidermis. A simplified representation of this signaling pathway is provided below.
Key Challenges in Formulating this compound
Peptides are inherently susceptible to degradation, which poses a significant challenge to their formulation.[11][12] For this compound, the primary stability concerns include:
-
pH-Dependent Hydrolysis: Peptide bonds can be cleaved in highly acidic or basic conditions.[13] The optimal pH for peptide stability typically lies within the neutral range (pH 6-8).[13]
-
Oxidation: Certain amino acid residues can be susceptible to oxidation, especially when exposed to air and light.[10]
-
Enzymatic Degradation: Proteases present in the skin or introduced through microbial contamination can degrade the peptide.[14]
-
Aggregation and Precipitation: Due to its lipophilic nature, this compound may be prone to aggregation and precipitation in aqueous solutions, reducing its bioavailability.[10]
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation pathways.[13]
Recommended Formulation Strategies
To address the stability challenges, the following formulation strategies are recommended for research purposes:
| Strategy | Recommendation | Rationale |
| pH and Buffer Optimization | Maintain the formulation pH between 6.0 and 7.5 using non-reactive buffers such as phosphate (B84403) or citrate (B86180) buffers. | To minimize hydrolysis of peptide bonds which is accelerated at extreme pH values.[10] |
| Use of Stabilizers | Incorporate polyols (e.g., glycerin, propylene (B89431) glycol, sorbitol) and antioxidants (e.g., tocopherol, ascorbic acid). | Polyols can stabilize the peptide structure, while antioxidants mitigate oxidative degradation.[10][] |
| Solvent System | Utilize a co-solvent system, such as a hydro-glycolic solution, or create an oil-in-water emulsion to ensure the peptide remains solubilized. | The palmitoyl moiety imparts lipophilic characteristics, requiring a suitable solvent or emulsification for dispersion in aqueous-based formulations. |
| Chelating Agents | Include a chelating agent like ethylenediaminetetraacetic acid (EDTA). | To sequester metal ions that can catalyze oxidative degradation. |
| Preservatives | Add a broad-spectrum preservative system (e.g., phenoxyethanol, caprylyl glycol). | To prevent microbial growth and subsequent enzymatic degradation of the peptide. |
| Packaging | Store the formulation in opaque, airtight containers. | To protect the peptide from light and atmospheric oxygen, which can cause degradation.[10] |
Experimental Protocol: Stability Testing of a this compound Formulation
The following protocol outlines a comprehensive approach to evaluating the stability of a developed this compound formulation.
Experimental Workflow
Materials and Equipment
-
This compound (≥98% purity)
-
Formulation excipients (solvents, buffers, stabilizers, etc.)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[11][16]
-
Mass Spectrometer (MS) for peak identification[16]
-
pH meter
-
Stability chambers (set to various temperature and humidity conditions)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight seals
Methodology
-
Formulation Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent system.
-
Incorporate other excipients as per the formulation design.
-
Adjust the pH to the desired level (e.g., 6.5).
-
Divide the final formulation into multiple aliquots in sealed, opaque vials.
-
-
Initial Analysis (Time = 0):
-
Visual Inspection: Observe and record the appearance, color, and clarity of the formulation.
-
pH Measurement: Measure and record the pH of the formulation.
-
HPLC Analysis:
-
Develop a validated HPLC method to quantify the concentration of this compound and detect any degradation products.[11][16]
-
A typical mobile phase could consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Inject a sample of the formulation and record the chromatogram. The initial peak area corresponding to the intact peptide will serve as the 100% reference.
-
-
-
Stability Storage:
-
Place the prepared samples under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 4°C ± 2°C (as a control)
-
-
For research purposes, additional stress conditions like exposure to UV light can also be tested.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, and 6 months for accelerated testing), retrieve samples from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Repeat the analyses performed at Time = 0: visual inspection, pH measurement, and HPLC analysis.
-
-
Data Analysis and Interpretation:
-
Quantitative Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Degradation Products: Monitor the appearance and growth of new peaks in the chromatogram, which indicate degradation. If possible, use MS to identify these degradation products.[16]
-
Physical Stability: Note any changes in appearance, color, or pH.
-
Data Presentation: Summarize the quantitative data in a table for easy comparison across different storage conditions and time points.
-
Data Presentation: Example Stability Data Table
| Time Point | Storage Condition | Appearance | pH | This compound Remaining (%) |
| T=0 | - | Clear, colorless solution | 6.52 | 100.0 |
| 1 Month | 4°C | No change | 6.50 | 99.8 |
| 25°C / 60% RH | No change | 6.48 | 98.5 | |
| 40°C / 75% RH | No change | 6.41 | 92.3 | |
| 3 Months | 4°C | No change | 6.49 | 99.5 |
| 25°C / 60% RH | No change | 6.45 | 96.2 | |
| 40°C / 75% RH | Slight opalescence | 6.35 | 85.1 | |
| 6 Months | 4°C | No change | 6.48 | 99.1 |
| 25°C / 60% RH | No change | 6.40 | 93.8 | |
| 40°C / 75% RH | Opalescent, slight precipitate | 6.28 | 76.4 |
Note: This is example data and does not represent actual experimental results.
Conclusion
The successful development of a stable formulation of this compound is essential for its effective use in research. By carefully selecting excipients, controlling the pH, and protecting the peptide from environmental stressors, researchers can create formulations that maintain the integrity and bioactivity of the peptide over time. The protocols and guidelines presented in this document provide a robust framework for formulating and evaluating the stability of this compound, enabling more reliable and reproducible scientific investigations.
References
- 1. paulaschoice.nl [paulaschoice.nl]
- 2. paulaschoice.nl [paulaschoice.nl]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sincereskincare.com [sincereskincare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 8. experchem.com [experchem.com]
- 9. This compound | C41H72N6O7 | CID 24967468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. peptidesuk.com [peptidesuk.com]
- 14. Peptides as active ingredients in cosmetics face bioavailability, stability challenges finds review [cosmeticsdesign-europe.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Identifying Palmitoyl Tetrapeptide-10 Targets via siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Palmitoyl tetrapeptide-10 is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its potential anti-aging and skin-conditioning properties.[1][2][3] This bioactive peptide is reported to enhance skin barrier function, improve skin texture and firmness, and promote a more even skin tone.[4][5][6] Preliminary data suggests its mechanism of action involves the upregulation of key structural and differentiation proteins in keratinocytes, such as corneodesmosin and filaggrin.[7][8] Additionally, it is suggested to play a role in promoting the synthesis of collagen and elastin, crucial for maintaining skin's elasticity and reducing the appearance of wrinkles.[4][5][6]
To further elucidate the molecular mechanisms and identify direct downstream targets of this compound, small interfering RNA (siRNA) knockdown studies represent a powerful approach. By selectively silencing the expression of putative target genes, researchers can observe the impact on the peptide's efficacy, thereby validating its signaling pathway and identifying novel therapeutic targets for skin health and disease.
These application notes provide a comprehensive framework for designing and executing siRNA knockdown studies to investigate the molecular targets of this compound. Included are detailed experimental protocols, hypothetical data presentation, and visual workflows to guide researchers in this endeavor.
Proposed Signaling Pathway of this compound
Based on current literature, this compound is believed to influence several key cellular processes in keratinocytes and fibroblasts. The following diagram illustrates a proposed signaling cascade that can be systematically investigated using siRNA knockdown.
Experimental Design and Workflow
The overall experimental workflow for identifying this compound targets using siRNA knockdown is depicted below. This process involves cell culture, siRNA transfection, treatment with the peptide, and subsequent analysis of gene and protein expression.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Palmitoyl Tetrapeptide-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Palmitoyl (B13399708) tetrapeptide-10, a synthetic peptide increasingly utilized in the cosmetic and pharmaceutical industries for its purported anti-aging properties. The described method is designed to be stability-indicating, allowing for the separation and quantification of the active peptide from potential degradants and impurities. This document provides comprehensive experimental protocols, system suitability parameters, and data presentation guidelines to ensure reliable and reproducible results.
Introduction
Palmitoyl tetrapeptide-10 is a lipo-peptide, where a palmitoyl group is attached to a tetrapeptide. This modification enhances its bioavailability and skin penetration. Accurate and precise analytical methods are crucial for the quality control of raw materials, formulation development, and stability testing of finished products containing this active ingredient. Reversed-phase HPLC with UV detection is a widely adopted technique for the analysis of peptides due to its high resolution, sensitivity, and specificity.[1][2][3] This application note presents a validated HPLC method for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters and chromatographic conditions.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 25 minutes |
Gradient Elution Program
A gradient elution is employed to ensure the effective separation of this compound from any closely eluting impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 10 | 90 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Solutions
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to a final volume of 100 mL with the same solvent mixture.
Sample Solution: For the analysis of raw material, prepare the sample solution in the same manner as the standard solution. For formulated products, a sample extraction step may be necessary to remove interfering matrix components. A liquid-liquid extraction is a common procedure for cosmetic creams.[4][5]
Data Presentation
Method Validation Summary
The HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[6][7] The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any other peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 10-150 µg/mL). |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with minor variations in method parameters (e.g., flow rate, temperature). |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While the primary focus of this document is the analytical method, understanding the biological context of this compound is valuable. This peptide is believed to modulate cellular pathways related to skin health. The following is a simplified, illustrative representation of a potential signaling pathway.
Caption: Illustrative signaling pathway of this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Palmitoyl Tetrapeptide-10's Effect on the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl tetrapeptide-10 is a synthetic peptide that has garnered interest in the field of dermatology and cosmetic science for its potential to support skin regeneration and repair.[1] This peptide is believed to exert its effects by influencing the extracellular matrix (ECM), the complex network of proteins and other molecules that provide structural and biochemical support to cells.[2][3] The primary components of the dermal ECM are collagen and elastin (B1584352), which are responsible for the skin's strength, firmness, and elasticity.[4] This document provides detailed protocols for assessing the in vitro effects of this compound on key ECM components, offering a framework for researchers to investigate its potential applications in skin health and anti-aging.
Mechanism of Action
This compound is reported to stimulate the production of essential skin proteins, including collagen and elastin.[5] By promoting the synthesis of these structural proteins, it may help to improve skin resilience and reduce the appearance of fine lines and wrinkles.[1][4] Furthermore, some evidence suggests that this compound can enhance the skin's barrier function by increasing the expression of corneodesmosin, a marker for keratinocyte adhesion, and filaggrin, a key protein in the terminal differentiation of keratinocytes.[6] This dual action of supporting the ECM and strengthening the skin barrier suggests a comprehensive approach to skin rejuvenation.
While the precise signaling pathway activated by this compound has not been definitively elucidated in publicly available literature, peptides that stimulate ECM production often interact with pathways such as the Transforming Growth Factor-β (TGF-β) signaling cascade. The TGF-β pathway is a key regulator of collagen and other ECM protein synthesis in dermal fibroblasts.
Data Presentation
Disclaimer: The following table presents hypothetical quantitative data for illustrative purposes. Specific percentage increases in ECM components following treatment with this compound should be determined experimentally using the protocols outlined in this document.
| Target Molecule | Assay | Treatment Concentration | Result (vs. Control) |
| Total Collagen | Sircol™ Collagen Assay | 10 µM | + 35% |
| 50 µM | + 58% | ||
| Soluble Elastin | Fastin™ Elastin Assay | 10 µM | + 22% |
| 50 µM | + 41% | ||
| Collagen Type I | Western Blot | 50 µM | + 45% |
| Filaggrin | RT-qPCR | 50 µM | + 65% (mRNA level) |
| Corneodesmosin | RT-qPCR | 50 µM | + 50% (mRNA level) |
Experimental Protocols
Cell Culture
-
Cell Line: Human Dermal Fibroblasts (HDFs) are the recommended cell line for assessing ECM production.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mM.
-
Seeding: Seed HDFs in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for colorimetric assays, or chamber slides for immunofluorescence) at a density that allows for 70-80% confluency at the time of treatment.
-
Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells and reduce background from serum components.
-
Treatment: Prepare working solutions of this compound in serum-free or low-serum (0.5-1% FBS) DMEM at the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (solvent only) should be included.
-
Incubation: Replace the medium in the cell culture vessels with the treatment or control solutions and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Quantification of Total Soluble Collagen (Sircol™ Assay)
This colorimetric assay quantifies the total soluble collagen released into the cell culture supernatant.
Materials:
-
Sircol™ Soluble Collagen Assay Kit (Biocolor)
-
Conditioned cell culture supernatant from treated and control cells
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes to pellet any cell debris.
-
Transfer 100 µL of the clarified supernatant to a microcentrifuge tube.
-
Add 1 mL of Sircol™ Dye Reagent to each tube and mix by gentle inversion for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
Add 1 mL of Alkali Reagent to each tube to dissolve the pellet.
-
Transfer 200 µL of the resuspended solution to a 96-well plate.
-
Read the absorbance at 555 nm using a microplate reader.
-
Calculate the collagen concentration based on a standard curve prepared using the provided collagen standard.
Quantification of Soluble Elastin (Fastin™ Assay)
This assay measures the amount of soluble elastin (tropoelastin) secreted into the culture medium.
Materials:
-
Fastin™ Elastin Assay Kit (Biocolor)
-
Conditioned cell culture supernatant from treated and control cells
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant.
-
To 100 µL of supernatant in a microcentrifuge tube, add 100 µL of Elastin Precipitating Reagent.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the elastin.
-
Discard the supernatant and add 1 mL of Dye Reagent to the pellet.
-
Incubate with shaking for 90 minutes at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes and discard the supernatant.
-
Add 250 µL of Dye Dissociation Reagent to dissolve the pellet.
-
Transfer 200 µL to a 96-well plate and read the absorbance at 513 nm.
-
Determine elastin concentration from a standard curve prepared with the provided α-elastin standard.
Western Blot for Collagen Type I
This technique allows for the semi-quantitative analysis of specific ECM protein levels within the cell lysate.
Materials:
-
HDF cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Primary antibody against Collagen Type I
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Collagen Type I (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining for Collagen Type I
This method allows for the visualization of ECM protein deposition and organization.
Materials:
-
HDFs cultured on chamber slides
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Collagen Type I
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against Collagen Type I overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the slides with mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: Hypothesized TGF-β/Smad signaling pathway for this compound.
Caption: General experimental workflow for in vitro assessment of ECM production.
References
Troubleshooting & Optimization
Solubility issues of Palmitoyl tetrapeptide-10 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Palmitoyl (B13399708) tetrapeptide-10 in aqueous buffers.
Troubleshooting Guide: Solubility Issues
Researchers handling Palmitoyl tetrapeptide-10, a lipophilic peptide, often face challenges in achieving complete dissolution in aqueous buffers. This guide provides a systematic approach to troubleshoot these issues. The inherent hydrophobicity conferred by the palmitoyl group necessitates specific handling procedures.
Problem: Precipitate forms when adding peptide stock to aqueous buffer.
This is a common issue when a concentrated peptide stock, often in an organic solvent, is diluted into an aqueous medium.
Preventative Measures:
-
Slow Dilution: Add the peptide stock solution dropwise into the aqueous buffer while continuously and gently stirring or vortexing. This avoids localized high concentrations that can lead to immediate precipitation.[1]
-
Check Buffer Compatibility: Ensure the components of your final aqueous buffer are compatible with the initial solvent used for the peptide stock.
Corrective Actions:
-
Sonication: Brief sonication can help break down aggregates and redissolve the precipitated peptide.[1][2][3][4]
-
Gentle Warming: Warming the solution to approximately 37°C can increase the solubility of the peptide. Exercise caution to avoid thermal degradation.[1][2]
Problem: Lyophilized peptide powder does not dissolve in water.
Due to its lipophilic nature, this compound is not readily soluble in neutral water.
Systematic Approach:
-
Initial Steps: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation. Centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom.[1]
-
pH Adjustment: The solubility of peptides is significantly influenced by pH and is generally lowest at their isoelectric point (pI).[2][3] this compound contains two basic lysine (B10760008) residues, giving it a net positive charge at neutral or acidic pH. Therefore, dissolving it in a slightly acidic solution should improve solubility.[5][6]
-
Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving in a small volume of an organic solvent first is a standard procedure.[2][3][4]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or alcohols like ethanol (B145695) and methanol (B129727) are suitable choices.[2][3][7]
-
Procedure: Dissolve the peptide completely in a minimal amount of the chosen organic solvent. Then, add this stock solution dropwise to the vigorously stirred aqueous buffer.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS pH 7.4?
A1: this compound has a long fatty acid chain (palmitoyl group) attached, which makes it very hydrophobic and poorly soluble in neutral aqueous buffers like PBS.[7] While the peptide backbone has charged residues, the lipid component's influence dominates, leading to aggregation and precipitation in water-based systems. General guidelines suggest that lipopeptides often have poor solubility in water at neutral and acidic pH.[7]
Q2: What is the best initial solvent to use for creating a stock solution?
A2: For a highly hydrophobic peptide like this compound, it is recommended to first use a small amount of a strong organic solvent.[2][4] DMSO is a common choice due to its high solubilizing power.[2][3] However, if your experimental system is sensitive to DMSO, other options include DMF, ethanol, or methanol.[2][3][7]
Q3: Can I adjust the pH to improve solubility? What pH should I aim for?
A3: Yes, pH adjustment is a critical tool.[2][3] this compound has a sequence of Palmitoyl-Lys-Thr-Phe-Lys, containing two basic lysine residues.[8][9] This gives the peptide a net positive charge. To improve solubility, you should use a buffer with an acidic pH (e.g., using 10-30% acetic acid) to ensure the lysine side chains are protonated, which increases polarity.[5][6] In general, lipopeptide solubility can increase at alkaline pH as well (e.g., pH 8.0-8.5), so testing a slightly basic buffer might also be a viable strategy if acidic conditions are not suitable for your experiment.[7]
Q4: I managed to dissolve the peptide, but it crashed out of solution after a freeze-thaw cycle. How can I prevent this?
A4: Repeated freeze-thaw cycles should be avoided as they can promote peptide aggregation and precipitation. It is best practice to prepare aliquots of your stock solution. Store these aliquots at -20°C or lower. For each experiment, thaw a new aliquot to use. This minimizes the physical stress on the peptide solution.[4]
Q5: Are there any additives that can help maintain the solubility of this compound in my final buffer?
A5: While specific data for this compound is limited, the use of certain excipients can help stabilize peptides in solution. These may include non-ionic surfactants at low concentrations or the inclusion of a small percentage (e.g., <10%) of the organic co-solvent used for the initial stock solution in the final buffer, provided it does not interfere with your experiment.
Quantitative Data Summary
Specific quantitative solubility data for this compound in various buffers is not widely available in public literature. The table below provides a general guide based on the principles of lipopeptide solubility.
| Solvent/Buffer System | Expected Solubility | Rationale & Remarks |
| Deionized Water (pH ~7) | Very Poor | The hydrophobic palmitoyl chain leads to aggregation in neutral aqueous solutions.[7] |
| PBS (pH 7.4) | Very Poor | Similar to deionized water; physiological salt concentration does not overcome hydrophobicity. |
| 10-30% Acetic Acid | Good | The acidic environment protonates the basic lysine residues, increasing polarity and solubility.[5][6] |
| DMSO, DMF | High | These polar aprotic solvents can effectively solvate the hydrophobic peptide structure.[2][3] |
| Ethanol, Methanol | Moderate to High | Alcohols can disrupt hydrophobic interactions, aiding in the dissolution of lipopeptides.[7] |
| Basic Buffer (e.g., pH 8.5) | Potentially Improved | Some lipopeptides show increased solubility at alkaline pH.[7] This should be tested empirically. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Solvent
This protocol is recommended for creating a concentrated stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature.
-
Briefly centrifuge the vial to collect all powder at the bottom.
-
Add a minimal volume of DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL).
-
Vortex gently until the peptide is completely dissolved, ensuring no visible particulates remain. This is your stock solution.
-
To prepare the working solution, add the DMSO stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration.
-
If any cloudiness appears, briefly sonicate the solution.
-
Aliquot the stock solution and store at -20°C or -80°C.
Protocol 2: Solubilization via pH Adjustment
This method is useful if organic solvents must be avoided.
Materials:
-
Lyophilized this compound
-
10% Acetic Acid solution
-
Target aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the lyophilized peptide vial to room temperature and centrifuge briefly.
-
Add a small volume of 10% acetic acid to the peptide powder.
-
Vortex gently until the peptide is fully dissolved.
-
Slowly add the target aqueous buffer to this acidic solution to reach the desired final volume and concentration.
-
Monitor the solution for any signs of precipitation. The final pH of your solution will be acidic. If necessary, the pH can be carefully adjusted, but this risks precipitation if brought close to the peptide's isoelectric point.
-
Use the solution immediately or store it in aliquots at -20°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 5. neobiolab.com [neobiolab.com]
- 6. genscript.com [genscript.com]
- 7. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
Preventing degradation of Palmitoyl tetrapeptide-10 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl (B13399708) Tetrapeptide-10 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Tetrapeptide-10 and what is its primary function?
This compound is a synthetic, bioactive peptide. It is composed of four amino acids—Lysine (B10760008), Threonine, and Phenylalanine—with a palmitoyl group attached to the N-terminus (Pal-Lys-Thr-Phe-Lys).[1][2] Its primary known function, particularly in dermatological research, is to promote skin brightness and smoothness.[3][4] It is believed to work by increasing the expression of corneodesmosin, a marker for keratinocyte adhesion, and filaggrin, which is crucial for keratinocyte terminal differentiation.[5] This helps to improve the skin's barrier function.[5][6] Some studies also suggest it has anti-inflammatory and skin-repairing properties, promoting the production of collagen and elastin.[7]
Q2: What is the amino acid sequence of this compound?
The amino acid sequence is Lys-Thr-Phe-Lys. The full chemical structure is N-palmitoyl-L-lysyl-L-threonyl-L-phenylalanyl-L-lysine.[1][2]
Q3: How should I store this compound?
For optimal stability, this compound should be stored in its lyophilized form at -20°C or -80°C, protected from light.[8] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]
Q4: In what solvent should I dissolve this compound?
The palmitoyl group makes this peptide hydrophobic. Therefore, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is recommended before further dilution in aqueous buffers or cell culture media. Always use high-purity, sterile solvents.
Troubleshooting Guide: Degradation of this compound in Cell Culture Media
Issue 1: Rapid loss of peptide activity or concentration in my cell culture experiment.
Possible Cause 1: Enzymatic Degradation by Proteases
Cell culture media, especially when supplemented with serum, contains various proteases that can cleave the peptide bonds of this compound. The peptide sequence Pal-Lys-Thr-Phe-Lys has potential cleavage sites for several classes of proteases.
-
Predicted Cleavage Sites:
-
Lys-Thr and Phe-Lys bonds: Trypsin-like proteases can cleave at the C-terminus of lysine residues.[9][10]
-
Thr-Phe bond: Chymotrypsin-like proteases can cleave at the C-terminus of aromatic amino acids like phenylalanine.[9]
-
N-terminal to Lysine: Some proteases, like Lys-N, can cleave at the N-terminal side of lysine.[10][11]
-
However, the N-terminal palmitoyl group can sterically hinder protease access and has been shown to significantly reduce non-specific peptide degradation.[12]
Solutions:
-
Use a Broad-Spectrum Protease Inhibitor Cocktail: Supplement your cell culture medium with a sterile-filtered, broad-spectrum protease inhibitor cocktail. This is the most effective way to inhibit a wide range of proteases.[9]
-
Transition to Serum-Free or Reduced-Serum Media: Fetal bovine serum (FBS) is a major source of proteases. Adapting your cells to grow in serum-free or reduced-serum media can significantly decrease proteolytic activity.
-
Heat-Inactivate Serum: If serum is required, heat-inactivating it (typically at 56°C for 30 minutes) can denature some proteases, though this may not eliminate all proteolytic activity.
Table 1: Common Protease Inhibitors and Their Targets
| Protease Inhibitor | Target Protease Class |
| Aprotinin | Serine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| E-64 | Cysteine Proteases |
| PMSF/AEBSF | Serine Proteases |
| EDTA | Metalloproteases |
This table provides a general overview. The specific composition of commercial protease inhibitor cocktails may vary.
Possible Cause 2: Non-Enzymatic Degradation
Peptides can also degrade through non-enzymatic pathways like hydrolysis and oxidation, which are influenced by pH, temperature, and exposure to oxygen.
Solutions:
-
Optimize Media pH: Maintain the pH of your cell culture medium within the optimal range for your cells (typically 7.2-7.4). Avoid prolonged exposure to pH values above 8, which can accelerate degradation.
-
Minimize Light Exposure: Store peptide solutions and conduct experiments with minimal exposure to light to prevent photo-oxidation.
-
Use Freshly Prepared Media: Prepare media with the peptide immediately before use whenever possible.
Issue 2: Inconsistent experimental results.
Possible Cause: Peptide Adsorption to Surfaces
The hydrophobic nature of this compound can cause it to adsorb to plastic surfaces of labware, leading to a lower effective concentration in the media.
Solutions:
-
Use Low-Binding Labware: Utilize polypropylene (B1209903) or other low-protein-binding tubes and plates for preparing and storing peptide solutions.
-
Include a Carrier Protein: In some applications, a small amount of a carrier protein like bovine serum albumin (BSA) can help prevent adsorption, but be mindful of its potential to introduce proteases.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol allows for the quantification of the peptide over time to determine its stability under your specific experimental conditions.
Materials:
-
This compound
-
Your cell culture medium (with and without serum, and with and without protease inhibitors)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the peptide into your test media conditions (e.g., complete medium, serum-free medium, medium with protease inhibitors) to your final working concentration.
-
Aliquot the peptide-containing media into sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C with 5% CO2.
-
At each time point, take one aliquot from each condition and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by LC-MS/MS to quantify the remaining intact peptide.
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general protocol that should be optimized for your specific instrument and peptide.
Sample Preparation:
-
Thaw the samples from Protocol 1.
-
To precipitate proteins that can interfere with the analysis, add a 3-fold excess of cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the peptide to a new tube for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A C4 or C8 column is often suitable for hydrophobic peptides.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B will be necessary to elute the hydrophobic peptide. This needs to be optimized.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Parent Ion (Q1): The m/z of the protonated this compound.
-
Fragment Ions (Q3): Select 2-3 specific and intense fragment ions for quantification and confirmation. These can be determined by infusing a pure standard of the peptide.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing peptide stability.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. pnas.org [pnas.org]
- 2. This compound | C41H72N6O7 | CID 24967468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. paulaschoice.es [paulaschoice.es]
- 4. ulprospector.com [ulprospector.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sincereskincare.com [sincereskincare.com]
- 7. myrevea.com [myrevea.com]
- 8. genscript.com [genscript.com]
- 9. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cleavage specificities of the brother and sister proteases Lys-C and Lys-N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmitoyl Tetrapeptide-10 for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Palmitoyl (B13399708) tetrapeptide-10 in in-vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
I. Troubleshooting Guide
This guide addresses common issues encountered during in-vitro experiments with Palmitoyl tetrapeptide-10.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide Precipitation in Media | - Exceeding solubility limit.- Improper dissolution of lyophilized peptide.- Interaction with media components. | - Ensure the final concentration of any organic solvent (e.g., DMSO) used for stock solution is minimal (<0.5%, and ideally <0.1% for sensitive cell lines) in the final culture medium.[1]- Perform a small-scale solubility test before preparing a large stock solution.[2][3]- Prepare a fresh stock solution and add it to the culture medium dropwise while gently vortexing.[2]- Consider using a different, validated cell culture medium. |
| High Variability Between Replicates | - Inconsistent pipetting.- Uneven cell seeding.- Incomplete mixing of the peptide in the well. | - Calibrate pipettes regularly.- For viscous solutions, consider reverse pipetting.- Ensure thorough mixing of cell suspension before seeding.- Gently mix the plate after adding the peptide solution to each well. |
| No Observable Effect or Low Activity | - Suboptimal peptide concentration.- Peptide degradation.- Incorrect assay conditions.- Cell line not responsive. | - Perform a dose-response experiment with a wider concentration range.- Store lyophilized peptide at -20°C or -80°C and protect from moisture.[3]- Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles.[2]- Ensure the pH and temperature of the assay are optimal for cell health and peptide activity. |
| Cell Toxicity Observed | - Peptide concentration is too high.- Solvent toxicity. | - Determine the IC50 value of the peptide for your specific cell line using a cytotoxicity assay.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro assays?
For initial experiments, a broad concentration range is recommended to determine the optimal working concentration. Based on typical usage levels of cosmetic formulations (0.001% to 0.01%) and data from similar palmitoylated peptides, a starting range of 1 µM to 50 µM is suggested. Subsequent experiments can then narrow down this range to determine the EC50.
| Parameter | Concentration Range | Notes |
| Initial Screening | 1 µM - 50 µM | To identify a bioactive range. |
| Dose-Response | 0.1 µM - 100 µM | To determine EC50. |
| Cytotoxicity (IC50) | >50 µM (estimated) | Based on data for other palmitoylated peptides in HaCaT cells, significant toxicity may be observed at higher concentrations.[4] |
Q2: How should I dissolve and store this compound?
Due to its palmitoyl moiety, this peptide is hydrophobic.
-
Dissolution:
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[2]
-
Reconstitute the peptide in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5]
-
Further dilute the stock solution with your cell culture medium or an appropriate aqueous buffer to the final working concentration. Add the stock solution to the aqueous solution slowly while mixing.[2]
-
-
Storage:
Q3: What is the mechanism of action of this compound?
This compound is understood to improve skin barrier function and promote a radiant complexion through several mechanisms:
-
Enhancement of Skin Barrier Proteins: It has been shown to increase the expression of corneodesmosin, a key protein for keratinocyte adhesion, and filaggrin, a protein crucial for terminal keratinocyte differentiation and skin hydration.[6]
-
Promotion of α-crystallin: It induces the chaperone protein α-crystallin, which helps maintain protein homeostasis (proteostasis) in the skin, contributing to skin transparency and radiance.[7][8]
-
Regulation of Epidermal Renewal: It promotes natural desquamation processes, helping to regulate the rate of epidermal turnover and keratinocyte maturation.[7]
-
Increased Hydration Factors: In-vitro tests have indicated it can increase the production of ceramides, filaggrin, and hyaluronic acid.[9]
III. Experimental Protocols
A. Cell Viability Assay (MTS Assay)
This protocol is to determine the cytotoxic effect of this compound on keratinocytes (e.g., HaCaT) or fibroblasts.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the peptide. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Gene Expression Analysis of Filaggrin and Corneodesmosin (qPCR)
This protocol outlines the steps to measure the effect of this compound on the gene expression of key skin barrier proteins in keratinocytes.
-
Cell Culture and Treatment: Seed keratinocytes in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24-48 hours. Include a vehicle control.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for filaggrin, corneodesmosin, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
C. α-Crystallin Expression (Western Blot)
This protocol describes how to assess the impact of this compound on α-crystallin protein levels in keratinocytes.
-
Cell Culture and Treatment: Culture keratinocytes in 6-well plates and treat with different concentrations of this compound for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against α-crystallin, followed by incubation with an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of α-crystallin.
IV. Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. biocat.com [biocat.com]
- 4. mdpi.com [mdpi.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 8. experchem.com [experchem.com]
- 9. Il Peptide della Glass Skin: this compound | Beautycology [beautycology.it]
Troubleshooting inconsistent results in Palmitoyl tetrapeptide-10 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Palmitoyl (B13399708) tetrapeptide-10.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Palmitoyl tetrapeptide-10?
This compound is a bioactive synthetic peptide that plays a significant role in enhancing skin health. Its primary mechanism involves maintaining the proteostasis of α-crystallin, a chaperone protein crucial for skin transparency and radiance.[1] By ensuring the proper synthesis, folding, and degradation of proteins, it helps to preserve the skin's clarity and luminosity. Additionally, it promotes the expression of key proteins involved in skin barrier function, such as corneodesmosin and filaggrin, leading to reduced skin permeability.[2]
Q2: What are the main applications of this compound in research?
In a research context, this compound is primarily used to investigate skin aging, skin barrier function, and inflammatory responses. Its ability to stimulate collagen and elastin (B1584352) production makes it a valuable tool for studies on anti-aging and skin repair.[3] It is also utilized in models of sensitive skin and hyperpigmentation to explore its calming and melanin-regulating properties.
Q3: How should I dissolve and store this compound for my experiments?
Due to its palmitoyl moiety, this compound is lipophilic and may present solubility challenges. It is recommended to first dissolve the peptide in a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with the aqueous buffer of choice. For long-term storage, it is best to store the lyophilized peptide at -20°C. Once in solution, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What are some common readouts to measure the efficacy of this compound in cell-based assays?
Common readouts for this compound efficacy include:
-
Gene and protein expression analysis: Measuring the upregulation of genes and proteins such as COL1A1 (collagen), FLG (filaggrin), and CDSN (corneodesmosin) using techniques like RT-qPCR, Western blotting, or ELISA.
-
Immunofluorescence staining: Visualizing the increased expression and localization of key skin proteins within cultured cells or tissue models.
-
Skin barrier function assays: In reconstructed skin models, assessing the transepidermal water loss (TEWL) or the penetration of fluorescent dyes to quantify improvements in barrier integrity.
-
Anti-inflammatory assays: Measuring the reduction of pro-inflammatory cytokines like IL-6 and IL-8 in cell culture supernatants after an inflammatory challenge.
Troubleshooting Inconsistent Results
Problem: High variability between replicate wells in my cell-based assay.
-
Possible Cause 1: Incomplete solubilization of the peptide. Palmitoylated peptides can be difficult to dissolve completely, leading to inconsistent concentrations in your assay.
-
Solution: Ensure the peptide is fully dissolved in an appropriate organic solvent like DMSO before diluting it into your cell culture medium. Gently vortex and visually inspect for any precipitate.
-
-
Possible Cause 2: Peptide adsorption to plasticware. The hydrophobic nature of the peptide can cause it to adhere to pipette tips and microplate wells.
-
Solution: Use low-adhesion plasticware and pre-rinse pipette tips with the peptide solution before dispensing. Including a carrier protein like bovine serum albumin (BSA) at a low concentration in your assay buffer can also help prevent adsorption.
-
-
Possible Cause 3: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable responses.
-
Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring to the incubator.
-
Problem: No significant effect of this compound is observed.
-
Possible Cause 1: Insufficient peptide concentration or incubation time. The peptide may not have been used at a high enough concentration or for a long enough duration to elicit a measurable response.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell type and endpoint.
-
-
Possible Cause 2: Peptide degradation. The peptide may have degraded due to improper storage or handling.
-
Solution: Always store the peptide as recommended and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Low passage or unhealthy cells. Cells that are stressed, senescent, or of a very high passage number may not respond optimally to stimuli.
-
Solution: Use cells within their recommended passage number range and ensure they are healthy and actively proliferating before starting the experiment.
-
Quantitative Data Summary
The following table summarizes the quantitative effect of this compound (pal-KTFK) on α-crystallin expression in Normal Human Keratinocytes (NHK) and reconstructed human skin equivalents.
| Experimental Model | Treatment Group | Concentration | Outcome | Result | Significance |
| Normal Human Keratinocytes (NHK) | Pal-KTFK | 2% | α-crystallin expression (relative to control) | 2.19-fold increase | - |
| Reconstructed Human Skin | Pal-KTFK | 2% | α-crystallin content increase | 61% | p = 0.07 |
| Reconstructed Human Skin | Pal-KTFK | 3% | α-crystallin content increase | 161% | p < 0.01 |
Data extracted from a study on the effect of pal-KTFK on α-crystallin expression.[4]
Detailed Experimental Protocol
Objective: To quantify the effect of this compound on α-crystallin protein expression in Normal Human Keratinocytes (NHK) using immunofluorescence.
Materials:
-
Normal Human Keratinocytes (NHK)
-
Keratinocyte growth medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-α-crystallin
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture NHK in appropriate keratinocyte growth medium until they reach approximately 70-80% confluency in multi-well imaging plates.
-
Peptide Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO to a concentration of 10 mg/mL. Further dilute the stock solution in keratinocyte growth medium to achieve the desired final concentrations (e.g., 2% and 3% v/v). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 24-48 hours).
-
Fixation: After incubation, wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by adding permeabilization buffer and incubating for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-crystallin antibody in the blocking buffer according to the manufacturer's instructions. Add the diluted primary antibody to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Add the nuclear counterstain (DAPI) for 5-10 minutes. Wash twice with PBS. Add a drop of mounting medium to each well and cover with a coverslip.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition. Quantify the fluorescence intensity of α-crystallin per cell using image analysis software.
Visualizations
Caption: Experimental workflow for analyzing the effect of this compound on α-crystallin expression.
Caption: Signaling pathway of this compound in skin cells.
References
Addressing cytotoxicity of Palmitoyl tetrapeptide-10 at high concentrations
Technical Support Center: Palmitoyl (B13399708) Tetrapeptide-10
This technical support guide provides troubleshooting advice and frequently asked questions regarding the cytotoxicity of Palmitoyl tetrapeptide-10, particularly at high concentrations, to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
A1: this compound is a synthetic lipopeptide, which combines a fatty acid (palmitic acid) with a four-amino acid peptide. It is primarily known for its use in cosmetic formulations for its anti-aging and skin-repairing properties.[1] Its mechanism of action involves promoting the production of collagen and elastin, which are essential for skin firmness and elasticity, and strengthening the skin's natural barrier.[1][2][3]
Q2: Is this compound expected to be cytotoxic?
A2: While generally considered safe for topical use, in vitro experiments with high concentrations of any substance, including peptides, can potentially lead to cytotoxicity. The lipophilic nature of the palmitoyl group facilitates interaction with the cell membrane, which at high concentrations could lead to membrane disruption and subsequent cell death. Some studies on other lipopeptides have shown that the fatty acid chain can contribute to cytotoxicity in human keratinocytes.[4] However, specific public data on the high-concentration cytotoxicity of this compound is limited.[5]
Q3: What are the common mechanisms of peptide-induced cytotoxicity?
A3: Peptide-induced cytotoxicity can occur through several mechanisms, including:
-
Membrane Disruption: Amphipathic peptides can insert into and disrupt the cell membrane, leading to leakage of cellular contents and necrosis.
-
Apoptosis Induction: Peptides can trigger programmed cell death (apoptosis) by interacting with specific cell surface receptors or by being internalized and acting on intracellular targets like mitochondria.[6]
-
Induction of Oxidative Stress: Some peptides can lead to an increase in reactive oxygen species (ROS), causing cellular damage.[6]
Q4: What initial steps should I take if I observe high cytotoxicity with this compound in my experiments?
A4: If you observe high cytotoxicity, it is recommended to first perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and the optimal time point for your assay.[7] It is also crucial to verify the purity of your peptide stock and to ensure that the solvent used to dissolve the peptide (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in the culture.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Visually inspect plates post-seeding to confirm even distribution.[7] |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma, as it can significantly alter cellular responses.[7] | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of the peptide for each experiment from a frozen stock. Assess peptide stability in your specific medium if issues persist.[7] | |
| Observed cytotoxicity is higher than expected. | Solvent (e.g., DMSO) toxicity. | Perform a solvent control experiment to determine the maximum non-toxic concentration of the solvent for your cell line. Typically, DMSO concentrations should be kept below 0.5%.[8] |
| Cell line sensitivity. | Different cell lines can have varied sensitivity to the same compound. Consider using a different, less sensitive cell line if appropriate for your research question.[7] | |
| Peptide aggregation at high concentrations. | Visually inspect the peptide solution for any precipitation. Consider using a different solvent or sonication to aid dissolution. | |
| Cell viability assays (e.g., MTT) show low signal or inconsistent results. | Interference of the peptide with the assay. | Some peptides can interfere with the chemical reactions of viability assays. Consider using an alternative assay that measures a different aspect of cell health (e.g., ATP content with CellTiter-Glo, or membrane integrity with LDH assay).[7] |
| Incorrect timing of the assay. | Cytotoxic effects may be delayed. Perform a time-course experiment to identify the optimal time point for measuring cell death.[7] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a method to quantify the metabolic activity of cells, which is indicative of cell viability, after treatment with this compound.[9]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the peptide dilutions. Include untreated control wells and solvent control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9][11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.[11]
Protocol 2: Detecting Apoptosis using Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12][13]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to ~70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[16]
Data Summaries
Table 1: Example Dose-Response of this compound on HaCaT Keratinocytes (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 25 | 95.6 ± 3.8 |
| 50 | 88.1 ± 6.2 |
| 100 | 75.4 ± 5.9 |
| 200 | 52.3 ± 7.1 |
| 400 | 28.9 ± 4.3 |
Table 2: Example Apoptosis Analysis of this compound on HDF Fibroblasts (Annexin V/PI Staining)
| Treatment (200 µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Untreated Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| This compound | 65.8 ± 3.4 | 25.3 ± 2.9 | 8.9 ± 1.7 |
Visual Guides
Caption: General workflow for assessing peptide cytotoxicity.
Caption: Potential pathways of lipopeptide-induced cytotoxicity.
References
- 1. myrevea.com [myrevea.com]
- 2. nbinno.com [nbinno.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity [mdpi.com]
- 5. cir-safety.org [cir-safety.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. kumc.edu [kumc.edu]
Technical Support Center: Enhancing Cellular Delivery of Palmitoyl Tetrapeptide-10
Welcome to the technical support center for Palmitoyl (B13399708) Tetrapeptide-10. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with the cellular delivery of this lipophilic peptide. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to optimize your in vitro experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of Palmitoyl Tetrapeptide-10 and the fundamental challenges in its experimental use.
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a synthetic lipopeptide, which consists of a four-amino acid peptide sequence (Lysine-Threonine-Phenylalanine-Lysine) covalently attached to a palmitic acid molecule. The palmitoyl group increases its lipophilicity, which is intended to enhance its penetration through lipid barriers. However, this also affects its solubility and handling in aqueous experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | [Generic supplier data] |
| Purity (typical) | ≥95% | [Generic supplier data] |
| Solubility | - Slightly soluble in water- Soluble in neutral aqueous solutions- Soluble in organic solvents (e.g., DMSO) | [1] |
| Stability | Stable at pH 4.0–7.0. Store at 2–8°C, protected from light. | [1] |
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is understood to function as a signaling peptide with anti-inflammatory properties. Its proposed mechanism involves the modulation of pro-inflammatory cytokines, particularly Interleukin-6 (IL-6). By reducing the secretion of IL-6, it can help to mitigate inflammatory responses in skin cells. This action is believed to contribute to the strengthening of the skin barrier and the promotion of a healthy extracellular matrix by influencing the production of components like collagen and fibronectin.[2][3]
Q3: Why is delivering this compound to cells in culture challenging?
A3: The primary challenge stems from its amphipathic nature. The lipophilic palmitoyl tail can cause the peptide to aggregate in aqueous cell culture media, reducing its bioavailability.[4] Direct addition to media often results in poor solubility and non-uniform exposure to cells. Furthermore, its interaction with serum proteins in the culture medium can affect its activity and uptake.[5] Effective delivery, therefore, requires optimized formulation strategies to ensure it reaches the cells in a monomeric and active state.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, in a user-friendly question-and-answer format.
Issue 1: Peptide Precipitation or Poor Solubility in Culture Medium
-
Symptom: You observe cloudiness, particulates, or a film on the surface of your culture medium after adding the peptide.
-
Cause: The lipophilic nature of the palmitoyl chain leads to aggregation and low solubility in aqueous solutions.
-
Solution:
-
Prepare a concentrated stock solution: Dissolve the peptide in a sterile, cell-culture compatible organic solvent like Dimethyl Sulfoxide (DMSO) first. Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Pre-dilution: Before adding to the full volume of media, pre-dilute the DMSO stock in a small volume of serum-free media, vortexing gently, and then add this to your final culture volume. This avoids shocking the peptide into aggregating.[5]
-
Use a carrier system: For persistent issues, encapsulate the peptide in a delivery vehicle like a liposome (B1194612) or nanoparticle to improve its solubility and stability in the medium.
-
Issue 2: Low or Inconsistent Cellular Uptake
-
Symptom: Functional assays show a weak or highly variable biological response, and quantification methods (e.g., fluorescence microscopy) indicate low intracellular peptide concentration.
-
Cause: The peptide may be aggregating in the medium, binding to serum proteins, or failing to efficiently cross the cell membrane.
-
Solution:
-
Optimize Serum Concentration: Serum proteins can bind to the peptide, either hindering or, in some cases, facilitating uptake. Test your assay in both serum-free and serum-containing media (e.g., 2%, 5%, 10% FBS) to determine the optimal condition for your cell type.[5]
-
Enhance Delivery with a Vehicle: Liposomes or polymeric nanoparticles are highly recommended. These carriers protect the peptide from aggregation and can facilitate uptake through endocytic pathways.[6][7]
-
Consider Cell-Penetrating Peptides (CPPs): While this compound has some membrane-associating properties, co-formulating or conjugating it with a known CPP (like TAT or penetratin) can significantly enhance direct translocation across the plasma membrane.[8]
-
Issue 3: Low Encapsulation Efficiency in Liposomes
-
Symptom: When preparing liposomes, you find that a large fraction of the peptide remains unencapsulated.
-
Cause: The lipophilic peptide may preferentially associate with the exterior of the lipid bilayer or form aggregates rather than being entrapped within the bilayer during liposome formation. The lipid composition and drug-to-lipid ratio are also critical factors.[9][10]
-
Solution:
-
Modify Lipid Composition: Incorporate charged lipids (e.g., DMPG) or cholesterol into your formulation. Cholesterol can increase membrane stability, while charged lipids can influence the interaction with the peptide.[9]
-
Optimize the Drug-to-Lipid Ratio: Start with a higher lipid-to-peptide molar ratio (e.g., 50:1 or 100:1) and titrate down to find the optimal loading capacity.[11]
-
Use a Co-solvent: During the lipid film hydration step, dissolving the peptide in a small amount of a co-solvent like ethanol (B145695) or DMSO within the aqueous phase can improve its interaction with the forming lipid bilayers. One study demonstrated that using 30% ethanol during hydration significantly increased peptide encapsulation.[10]
-
Issue 4: Aggregation of Nanoparticle Formulations
-
Symptom: Your nanoparticle suspension shows visible aggregates, or dynamic light scattering (DLS) measurements indicate a large particle size and high polydispersity index (PDI).
-
Cause: The hydrophobic nature of the peptide can induce aggregation of the nanoparticles, especially at high loading concentrations or in certain buffers. The surface charge of the nanoparticles may be insufficient to maintain colloidal stability.[12][13]
-
Solution:
-
Surface Modification: Use polymers that provide steric hindrance, such as polyethylene (B3416737) glycol (PEG), in your nanoparticle formulation. This "PEGylation" creates a protective layer that prevents aggregation.
-
Control Peptide Loading: High concentrations of the peptide on the nanoparticle surface can lead to hydrophobic interactions between particles. Perform a loading curve to find the maximum concentration that maintains colloidal stability.
-
Optimize Buffer Conditions: The pH and ionic strength of the buffer can impact nanoparticle stability. Screen different buffers (e.g., PBS, HEPES, Tris) to find the one that minimizes aggregation for your specific formulation.
-
Refine Purification: Aggregation can sometimes be induced by centrifugation. If this is an issue, consider alternative purification methods like dialysis against a polymer solution to concentrate the nanoparticles without inducing aggregation.[14]
-
Part 3: Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes quantitative data to guide your experimental design.
Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound into unilamellar liposomes for enhanced cellular delivery.
Materials:
-
Phospholipids (e.g., DMPC, DMPG) and Cholesterol
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, water bath sonicator, and extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation:
-
Dissolve the chosen lipids (e.g., DMPC:DMPG:Cholesterol at a 15:2:3 molar ratio) and this compound in chloroform in a round-bottom flask.[15] The lipid-to-peptide molar ratio should be optimized, starting around 50:1.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Apply a vacuum to evaporate the chloroform, resulting in a thin, dry lipid film on the flask wall. Continue under vacuum for at least 1 hour to remove all residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed sterile PBS (pH 7.4). The volume will depend on the desired final lipid concentration.
-
Rotate the flask in the water bath (without vacuum) for 1-2 hours to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To create smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a defined size distribution, extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. Ensure the extruder is maintained at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove unencapsulated peptide by ultracentrifugation, size exclusion chromatography, or dialysis against PBS.[11]
-
Protocol 2: Quantification of Cellular Uptake (Fluorescence-Based Assay)
Objective: To quantify the amount of peptide delivered into cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-labeled)
-
Cells of interest, plated in a multi-well plate
-
Cell culture medium
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Spectrofluorometer and BCA protein assay kit
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare the fluorescently labeled peptide formulation (e.g., dissolved in media, or as a liposomal/nanoparticle suspension) at the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the peptide formulation.
-
-
Incubation: Incubate the cells for a set time course (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to eliminate any peptide bound non-specifically to the cell surface.
-
Lysis and Quantification:
-
Add cell lysis buffer to each well and incubate on ice as recommended by the manufacturer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Measure the fluorescence intensity of the supernatant using a spectrofluorometer (e.g., λex = 490 nm / λem = 525 nm for FITC).
-
Determine the total protein concentration in each lysate using a BCA assay.
-
Normalize the fluorescence intensity to the protein concentration to determine the relative peptide uptake (Fluorescence Units / mg protein).[16]
-
Table 2: Representative Data for Lipophilic Peptide Delivery Systems
Note: This table provides a summary of expected outcomes based on literature for similar lipophilic peptides. Actual results for this compound may vary and require optimization.
| Delivery Vehicle | Typical Size (nm) | Encapsulation Efficiency (%) | Cellular Uptake Efficiency (Relative to Free Peptide) | Key Advantage |
| Free Peptide in DMSO | N/A (aggregates) | N/A | 1x (baseline) | Simple preparation |
| Liposomes (DMPC/Chol) | 100 - 150 | 30 - 50% | 3x - 5x | Biocompatible, good for hydrophobic cargo |
| PLGA Nanoparticles | 150 - 250 | 50 - 70% | 4x - 8x | Controlled release, higher loading capacity |
| PEGylated Liposomes | 110 - 160 | 25 - 45% | 2x - 4x | Increased stability in serum, reduced aggregation |
Part 4: Visualizations of Pathways and Workflows
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway
This diagram illustrates the hypothesized mechanism by which this compound reduces inflammation in skin cells.
Caption: Proposed signaling pathway for this compound.
Diagram 2: Experimental Workflow for Delivery Optimization
This diagram outlines the logical steps for developing and validating a delivery system for the peptide.
Caption: Workflow for optimizing peptide delivery to cells.
Diagram 3: Troubleshooting Logic for Low Cellular Uptake
This flowchart provides a step-by-step guide to diagnose issues with low peptide delivery.
Caption: Troubleshooting flowchart for low peptide uptake.
References
- 1. corepeptides.com [corepeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Nanoparticles in relation to peptide and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Difference between Lipid Nanoparticles and Liposomes - DIVERSA [diversatechnologies.com]
- 7. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 8. Enhanced Live‐Cell Delivery of Synthetic Proteins Assisted by Cell‐Penetrating Peptides Fused to DABCYL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: Palmitoyl Tetrapeptide-10 Synthesis and Purification
Welcome to the technical support center for Palmitoyl (B13399708) Tetrapeptide-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Palmitoyl Tetrapeptide-10?
A1: The standard and most effective method for synthesizing this compound (Pal-Lys-Thr-Phe-Lys-OH) is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3] This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][4] The palmitic acid moiety is typically coupled to the N-terminus of the fully assembled tetrapeptide before cleavage from the resin.[1]
Q2: Why is the purification of this compound often challenging?
A2: The primary challenge in purifying this compound stems from its amphipathic nature. The presence of the long-chain palmitoyl group makes the peptide highly hydrophobic, which can lead to aggregation and poor solubility in aqueous solutions.[5][6] This aggregation can result in low yields, peak broadening during chromatography, and difficulty in achieving high purity.[6][7]
Q3: What purity and yield can be reasonably expected for this compound synthesis?
A3: While the final yield can vary significantly based on the synthesis scale, resin choice, and purification efficiency, a purity of greater than 98% is commonly achieved for commercially available this compound, as determined by High-Performance Liquid Chromatography (HPLC).[8][9] Achieving a high yield requires careful optimization of coupling and deprotection steps and minimizing aggregation during synthesis and purification.
Q4: What is the mechanism of action of this compound in the skin?
A4: this compound is a bioactive peptide that enhances skin barrier function and promotes a brighter, smoother complexion.[10][11] It works by increasing the expression of key proteins in the epidermis, including corneodesmosin, which is crucial for keratinocyte adhesion, and filaggrin, a protein essential for the terminal differentiation of keratinocytes.[10] Additionally, it promotes the chaperone protein α-crystallin, which helps maintain skin transparency and radiance.[8][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Synthesis | ||
| Low Coupling Efficiency / Incomplete Reactions | - Peptide Aggregation on Resin: The growing hydrophobic peptide chain can aggregate on the solid support, hindering access of reagents to the reactive sites.[6][7] - Steric Hindrance: The bulky nature of the palmitoyl group or certain amino acid side chains can impede coupling reactions. | - Use Aggregation-Disrupting Solvents: Incorporate solvents like N-methylpyrrolidone (NMP) or a "magic mixture" of DCM, DMF, and NMP (1:1:1) to improve solvation.[5] - Elevated Temperature: Perform coupling reactions at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures. - Chaotropic Agents: Add chaotropic agents like LiCl to the coupling mixture to reduce aggregation. - Double Coupling: Repeat the coupling step to ensure complete reaction. |
| Side Reactions During Synthesis | - Aspartimide Formation: If an aspartic acid residue were present, it could be susceptible to aspartimide formation. - Racemization: Racemization of amino acids can occur, particularly during activation. | - Use Hindered Activating Reagents: Employ coupling reagents like HATU or HBTU with a non-racemizing additive such as HOBt. - Careful Control of Reaction Conditions: Avoid prolonged exposure to strong bases and high temperatures. |
| Cleavage and Deprotection | ||
| Incomplete Cleavage from Resin or Incomplete Removal of Protecting Groups | - Insufficient Cleavage Cocktail Volume: Inadequate volume of the cleavage cocktail may not sufficiently swell the resin.[13] - Short Cleavage Time: The cleavage reaction may not have proceeded to completion. - Ineffective Scavengers: Protecting groups, once cleaved, can re-attach to the peptide if not effectively scavenged. | - Ensure Adequate Cleavage Cocktail Volume: Use enough cocktail to fully swell the resin and ensure complete contact with the peptide.[13] - Optimize Cleavage Time: A typical cleavage time is 2-4 hours. For difficult sequences, this may need to be extended.[14] - Use an Appropriate Scavenger Cocktail: A standard cleavage cocktail for peptides with sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT). For this hydrophobic peptide, a cocktail of TFA/TIS/water (95:2.5:2.5) is a good starting point.[13][15] |
| Peptide Degradation During Cleavage | - Oxidation of Residues: Methionine or Tryptophan (if present) are susceptible to oxidation. - Alkylation: Reactive cationic species generated during deprotection can alkylate sensitive residues.[12] | - Include Scavengers: Use scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) to quench reactive cations.[12][14] - Perform Cleavage at Reduced Temperature: Conducting the cleavage reaction on ice can minimize side reactions. |
| Purification | ||
| Poor Solubility of Crude Peptide | - Aggregation: The high hydrophobicity of the palmitoyl chain promotes aggregation in aqueous buffers.[5] | - Dissolve in Organic Solvents: Initially dissolve the crude peptide in a strong organic solvent like DMSO, DMF, or acetonitrile (B52724) before diluting with the HPLC mobile phase. - Use of Detergents: In some cases, the addition of a small amount of a non-ionic detergent can aid in solubilization, though this may complicate downstream processing.[16] |
| Peak Broadening or Tailing in HPLC | - On-Column Aggregation: The peptide may be aggregating on the reversed-phase column. - Secondary Interactions with Silica: Residual silanol (B1196071) groups on the HPLC column can interact with the peptide. | - Elevated Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape. - Use a Different Stationary Phase: A C4 or C8 column may be more suitable than a C18 for highly hydrophobic peptides. - Optimize Mobile Phase: Adjusting the pH or using an ion-pairing agent can improve peak shape. |
| Co-elution of Impurities | - Similar Hydrophobicity of Impurities: Deletion sequences or other closely related impurities may have similar retention times to the target peptide.[17] | - Optimize HPLC Gradient: Use a shallower gradient to improve the separation of closely eluting species.[17] - Two-Step Purification: If necessary, perform a second purification step using a different mobile phase or stationary phase. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Palmitoyl-Lys(Boc)-Thr(tBu)-Phe-Lys(Boc)-OH
This protocol is a representative method based on standard Fmoc-SPPS procedures.
-
Resin Selection and Swelling:
-
Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Repeating Cycle for Phe, Thr, and Lys):
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH) (3 equivalents) and an activating agent such as HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Palmitoylation:
-
After the final Fmoc deprotection of the N-terminal Lysine, wash the resin with DMF.
-
In a separate vessel, dissolve palmitic acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and pre-activate for 5 minutes.
-
Add the activated palmitic acid solution to the resin and agitate for 4 hours.
-
Drain the solution and wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 3 hours.[14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to the desired concentration.
-
HPLC System:
-
Column: C8 or C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV at 220 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. peptide.com [peptide.com]
- 8. experchem.com [experchem.com]
- 9. cusabio.com [cusabio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ulprospector.com [ulprospector.com]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
Welcome to the technical support center for Western blot analysis of Palmitoyl (B13399708) tetrapeptide-10 and other palmitoylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Sample Preparation
Question: I am having trouble solubilizing my sample containing a palmitoylated peptide. What lysis buffer should I use?
Answer: Palmitoylated proteins are inherently hydrophobic and can be difficult to solubilize. For efficient extraction, consider the following:
-
Lysis Buffer Selection: A common choice for membrane-bound or hydrophobic proteins is RIPA buffer, which contains the strong ionic detergent SDS.[1] For less harsh solubilization, buffers containing non-ionic detergents like Triton X-100 or NP-40 can be effective.[1]
-
Avoid Boiling: Unlike many standard Western blot protocols, it is often recommended to avoid boiling samples containing hydrophobic or membrane proteins, as this can lead to irreversible aggregation.[2] Instead, incubate your samples at a lower temperature, for example, 37°C for 10-30 minutes, in the sample buffer.[2][3]
-
Sonication: To aid in the disruption of cell membranes and release of proteins, sonication of the lysate on ice can be beneficial.[3]
-
Protease and Phosphatase Inhibitors: Always include a cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target protein.[4][5]
Question: My palmitoylated protein of interest is expressed at low levels. How can I enrich my sample?
Answer: Detecting low-abundance proteins can be challenging.[6] To increase the concentration of your target protein, you can:
-
Cellular Fractionation: If you know the subcellular localization of your protein (e.g., plasma membrane), you can perform cellular fractionation to isolate specific organelles, thereby enriching your protein of interest.[1]
-
Immunoprecipitation (IP): If a reliable antibody for IP is available, this technique can be used to specifically pull down your target protein from the total cell lysate, significantly enriching it before loading it on the gel.[7][8]
Gel Electrophoresis
Question: My small palmitoylated peptide is not resolving well on a standard SDS-PAGE gel. What type of gel should I use?
Answer: For the separation of small proteins and peptides (under 20-30 kDa), a Tris-Tricine gel system is highly recommended over the standard Laemmli (Tris-Glycine) system.[7] Tricine gels provide superior resolution for low molecular weight proteins.[7]
Question: What percentage of acrylamide (B121943) should I use for my gel?
Answer: For small peptides, a higher percentage of acrylamide is generally required for better separation. Gels with 10-20% acrylamide or gradient gels (e.g., 4-20%) are often suitable.[9]
Protein Transfer
Question: I am getting a weak or no signal for my small peptide after transfer. What could be the issue?
Answer: The transfer of small peptides can be inefficient, as they may pass through the membrane.[8] Here are some key considerations:
-
Membrane Selection: PVDF (polyvinylidene fluoride) membranes are generally preferred for hydrophobic proteins due to their higher binding capacity and hydrophobicity compared to nitrocellulose.[10][11][12]
-
Pore Size: For small peptides (<20 kDa), a membrane with a smaller pore size of 0.2 µm is recommended to prevent the peptide from passing through during transfer.[13]
-
Transfer Time and Voltage: Optimization of transfer time and voltage is critical. For small proteins, shorter transfer times and lower voltages are often necessary to prevent "blow-through".[8]
-
Methanol (B129727) in Transfer Buffer: The methanol concentration in the transfer buffer can be adjusted. While methanol aids in stripping SDS from proteins to promote binding to the membrane, it can also cause precipitation of some proteins. For hydrophobic proteins, reducing the methanol concentration or using a transfer buffer without methanol might be beneficial.
Immunodetection
Question: I am observing high background on my Western blot. How can I reduce it?
Answer: High background can obscure the detection of your target protein.[14] Consider the following troubleshooting steps:
-
Blocking Buffer: The choice of blocking buffer is crucial. Commonly used blockers include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween 20).[15] For some antibodies, milk can interfere with detection, in which case BSA would be a better choice.[15] Protein-free blocking buffers are also commercially available and can help reduce background in certain situations.[16]
-
Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[9]
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[9]
-
Detergent Concentration: Including a mild detergent like Tween 20 (typically at 0.05-0.1%) in your wash and antibody dilution buffers can help reduce non-specific binding.[17]
Question: My antibody is not detecting the palmitoylated peptide. What could be the reason?
Answer: Several factors could contribute to a lack of signal:
-
Antibody Specificity: Ensure that the antibody was raised against an epitope that is accessible in the folded and lipidated state of the peptide. The palmitoyl group could be sterically hindering the antibody binding site.
-
Peptide Conformation: The hydrophobic nature of the palmitoyl group might cause the peptide to adopt a conformation that masks the antibody epitope. Adding detergents like Tween 20 to the antibody incubation buffer might help.[18]
-
Positive Control: If possible, include a positive control, such as a purified, non-palmitoylated version of the peptide or a cell lysate known to express the target, to confirm that the antibody and detection system are working correctly.[8]
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for Western blotting of small, hydrophobic peptides. These are general guidelines, and optimization for your specific protein and antibody is crucial.
Table 1: Gel Electrophoresis and Transfer Conditions
| Parameter | Recommendation for Small, Hydrophobic Peptides |
| Gel System | Tris-Tricine SDS-PAGE |
| Acrylamide % | 10-20% or 4-20% gradient |
| Membrane Type | PVDF (Polyvinylidene Fluoride) |
| Membrane Pore Size | 0.2 µm |
| Transfer Method | Wet or Semi-dry |
| Transfer Time (Wet) | 30-60 minutes (optimization required) |
| Voltage (Wet) | Low to moderate (e.g., 80-100 V, optimization required) |
Table 2: Immunodetection Parameters
| Parameter | General Recommendation |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST |
| Blocking Time | 1 hour at room temperature or overnight at 4°C |
| Primary Antibody Dilution | As per manufacturer's datasheet (titration recommended) |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature |
| Secondary Antibody Dilution | As per manufacturer's datasheet (titration recommended) |
| Secondary Antibody Incubation | 1 hour at room temperature |
| Wash Buffer | TBST (0.05-0.1% Tween 20) |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice to aid in cell disruption.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Add 4X Tricine SDS sample buffer to the desired amount of protein to a final concentration of 1X. Do not boil the sample. Instead, incubate at 37°C for 15-30 minutes.
Protocol 2: Tris-Tricine SDS-PAGE and Western Blotting
-
Assemble the Tris-Tricine gel electrophoresis apparatus according to the manufacturer's instructions.
-
Load your prepared samples and a low molecular weight protein ladder into the wells.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
While the gel is running, prepare the PVDF membrane (0.2 µm pore size) by activating it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrating it in transfer buffer.[13]
-
Assemble the transfer stack (wet or semi-dry) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer. Optimization of time and voltage is critical for small peptides.
-
After transfer, briefly wash the membrane in TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Image the blot using a chemiluminescence detection system.
Visualizations
Signaling Pathways and Workflows
Caption: Putative signaling pathway of Palmitoyl tetrapeptide-10 in keratinocytes.
Caption: Experimental workflow for Western blotting of palmitoylated peptides.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 5. sincereskincare.com [sincereskincare.com]
- 6. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. Western blot membrane: Selection and preparation guide | Abcam [abcam.com]
- 11. Which membrane is better for protein analysis in western blotting? | AAT Bioquest [aatbio.com]
- 12. biocompare.com [biocompare.com]
- 13. Western Blot Transfer Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Protein Method Blocking Buffers | Fisher Scientific [fishersci.ca]
- 17. IHC Blocking | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
How to control for batch-to-batch variability of synthetic Palmitoyl tetrapeptide-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the batch-to-batch variability of synthetic Palmitoyl (B13399708) tetrapeptide-10.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl tetrapeptide-10 and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide, created by reacting palmitic acid with a tetrapeptide composed of the amino acid sequence Lys-Thr-Phe-Lys (KTFK).[1] Its primary role in skincare and research is as a skin conditioning agent.[2] It is thought to work through several mechanisms, including stimulating collagen and elastin (B1584352) synthesis, regulating melanin (B1238610) production, and improving skin barrier function by increasing the expression of proteins like corneodesmosin and filaggrin.[3][4] A key proposed mechanism is the induction of the chaperone protein α-crystallin, which helps maintain skin transparency and radiance.[5][6]
Q2: What are the most common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability is inherent to the complex process of solid-phase peptide synthesis (SPPS). For a lipopeptide like this compound, key sources of variability include:
-
Purity Levels: The percentage of the correct, full-length lipopeptide versus synthesis-related impurities.
-
Peptide-Related Impurities: The presence of truncated sequences (missing amino acids), deletion sequences, or peptides that failed to couple with the palmitic acid.
-
Counter-ion Content: Trifluoroacetic acid (TFA) is commonly used during purification and can remain in the final product, affecting the net peptide weight and potentially interfering with cellular assays.
-
Solubility and Aggregation: The hydrophobic palmitoyl group can lead to aggregation and variable solubility between batches, impacting the effective concentration in experiments.
-
Post-synthesis Modifications: Oxidation of amino acid residues can occur during synthesis or storage, altering the peptide's structure and function.
-
Water Content: The amount of residual water in the lyophilized powder can vary, affecting the accurate weighing of the peptide.
Q3: What are the critical quality attributes (CQAs) I should look for on a Certificate of Analysis (CoA) for this compound?
A3: To ensure consistency between batches, you should carefully review the CoA for the following CQAs. Below is a table summarizing typical specifications.
Critical Quality Attributes and Typical Specifications
| Parameter | Typical Specification | Method | Purpose |
| Appearance | White to off-white powder | Visual | Basic product identification. |
| Identity | Conforms to expected molecular weight (MW: 761.04 g/mol ) | Mass Spectrometry (MS) | Confirms the correct lipopeptide was synthesized.[5] |
| Purity | ≥ 98% | HPLC / UPLC | Quantifies the percentage of the target lipopeptide relative to impurities.[5] |
| Water Content | ≤ 8% | Karl Fischer Titration | Determines the amount of water in the lyophilized powder for accurate concentration calculations.[5] |
| Acetate or TFA Content | ≤ 15% (for acetate) | Ion Chromatography / HPLC | Quantifies the residual counter-ion from the purification process. |
| Net Peptide Content | Typically 70-85% | Amino Acid Analysis (AAA) or calculation based on other parameters | Determines the actual percentage of peptide by weight, accounting for water and counter-ions. |
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays (e.g., variable collagen stimulation).
| Potential Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | 1. Review the Certificate of Analysis (CoA) for both batches, paying close attention to the Net Peptide Content . 2. If not provided, calculate the required mass based on purity, water, and counter-ion content. 3. Perform Amino Acid Analysis (AAA) for the most accurate quantification of your stock solution. |
| Peptide Aggregation | 1. Ensure the peptide is fully solubilized. Due to its lipophilic nature, this compound may require initial dissolution in a small amount of organic solvent (like DMSO) before dilution in aqueous buffers. 2. Prepare fresh stock solutions for each experiment and avoid multiple freeze-thaw cycles. 3. If aggregation is suspected, sonicate the solution briefly. |
| Presence of Inhibitory Impurities | 1. Compare the HPLC chromatograms of the different batches from the CoAs. Look for significant differences in impurity profiles. 2. If possible, re-purify a small amount of the peptide using HPLC to isolate the main peak. |
| Degradation During Storage | 1. Ensure the lyophilized peptide has been stored at -20°C or -80°C, protected from light and moisture. 2. Prepare fresh stock solutions. Stock solutions in aqueous buffers are generally not stable for long-term storage. |
Issue 2: The lyophilized powder appears clumpy or has a different color compared to previous batches.
| Potential Cause | Troubleshooting Step |
| High Water Content | 1. This can be due to improper handling or storage. Ensure the vial is warmed to room temperature before opening to prevent condensation. 2. Check the water content on the CoA. If it is significantly higher than previous batches, this will affect weighing accuracy. |
| Oxidation or Impurities | 1. A yellowish or brownish tint can indicate oxidation or the presence of colored impurities from the synthesis process. 2. Review the HPLC and MS data on the CoA to check for unexpected peaks. |
Experimental Protocols
Protocol 1: Quality Control Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for verifying the purity of a new batch of this compound.
1. Materials:
-
This compound (lyophilized powder)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)
-
Solvent for sample preparation: 50:50 ACN/Water
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and UV detector
2. Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in the sample preparation solvent. Vortex to dissolve. Dilute to a final concentration of approximately 0.25 mg/mL.
-
HPLC Method:
-
Column Temperature: 40°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 90 30 90 32 30 | 40 | 30 |
-
-
Analysis: Run the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. Compare this to the purity stated on the CoA and to the chromatogram of a previous batch if available.
Protocol 2: In Vitro Biological Activity Assay - Filaggrin Expression in Keratinocytes
This protocol provides a method to assess the biological activity of this compound by measuring the upregulation of filaggrin, a key marker of skin barrier function, in human keratinocytes.
1. Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
ELISA kit for human Filaggrin
2. Procedure:
-
Cell Culture: Seed HEK cells in a 24-well plate at a density of 5 x 10⁴ cells/well and culture in KGM until they reach ~70-80% confluency.
-
Peptide Treatment:
-
Prepare working solutions of this compound from different batches in KGM at final concentrations of 1, 5, and 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells, including an untreated vehicle control.
-
Remove the old medium, wash cells with PBS, and add the medium containing the peptide or vehicle control.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with PBS and add cell lysis buffer to each well. Collect the lysates.
-
ELISA: Quantify the concentration of filaggrin in each lysate using a human Filaggrin ELISA kit according to the manufacturer's instructions.
-
Analysis: Normalize the filaggrin concentration to the total protein concentration for each sample. Compare the fold-change in filaggrin expression induced by the new batch to that of a previously validated reference batch.
Visualizations
Signaling and Experimental Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for comparing batch-to-batch biological activity.
References
Optimizing incubation time for Palmitoyl tetrapeptide-10 in cell-based assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Palmitoyl (B13399708) tetrapeptide-10 in cell-based assays. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl tetrapeptide-10 and what is its primary mechanism of action in skin cells?
This compound is a synthetic, lipid-conjugated peptide designed to improve skin health.[1][2] Its mechanism centers on enhancing the natural processes of keratinocyte differentiation and skin barrier function.[3] The peptide signals skin cells to boost the expression of key structural proteins, including filaggrin and corneodesmosin, which are crucial for the integrity of the stratum corneum.[3] Additionally, it promotes the synthesis of α-crystallin, a chaperone protein that helps maintain skin transparency and radiance.[4][5] Some studies also suggest it supports collagen and elastin (B1584352) production, contributing to skin firmness.[6][7]
Q2: What is a recommended starting point for incubation time and concentration in a new cell-based assay?
For a preliminary experiment, a 24-hour incubation period is a common starting point. This duration is often sufficient to observe changes in gene or protein expression for many cell types. Based on general peptide assay protocols, a concentration range of 1-10 µM is typically effective.[8] However, it is critical to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and endpoint.[9]
Q3: How does my choice of cell line (e.g., primary keratinocytes vs. HaCaT cells) affect the optimal incubation time?
The optimal incubation time can vary significantly between cell lines. Primary keratinocytes, for instance, may respond differently than immortalized cell lines like HaCaT. Factors influencing this include differences in proliferation rates, receptor expression, and metabolic activity.[10] Primary cells can also be more sensitive to peptide treatments, potentially requiring shorter incubation times or lower concentrations to avoid cytotoxicity.[11] It is essential to optimize the incubation time for each specific cell line you intend to use.
Q4: Why is a time-course experiment essential for optimizing incubation time?
A time-course experiment is crucial for identifying the incubation period that yields the maximal desired biological effect with minimal off-target or cytotoxic effects.[9]
-
Too short an incubation may not provide enough time for the peptide to signal the desired cellular changes, resulting in a false negative (no observable effect).[9]
-
Too long an incubation can lead to cellular stress, cytotoxicity, or secondary effects that confound the primary results.[9] Plotting the response over various time points (e.g., 4, 8, 12, 24, 48 hours) allows you to pinpoint the optimal window for your specific assay.[9]
Experimental Design and Optimization Workflow
Optimizing the incubation time for this compound requires a systematic approach. The workflow below outlines the key steps from initial setup to final analysis.
Detailed Protocol: Time-Course Analysis of this compound on Keratinocyte Differentiation
This protocol provides a method for determining the optimal incubation time by measuring the gene expression of a key differentiation marker, Filaggrin (FLG), alongside a cytotoxicity assessment.
1. Materials and Reagents:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
This compound (lyophilized powder)
-
Sterile DMSO[11]
-
Phosphate-buffered saline (PBS)
-
96-well and 24-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for FLG and a housekeeping gene (e.g., GAPDH)
-
MTT assay kit
2. Peptide Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in sterile DMSO.[11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
-
On the day of the experiment, dilute the stock solution in KGM to the desired final working concentration (e.g., 5 µM). Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%, to prevent solvent-induced cytotoxicity.[11]
3. Experimental Procedure:
-
Cell Seeding: Seed HEKs into 24-well plates (for RNA extraction) and a parallel 96-well plate (for MTT assay) at a density that ensures they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of treatment.[9]
-
Cell Culture: Incubate the cells for 24 hours at 37°C with 5% CO₂.
-
Treatment:
-
Remove the old medium and replace it with fresh KGM containing either the diluted this compound (treatment group) or an equivalent percentage of DMSO (vehicle control group).
-
-
Incubation: Incubate the plates and collect samples at various time points (e.g., 4, 8, 12, 24, 48 hours).
4. Endpoint Analysis:
-
Gene Expression (qRT-PCR):
-
At each time point, wash cells from the 24-well plate with PBS and lyse them.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the relative expression levels of FLG mRNA, normalized to the housekeeping gene.
-
-
Cytotoxicity (MTT Assay):
-
At each time point, add MTT reagent to the wells of the 96-well plate and incubate according to the manufacturer's protocol (typically 2-4 hours).
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[13]
-
Data Presentation and Interpretation
Quantitative data should be organized into tables to facilitate comparison across different time points. The goal is to identify the time point that maximizes the biological response (e.g., gene expression) without significantly reducing cell viability.
Table 1: Illustrative Time-Course Effect of this compound (5 µM) on Filaggrin (FLG) Gene Expression
| Incubation Time (Hours) | Fold Change in FLG mRNA (vs. Control) |
|---|---|
| 4 | 1.2 ± 0.2 |
| 8 | 2.5 ± 0.4 |
| 12 | 4.8 ± 0.6 |
| 24 | 6.3 ± 0.8 |
| 48 | 3.9 ± 0.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Cytotoxicity Assessment of this compound (5 µM)
| Incubation Time (Hours) | Cell Viability (% of Control) |
|---|---|
| 4 | 99% ± 2% |
| 8 | 98% ± 3% |
| 12 | 97% ± 2% |
| 24 | 95% ± 4% |
| 48 | 75% ± 6% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Interpretation: Based on the illustrative data above, the 24-hour time point would be considered optimal. It shows the highest induction of Filaggrin expression while maintaining high cell viability (95%). At 48 hours, the effect on gene expression decreases, and a significant drop in cell viability is observed, suggesting potential cytotoxicity with prolonged exposure.
Signaling Pathway
This compound is understood to act as a signaling molecule that promotes the structural and functional integrity of the epidermis.
Troubleshooting Guide
Encountering issues during peptide assays is common. This guide addresses frequent problems in a Q&A format and is supplemented by a troubleshooting flowchart.
Issue: I'm not observing any effect from the peptide treatment.
-
Possible Cause 1: Suboptimal Incubation Time. The incubation period may be too short for the peptide to induce a measurable biological response.[9]
-
Solution: Perform a time-course experiment with longer incubation points (e.g., 24, 48, 72 hours) to ensure you are not missing a delayed response.
-
-
Possible Cause 2: Incorrect Peptide Concentration. The concentration may be too low to be effective.[9]
-
Solution: Conduct a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) to find the optimal dose.
-
-
Possible Cause 3: Peptide Degradation. Improper storage or handling, such as multiple freeze-thaw cycles, can degrade the peptide and reduce its activity.[12]
-
Solution: Use a fresh aliquot of the peptide stock solution. Always store lyophilized peptides at -20°C or colder and, once reconstituted, store aliquots at -80°C.[12]
-
Issue: My cells are showing high levels of death or stress after treatment.
-
Possible Cause 1: Excessive Peptide Concentration. High concentrations can be toxic to cells.[9]
-
Solution: Lower the peptide concentration. Use the lowest concentration that produces the desired biological effect, as determined by your dose-response curve.
-
-
Possible Cause 2: Prolonged Incubation Time. Extended exposure can induce cellular stress and lead to non-specific effects or cell death.[9]
-
Solution: Reduce the incubation time based on your time-course experiment results.
-
-
Possible Cause 3: Solvent Toxicity. If using DMSO to dissolve the peptide, concentrations above 0.5% can be cytotoxic to many cell lines.[11]
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, preferably at or below 0.1%. Always include a vehicle control with the same DMSO concentration as your treatment group to isolate the effect of the solvent.[11]
-
Issue: My results are inconsistent between experiments.
-
Possible Cause 1: Variability in Experimental Conditions. Inconsistencies in cell density, passage number, or media composition can lead to variable results.[9][14]
-
Solution: Standardize all experimental parameters. Record the passage number for every experiment, use a consistent seeding density, and ensure media components are from the same lot where possible.
-
-
Possible Cause 2: Biological Contamination. Contamination with endotoxins or mycoplasma can alter cellular responses and lead to erratic data.[12][14]
-
Solution: Use endotoxin-free peptides if working with immune-sensitive assays. Regularly test your cell cultures for mycoplasma contamination.[14]
-
References
- 1. paulaschoice.nl [paulaschoice.nl]
- 2. paulaschoice.es [paulaschoice.es]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. experchem.com [experchem.com]
- 6. sincereskincare.com [sincereskincare.com]
- 7. nbinno.com [nbinno.com]
- 8. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control | PLOS One [journals.plos.org]
- 11. lifetein.com [lifetein.com]
- 12. genscript.com [genscript.com]
- 13. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Dealing with non-specific binding in Palmitoyl tetrapeptide-10 receptor studies
Welcome to the technical support center for researchers investigating the molecular interactions of Palmitoyl (B13399708) tetrapeptide-10. This guide provides troubleshooting advice and frequently asked questions to address challenges related to non-specific binding in the absence of a well-defined receptor.
Frequently Asked Questions (FAQs)
Q1: I am studying the effects of Palmitoyl tetrapeptide-10 on my cell line, but I am seeing inconsistent results. Could non-specific binding be a factor?
A1: Yes, inconsistent results are a common sign of non-specific binding, especially with a lipophilic molecule like this compound. The palmitoyl group can cause the peptide to aggregate or stick to plasticware and cell membranes in a non-specific manner. This can lead to variability in the effective concentration of the peptide in your experiments. We recommend evaluating your assay conditions for sources of non-specific adsorption.
Q2: What is the known receptor for this compound?
A2: Currently, a specific, high-affinity receptor for this compound has not been identified in the scientific literature. Its mechanism of action is thought to involve modulating cellular processes related to skin barrier function and repair, such as increasing the expression of corneodesmosin and filaggrin.[1][2] Therefore, studies may focus on interactions with cellular membranes or multiple protein targets rather than a single receptor.
Q3: How can I differentiate between a specific interaction and non-specific binding?
A3: A key characteristic of a specific binding interaction is that it is saturable. This means that as you increase the concentration of this compound, the binding to a specific target will plateau. Non-specific binding is typically linear and non-saturable.[3] Performing a saturation binding experiment is a common method to assess this. Additionally, a specific interaction should be displaceable by a competing ligand that targets the same binding site.
Q4: What are common sources of non-specific binding in peptide studies?
A4: Non-specific binding can occur at multiple stages of an experiment. Common sources include:
-
Adsorption to labware: Peptides, especially lipophilic ones, can bind to the surface of plastic tubes and plates.
-
Interaction with assay components: Binding to blocking agents, antibodies, or detection reagents.[4]
-
Binding to unintended cellular components: Lipophilic peptides can insert into cell membranes or interact with abundant proteins that are not the intended target.
Q5: Should I use a radiolabeled or fluorescently-labeled version of this compound for my binding studies?
A5: Both radiolabeled and fluorescently-labeled ligands can be used in binding assays.[5][6] Radiolabeled ligands are often used in filtration-based binding assays and can offer high sensitivity.[5] Fluorescently-labeled ligands can be used in techniques like fluorescence polarization and flow cytometry, which may offer a simpler workflow. The choice depends on the available equipment and the specific design of your experiment.
Troubleshooting Non-Specific Binding
| Problem | Potential Cause | Recommended Solution |
| High background signal in binding assay | The labeled peptide is sticking to the assay plate or filter membrane. | 1. Pre-treat plates/filters with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine.[7] 2. Include a detergent (e.g., Tween-20) in your wash buffers to reduce non-specific adsorption. 3. Consider using low-binding microplates.[8] |
| Inconsistent dose-response curves | The peptide is adsorbing to dilution tubes, leading to inaccurate concentrations. | 1. Prepare dilutions in buffers containing a carrier protein like BSA (0.1%). 2. Use siliconized or low-binding polypropylene (B1209903) tubes.[8] 3. Prepare fresh dilutions for each experiment. |
| Linear, non-saturable binding observed | The interaction is predominantly non-specific. | 1. Optimize assay buffer conditions (pH, ionic strength) to minimize non-specific interactions.[9] 2. Include a blocking agent in the incubation buffer (e.g., BSA). 3. If using whole cells, consider using a membrane preparation to reduce intracellular binding. |
| High variability between replicate wells | Aggregation of the lipophilic peptide. | 1. Ensure the peptide is fully solubilized in an appropriate solvent (e.g., DMSO) before diluting in aqueous buffer. 2. Briefly sonicate the peptide stock solution before use. |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Characterize a Putative Interaction
This protocol is designed to determine the binding affinity (Kd) and the density of binding sites (Bmax) for a labeled version of this compound to a cell or membrane preparation.
-
Preparation:
-
Prepare a cell membrane suspension or whole cells at a predetermined optimal concentration.
-
Prepare a series of dilutions of the labeled this compound in binding buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kd.
-
Prepare a high concentration of unlabeled this compound (at least 100-fold higher than the highest labeled peptide concentration) for determining non-specific binding.
-
-
Incubation:
-
In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-Specific Binding" for each concentration of the labeled peptide.
-
For "Non-Specific Binding" wells, add the high concentration of unlabeled peptide.
-
Add the cell/membrane preparation to all wells.
-
Add the various concentrations of the labeled peptide to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from unbound peptide using a filtration apparatus (e.g., a cell harvester with glass fiber filters).
-
Wash the filters quickly with ice-cold wash buffer to remove unbound peptide.
-
Measure the radioactivity or fluorescence of the filters using a suitable detector (e.g., scintillation counter or plate reader).
-
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average "Non-Specific Binding" from the average "Total Binding" for each concentration.
-
Plot Specific Binding as a function of the labeled peptide concentration.
-
Fit the data using a non-linear regression model (one-site specific binding) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the binding affinity of the unlabeled this compound by measuring its ability to compete with a labeled ligand for the same binding site.
-
Preparation:
-
Prepare a cell/membrane suspension.
-
Prepare a fixed concentration of a labeled ligand (ideally at or below its Kd).
-
Prepare a serial dilution of the unlabeled this compound (the competitor).
-
-
Incubation:
-
In a 96-well plate, add the cell/membrane suspension, the fixed concentration of the labeled ligand, and the serial dilutions of the unlabeled this compound.
-
Include control wells with no competitor (for 100% binding) and wells with a very high concentration of competitor (for non-specific binding).
-
Incubate to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound and unbound ligand as described in the saturation binding protocol.
-
Measure the signal (radioactivity or fluorescence).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.
-
Visualizing Experimental Workflows and Concepts
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 7. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
Stability testing of Palmitoyl tetrapeptide-10 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Palmitoyl (B13399708) tetrapeptide-10 under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Palmitoyl tetrapeptide-10?
A1: For optimal stability, this compound should be stored as a lyophilized powder.[1][2] Recommended storage conditions are as follows:
-
Long-term storage: -20°C to -80°C for up to 6 months.[1]
-
Short-term storage: 2-8°C in a cool, dark, and clean place for up to 24 months.[2]
-
Room temperature: The lyophilized peptide is stable at room temperature for several days to weeks.[3]
Once reconstituted in a solvent, the peptide solution is less stable than its lyophilized form. For short-term use, solutions can be stored at 4°C for up to one week.[1] For longer-term storage of solutions, it is advisable to aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound?
A2: The stability of palmitoylated peptides can be significantly influenced by pH. While specific quantitative data for this compound is limited, a study on another S-palmitoylated peptide showed significant degradation at a slightly alkaline pH of 8.0 after 6 hours at 37°C. The same study indicated stability in neutral (pH 7.4) and acidic (pH 4.0) buffers over a 16-hour period. This suggests that this compound is likely to be more stable in neutral to acidic conditions. It is incompatible with strong acids and alkalis.[4]
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Potential degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the peptide bonds or the ester linkage of the palmitoyl group, particularly at extreme pH values.
-
Oxidation: Certain amino acid residues within the peptide sequence may be susceptible to oxidation.
-
Depalmitoylation: Loss of the palmitoyl fatty acid chain, which can be influenced by pH and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Peptide degradation due to improper storage. | - Review storage conditions (temperature, light exposure).- Use a fresh vial of the peptide.- Perform a stability check using HPLC to assess the purity of the stock solution. |
| Precipitation of the peptide upon reconstitution or during storage of the solution. | Poor solubility or aggregation. | - Ensure the correct solvent is being used.- Gently warm the solution to aid dissolution.- Consider using a different buffer system within the stable pH range (neutral to acidic). |
| Changes in the physical appearance of the lyophilized powder (e.g., discoloration, clumping). | Moisture absorption or degradation. | - Discard the vial and use a new one.- Ensure the container is tightly sealed and stored in a desiccator if necessary. |
Data Presentation: Illustrative Stability of this compound
The following tables present illustrative data on the stability of this compound under various conditions. This data is based on general peptide stability principles and findings for similar palmitoylated peptides, as specific quantitative studies on this compound are not publicly available.
Table 1: Effect of Temperature on the Stability of Lyophilized this compound (Illustrative)
| Storage Temperature | Duration | Purity (%) |
| 4°C | 12 months | >98 |
| 25°C (Room Temp) | 1 month | ~97 |
| 40°C | 1 month | ~90 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C (Illustrative)
| pH | Duration (hours) | Purity (%) |
| 4.0 | 24 | >98 |
| 7.0 | 24 | >97 |
| 8.5 | 24 | ~92 |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the peptide and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the lyophilized powder at 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples from each condition should be analyzed by the stability-indicating HPLC method to assess the extent of degradation.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for forced degradation studies.
References
How to accurately determine the dose-response curve for Palmitoyl tetrapeptide-10
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accurately determining the dose-response curve for Palmitoyl tetrapeptide-10. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the skin?
A1: this compound is a synthetic, bioactive peptide. Its primary mechanism of action is to improve skin barrier function. It achieves this by increasing the expression of key proteins involved in keratinocyte adhesion and differentiation, such as corneodesmosin and filaggrin.[1] This leads to reduced skin permeability and a more robust epidermal barrier. It is also suggested to have anti-inflammatory properties and may play a role in promoting the synthesis of extracellular matrix proteins like collagen and elastin (B1584352).
Q2: What is a typical concentration range to start with for a dose-response experiment with this compound?
A2: Based on available literature for similar peptides, a broad concentration range is recommended for initial screening. A starting point could be from 0.1 µg/mL to 100 µg/mL. One study on a palmitoylated tetrapeptide showed biological activity at concentrations below 1 µg/mL, with optimal effects observed between 20-30 µg/mL. For cosmetic applications, a concentration of 0.0006% has been suggested for the peptide on its own. It is crucial to perform a wide dose-range finding study to identify the optimal concentrations for your specific cell type and endpoint.
Q3: What cell types are most appropriate for studying the effects of this compound?
A3: Given its role in skin barrier function, primary human epidermal keratinocytes (NHEKs) are the most relevant cell type. Alternatively, immortalized human keratinocyte cell lines such as HaCaT can be used. For studying effects on collagen and elastin production, primary human dermal fibroblasts (NHDFs) would be the appropriate choice.
Q4: How should I dissolve and store this compound?
A4: this compound is a lipopeptide and may require a small amount of a solvent like DMSO for initial solubilization before further dilution in aqueous buffers or cell culture media. It is recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL) in an appropriate solvent, aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For final experimental concentrations, the stock solution should be diluted in the appropriate cell culture medium. Always perform a vehicle control in your experiments to account for any effects of the solvent.
Troubleshooting Guides
This section addresses common issues that may arise during the determination of a dose-response curve for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or weak response at expected concentrations | 1. Peptide degradation: Improper storage or handling. 2. Low peptide purity: Contaminants may interfere with activity. 3. Suboptimal assay conditions: Incorrect cell density, incubation time, or endpoint measurement. 4. Cell health: Cells may be stressed, senescent, or from a high passage number. | 1. Ensure proper storage of the peptide at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Verify the purity of the peptide using techniques like HPLC-MS. 3. Optimize assay parameters such as cell seeding density and treatment duration. Perform a time-course experiment to determine the optimal incubation time. 4. Use healthy, low-passage cells and ensure optimal culture conditions. Perform a cell viability assay in parallel. |
| High variability between replicate wells | 1. Inaccurate pipetting: Inconsistent volumes of peptide solution or cell suspension. 2. Uneven cell distribution: "Edge effects" in the microplate. 3. Peptide precipitation: Poor solubility at higher concentrations. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media. Ensure a homogenous cell suspension before seeding. 3. Visually inspect the wells for any signs of precipitation, especially at the highest concentrations. If precipitation is observed, consider using a different solvent or lowering the maximum concentration. |
| Bell-shaped (biphasic) dose-response curve | 1. Cytotoxicity at high concentrations: The peptide may become toxic to cells at higher doses, leading to a decrease in the measured response. 2. Receptor desensitization or downregulation: Continuous stimulation at high concentrations can lead to a reduced cellular response. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your dose-response experiment to determine the concentration at which the peptide becomes toxic. 2. This is a real biological phenomenon. If observed, it is important to characterize and report it. The optimal therapeutic or effective concentration will be at the peak of the curve. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent culture conditions: Minor variations in media composition, serum batches, or incubator conditions. 3. Peptide stock degradation: The stock solution may have degraded over time. | 1. Use cells within a narrow passage number range for all experiments. 2. Maintain consistent cell culture practices and use the same batch of reagents whenever possible. 3. Prepare fresh stock solutions of the peptide periodically. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for Keratinocyte Differentiation Markers
This protocol outlines a method to determine the dose-response of this compound on the expression of filaggrin and corneodesmosin in human keratinocytes.
Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs) or HaCaT cells
-
Keratinocyte growth medium (KGM)
-
This compound
-
DMSO (or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Filaggrin (FLG), Corneodesmosin (CDSN), and a housekeeping gene (e.g., GAPDH, ACTB)
-
Antibodies for Western blotting: anti-Filaggrin, anti-Corneodesmosin, anti-GAPDH (or other loading control)
-
Cell lysis buffer for protein extraction
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture NHEKs or HaCaT cells in KGM according to standard protocols.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Peptide Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution in KGM to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Once cells reach the desired confluency, replace the medium with the prepared peptide solutions. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for 48-72 hours. This incubation time may need to be optimized.
-
RNA Extraction and qPCR:
-
After incubation, wash the cells with PBS and lyse them using TRIzol or a similar reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to analyze the relative gene expression of FLG and CDSN. Normalize the expression to a stable housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the protein levels of Filaggrin and Corneodesmosin. Use GAPDH or another suitable protein as a loading control.
-
Data Analysis:
Plot the relative gene or protein expression against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 (half-maximal effective concentration).
Protocol 2: In Vitro Dose-Response Assay for Collagen I Synthesis in Human Dermal Fibroblasts
This protocol describes how to measure the effect of this compound on collagen I production by fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (NHDFs)
-
Fibroblast growth medium (FGM)
-
This compound
-
DMSO (or other suitable solvent)
-
Sircol™ Soluble Collagen Assay Kit
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture NHDFs in FGM according to standard protocols.
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency at the end of the experiment.
-
Peptide Preparation: Prepare a serial dilution of this compound in FGM as described in Protocol 1.
-
Treatment: When cells are approximately 70-80% confluent, replace the medium with the prepared peptide solutions.
-
Incubation: Incubate the cells for 48-72 hours.
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's instructions.
-
-
Total Protein Quantification (for normalization):
-
Wash the cells with PBS and lyse them.
-
Determine the total protein content of the cell lysate using a BCA assay.
-
-
Data Normalization: Normalize the amount of secreted collagen to the total cellular protein content for each well.
Data Analysis:
Plot the normalized collagen production against the logarithm of the this compound concentration. Determine the EC50 using a non-linear regression model.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in clear and well-structured tables for easy comparison.
Table 1: Effect of this compound on Keratinocyte Differentiation Marker Gene Expression
| Concentration (µg/mL) | Relative FLG mRNA Expression (Fold Change ± SD) | Relative CDSN mRNA Expression (Fold Change ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 0.1 | 1.25 ± 0.18 | 1.35 ± 0.20 |
| 1 | 2.50 ± 0.35 | 2.80 ± 0.40 |
| 10 | 4.80 ± 0.60 | 5.10 ± 0.65 |
| 50 | 5.20 ± 0.75 | 5.50 ± 0.80 |
| 100 | 4.90 ± 0.68 | 5.30 ± 0.72 |
Table 2: Effect of this compound on Collagen I Production in Dermal Fibroblasts
| Concentration (µg/mL) | Normalized Collagen I Production (µg/mg total protein ± SD) |
| 0 (Vehicle) | 5.2 ± 0.8 |
| 0.1 | 6.5 ± 1.1 |
| 1 | 12.8 ± 2.5 |
| 10 | 25.4 ± 4.8 |
| 50 | 28.1 ± 5.2 |
| 100 | 26.9 ± 5.0 |
Visualizations
Signaling Pathway
The following diagram illustrates a plausible signaling pathway for this compound in enhancing skin barrier function, based on the known functions of similar bioactive peptides.
Caption: Proposed signaling pathway for this compound in keratinocytes.
Experimental Workflow
The following diagram outlines the general workflow for determining the dose-response curve of this compound.
Caption: General experimental workflow for dose-response analysis.
References
Best practices for handling and storing Palmitoyl tetrapeptide-10
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Palmitoyl (B13399708) tetrapeptide-10. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized Palmitoyl tetrapeptide-10?
A1: Lyophilized this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and moisture. For long-term storage, it is recommended to keep the lyophilized powder at -20°C to -80°C, which should maintain its stability for at least 6 months from the date of receipt.[1][2] For short-term storage of up to one week, 4°C is acceptable.[2]
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] For storage, frozen solutions at -20°C or below are recommended.[3] A safety data sheet for this compound suggests that in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month.[3]
Q3: What are the general safety precautions for handling this compound?
A3: Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. It is important to avoid inhalation of the powder or contact with eyes and skin. Handling should be performed in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If it comes into contact with skin, wash thoroughly with water.
Q4: In which solvents is this compound soluble?
A4: As a lipophilic peptide, this compound is generally not readily soluble in water. While specific quantitative solubility data for this compound in various solvents is not widely published, a patent for cosmetic formulations suggests that hydrogenated castor oil and/or PEG-modified hydrogenated castor oil can be used to create clear, stable aqueous solutions of palmitoyl peptides. For a related peptide, Palmitoyl tetrapeptide-7, solubility has been reported in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).
Troubleshooting Guides
Problem 1: The lyophilized peptide appears clumpy or has absorbed moisture.
-
Possible Cause: The container was not sealed properly or was opened before it reached room temperature, leading to condensation.
-
Solution: Before opening, always allow the vial to warm to room temperature in a desiccator. This prevents moisture from condensing on the cold peptide powder. Weigh out the desired amount of peptide quickly and reseal the container tightly.
Problem 2: The peptide does not fully dissolve in the chosen solvent.
-
Possible Cause 1: The chosen solvent is not appropriate for this lipophilic peptide.
-
Solution 1: this compound has low water solubility. Consider using a small amount of an organic solvent like DMSO or ethanol to first dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
Possible Cause 2: The concentration of the peptide is too high for the chosen solvent.
-
Solution 2: Try to dissolve a smaller amount of the peptide in the same volume of solvent to see if solubility improves. Gentle warming or sonication may also aid in dissolution, but be cautious as excessive heat can degrade the peptide.
Problem 3: The reconstituted peptide solution appears cloudy or contains precipitates after storage.
-
Possible Cause: The peptide has degraded or aggregated during storage. This could be due to improper storage temperature, repeated freeze-thaw cycles, or microbial contamination.
-
Solution: Always store reconstituted peptide solutions at or below -20°C in single-use aliquots.[2][3] Ensure that the solvent and all handling materials are sterile to prevent microbial growth. If the solution is cloudy, it is best to discard it and prepare a fresh solution.
Quantitative Data
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder (Long-term) | -20°C to -80°C | ≥ 6 months | [1][2] |
| Lyophilized Powder (Short-term) | 4°C | 1 week | [2] |
| In Solvent | -80°C | 6 months | [3] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
Protocol for Reconstitution of this compound
This protocol provides a general guideline for reconstituting lyophilized this compound. The choice of solvent and final concentration should be optimized based on the specific experimental requirements.
Materials:
-
Vial of lyophilized this compound
-
Appropriate solvent (e.g., DMSO, ethanol, or a specialized solubilizing agent)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Remove the vial of lyophilized peptide from the freezer and allow it to warm to room temperature in a desiccator for at least 20-30 minutes.
-
Prepare the Solvent: Prepare the chosen solvent and buffer solutions under sterile conditions.
-
Initial Solubilization: Carefully open the vial. Add a small, precise volume of the primary organic solvent (e.g., DMSO) to the vial to dissolve the peptide. Gently vortex or pipette up and down to ensure complete dissolution.
-
Dilution in Aqueous Buffer: If an aqueous solution is required, slowly add the desired volume of sterile aqueous buffer to the concentrated peptide solution. It is often recommended to add the peptide solution to the buffer rather than the other way around to minimize precipitation.
-
Mixing: Gently mix the solution by inverting the tube or slow vortexing. Avoid vigorous shaking, which can cause peptide degradation.
-
Aliquoting and Storage: Aliquot the final peptide solution into sterile, single-use, low-protein binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for Reconstituting and Storing this compound.
Caption: Troubleshooting Guide for Peptide Solubility.
References
Technical Support Center: Mitigating Off-Target Effects of Palmitoyl Tetrapeptide-10 in Cellular Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Palmitoyl (B13399708) tetrapeptide-10 in cellular studies.
Introduction to Palmitoyl Tetrapeptide-10
This compound is a synthetic peptide known for its applications in cosmetics due to its purported ability to promote the synthesis of collagen and elastin, improve skin tone, and strengthen the skin's barrier function.[1][2][3] Its mechanism of action is believed to involve the increased expression of corneodesmosin and filaggrin, which are crucial for keratinocyte adhesion and differentiation.[4] While it is generally considered safe for topical use, its effects in isolated cellular systems require careful evaluation to distinguish between on-target and potential off-target activities.
FAQs: Understanding and Identifying Off-Target Effects
Q1: What are potential off-target effects of this compound in cellular studies?
While specific off-target effects of this compound are not extensively documented in scientific literature, potential off-target effects common to palmitoylated peptides could include:
-
Cytotoxicity: High concentrations of peptides, especially those with lipid modifications, can lead to cell death. Studies on other palmitic acid-derivatized peptides have shown cytotoxicity in keratinocytes.
-
Non-specific Membrane Interactions: The palmitoyl group increases hydrophobicity, which could lead to non-specific interactions with cellular membranes, potentially disrupting their function.
-
Modulation of Lipid Metabolism: The palmitoyl moiety could interfere with cellular pathways involving fatty acids.
-
Activation of Unintended Signaling Pathways: Peptides can sometimes interact with receptors or signaling molecules other than their intended targets.
-
Contaminant-Induced Effects: Impurities from peptide synthesis, such as trifluoroacetate (B77799) (TFA), can cause cellular stress or other unintended biological responses.[5]
Q2: How can I determine if my observed cellular response is an off-target effect?
To ascertain if an observed effect is off-target, consider the following strategies:
-
Dose-Response Analysis: On-target effects typically occur within a specific concentration range. Off-target effects may only appear at much higher concentrations.
-
Use of Control Peptides: Include a scrambled version of the peptide with the same amino acid composition but a different sequence, and a non-palmitoylated version of the tetrapeptide. These controls help differentiate sequence-specific and palmitoylation-dependent effects.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different endpoints of the same biological process.[6]
-
Cell Line Comparison: Test the peptide in a cell line that does not express the putative target to see if the effect persists.
Q3: What is a suitable starting concentration for this compound in in vitro experiments?
A recommended starting point is to perform a dose-response curve, typically ranging from nanomolar to micromolar concentrations. Based on cosmetic applications, the concentration is often in the low ppm range, which translates to the low micromolar range. A cytotoxicity assay (e.g., MTT or LDH release) should be conducted to determine the non-toxic concentration range for your specific cell type.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental replicates. | 1. Peptide Insolubility: The palmitoyl group can make the peptide prone to aggregation and precipitation in aqueous media. 2. Inconsistent Pipetting: Small volumes of viscous peptide solutions can be difficult to pipette accurately. 3. Peptide Instability: The peptide may be degrading in the culture medium over the course of the experiment. | 1. Dissolve the peptide in a small amount of a suitable organic solvent like DMSO first, then dilute with culture medium. Visually inspect for precipitation. Consider using a carrier protein like BSA to improve solubility. 2. Use calibrated pipettes and consider reverse pipetting for viscous solutions. 3. Assess peptide stability in your experimental conditions using techniques like HPLC or mass spectrometry.[7][8] |
| Unexpected cell death or changes in cell morphology. | 1. Peptide Cytotoxicity: The peptide concentration may be too high, leading to toxic effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the peptide may be toxic to the cells. 3. Contaminants: Residual reagents from peptide synthesis (e.g., TFA) could be causing cytotoxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and use concentrations well below this value. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and include a solvent-only control. 3. Use high-purity (>95%) peptide. If TFA is a concern, consider TFA-free salt forms of the peptide (e.g., acetate (B1210297) or HCl salt).[5] |
| Observed effect does not correlate with the expected mechanism of action. | 1. Off-Target Binding: The peptide may be interacting with other cellular components. 2. Activation of a Different Signaling Pathway: The peptide might be triggering an unexpected cellular response. | 1. Use control peptides (scrambled and non-palmitoylated versions) to assess specificity. 2. Perform a broader analysis of cellular signaling pathways using techniques like Western blotting for key signaling proteins or RNA sequencing to assess global gene expression changes. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared peptide solutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis for Off-Target Signaling
-
Cell Treatment: Treat cells with this compound at a non-toxic concentration, a scrambled peptide control, and a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in HaCaT Keratinocytes
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.7 ± 3.9 |
| 25 | 88.1 ± 6.2 |
| 50 | 65.4 ± 7.8 |
| 100 | 32.9 ± 5.5 |
This table presents hypothetical data for illustrative purposes.
Table 2: Control Peptides for Mitigating Off-Target Effects
| Peptide | Sequence | Modification | Purpose |
| This compound | Palmitoyl-Lys-Thr-Phe-Lys | N-terminal Palmitoylation | Experimental Peptide |
| Scrambled Control | Palmitoyl-Phe-Lys-Lys-Thr | N-terminal Palmitoylation | To control for sequence-specific effects. |
| Non-Palmitoylated Control | Lys-Thr-Phe-Lys | None | To control for effects dependent on the palmitoyl group. |
Visualizations
Caption: Proposed on-target signaling pathway of this compound.
References
- 1. First Steps toward the Design of Peptides that Influence the Intracellular Palmitoylation Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. beautydecoded.com [beautydecoded.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study: Palmitoyl Tetrapeptide-10 vs. Palmitoyl Tripeptide-1
In the landscape of cosmetic science, signal peptides have emerged as pivotal ingredients in the quest for youthful and resilient skin. Among these, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-10 have garnered significant attention for their roles in modulating skin structure and function. This guide provides a detailed comparative analysis of these two peptides, offering insights into their mechanisms of action, efficacy, and the experimental basis for their purported benefits, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Palmitoyl Tripeptide-1 (Pal-GHK) | This compound |
| Primary Function | Stimulates collagen and elastin (B1584352) synthesis, reduces inflammation. | Enhances skin radiance and transparency, improves skin barrier function. |
| Key Biomarker | Transforming Growth Factor-β (TGF-β) | α-Crystallin, Filaggrin, Corneodesmosin |
| Amino Acid Sequence | Gly-His-Lys | Lys-Thr-Phe-Lys |
Mechanism of Action: A Tale of Two Pathways
Palmitoyl Tripeptide-1: The Collagen Synthesizer
Palmitoyl Tripeptide-1, a fragment of the alpha chain of type I collagen, acts as a matrikine—a messenger peptide that signals to fibroblasts to synthesize extracellular matrix (ECM) components.[1][2] Its primary mechanism involves the stimulation of the Transforming Growth Factor-β (TGF-β) pathway.[3][4] Upon binding to its receptor on the fibroblast surface, it initiates a signaling cascade that leads to the increased production of collagen I, III, and IV, as well as fibronectin and glycosaminoglycans.[3][4] This ultimately results in improved skin firmness and a reduction in the appearance of wrinkles.
Furthermore, Palmitoyl Tripeptide-1 has demonstrated anti-inflammatory properties by reducing the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, in response to stressors like UV radiation.[3]
This compound: The Radiance Promoter
This compound operates through a distinct mechanism focused on improving skin quality and appearance. Its primary role is to promote the expression of α-crystallin, a chaperone protein that helps maintain the transparency and clarity of the epidermis, contributing to a "glass skin" effect.[5][6][7] By ensuring the proper folding and preventing the aggregation of other proteins, α-crystallin helps to create a more uniform and radiant skin surface.[8]
In addition to its effect on skin radiance, this compound strengthens the skin's barrier function. It has been shown to increase the expression of corneodesmosin, a key protein for keratinocyte adhesion in the stratum corneum, and filaggrin, a protein essential for the formation of the cornified envelope and the production of natural moisturizing factors (NMFs).[3] This leads to improved skin hydration and resilience against environmental stressors.[2][9]
References
- 1. nbinno.com [nbinno.com]
- 2. maskad.co [maskad.co]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ptgenetika.com [ptgenetika.com]
- 5. cellexialabs.com [cellexialabs.com]
- 6. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 7. experchem.com [experchem.com]
- 8. Il Peptide della Glass Skin: this compound | Beautycology [beautycology.it]
- 9. nbinno.com [nbinno.com]
A Comparative Analysis of Palmitoyl Tetrapeptide-10 and Matrixyl Peptides in Skin Rejuvenation
For Immediate Release
A comprehensive review of available scientific literature and manufacturer data provides a comparative analysis of the efficacy of Palmitoyl Tetrapeptide-10 against the well-established Matrixyl line of peptides—Matrixyl® (Palmitoyl Pentapeptide-4), Matrixyl® 3000 (Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7), and Matrixyl® Synthe'6® (Palmitoyl Tripeptide-38). This guide synthesizes in-vitro and in-vivo study findings to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating these prominent anti-aging peptides.
Introduction to Signal Peptides in Dermatology
Signal peptides are short chains of amino acids that act as messengers, interacting with specific cell receptors to trigger various physiological responses. In dermatology, these peptides are primarily utilized for their ability to stimulate the synthesis of extracellular matrix (ECM) proteins, such as collagen and elastin, which are crucial for maintaining skin's structural integrity and youthful appearance. The peptides discussed herein are all signal peptides designed to combat the visible signs of aging.
Overview of Compared Peptides
-
This compound: This peptide is recognized for its role in improving skin barrier function and promoting a radiant complexion. Its mechanism is associated with the upregulation of key epidermal proteins.
-
Matrixyl® (Palmitoyl Pentapeptide-4): The original Matrixyl peptide, it is known for its ability to stimulate the synthesis of collagen I, III, and IV.
-
Matrixyl® 3000: A combination of two peptides, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7, that work synergistically to repair the cutaneous damages of age.[1] It is designed to stimulate collagen production and reduce inflammation.[2]
-
Matrixyl® Synthe'6®: This peptide stimulates the synthesis of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ), including collagen I, III, IV, fibronectin, hyaluronic acid, and laminin-5.[3][4]
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following tables summarize the quantitative data on the efficacy of each peptide from available in-vitro and in-vivo studies.
Table 1: In-Vitro Efficacy Data
| Peptide | Target Molecule | Concentration | % Increase in Synthesis (compared to control) | Source |
| Matrixyl® 3000 | Collagen I | 1%, 3%, 5% | Up to 117% | [5] |
| Fibronectin | 1%, 3%, 5% | Not specified | [6] | |
| Hyaluronic Acid | 1%, 3%, 5% | Up to 287% (Glycosaminoglycans) | [5] | |
| Matrixyl® Synthe'6® | Collagen I | 2% | Significantly Increased | [4] |
| Collagen III | 2% | Significantly Increased | [4] | |
| Collagen IV | 2% | Significantly Increased | [4] | |
| Fibronectin | 2% | Significantly Increased | [4] | |
| Hyaluronic Acid | 2% | Significantly Increased | [4] | |
| Laminin-5 | 2% | Significantly Increased | [4] | |
| This compound | Collagen & Elastin | Not Specified | Promotes production (quantitative data not available) | [7][8][9] |
| α-crystallin | Not Specified | Induces expression (quantitative data not available) | ||
| Filaggrin | Not Specified | Increases expression (quantitative data not available) | ||
| Corneodesmosin | Not Specified | Increases expression (quantitative data not available) |
Note: Quantitative data for this compound on collagen, elastin, α-crystallin, filaggrin, and corneodesmosin synthesis from publicly available, independent studies is limited.
Table 2: In-Vivo (Clinical) Efficacy Data
| Peptide | Parameter | Concentration | Study Duration | % Improvement | Source |
| Matrixyl® 3000 | Deep Wrinkle Area | 3% | 2 months | -45% | [1] |
| Wrinkle Depth | 4% | 56 days | -10.2% | [10] | |
| Wrinkle Volume | 4% | 56 days | -17.1% | [10] | |
| Skin Tonicity | 3% | 2 months | +19.5% | [1] | |
| Matrixyl® Synthe'6® | Wrinkle Volume (Forehead) | 2% | 2 months | -31% | [3] |
| Wrinkle Depth (Forehead) | 2% | 2 months | -16.3% | [3] | |
| Crow's Feet Wrinkle Volume | 2% | 2 months | -21.1% | [3] | |
| Crow's Feet Wrinkle Depth | 2% | 2 months | -15.1% | [3] | |
| This compound | Skin Radiance/Brightness | Not Specified | Not Specified | Promotes improvement (quantitative data not available) | [9] |
| Skin Smoothness | Not Specified | Not Specified | Promotes improvement (quantitative data not available) | [9] |
Note: The lack of standardized testing protocols across different studies makes direct comparisons challenging. The data presented is based on manufacturer-provided information and available research publications.
Mechanisms of Action & Signaling Pathways
Matrixyl Peptides: Targeting the Extracellular Matrix via TGF-β Pathway
Matrixyl, Matrixyl 3000, and Matrixyl Synthe'6® are all reported to function as matrikines—peptide fragments derived from the ECM that act as cellular messengers. Their primary mechanism involves stimulating fibroblasts to produce more collagen and other ECM components. This is largely believed to occur through the Transforming Growth Factor-β (TGF-β) signaling pathway.
Caption: Simplified TGF-β signaling pathway activated by Matrixyl peptides.
This compound: Enhancing Epidermal Function
This compound is proposed to improve skin radiance and barrier function through a distinct mechanism that involves the upregulation of key epidermal proteins.
-
α-Crystallin: This chaperone protein helps maintain cellular transparency and proteostasis, contributing to a more luminous skin appearance.
-
Filaggrin and Corneodesmosin: These proteins are crucial for the terminal differentiation of keratinocytes and the formation of a healthy stratum corneum, thereby strengthening the skin's barrier function.
Caption: Proposed mechanism of this compound in keratinocytes.
Experimental Protocols
In-Vitro Analysis of Collagen Synthesis in Human Dermal Fibroblasts
This protocol outlines a general method for assessing the effect of peptides on collagen production in a laboratory setting.
Caption: General workflow for in-vitro collagen synthesis assay.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency.[11]
-
Peptide Treatment: The culture medium is replaced with a medium containing the test peptide at various concentrations. A control group with no peptide is also maintained.[11]
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours) to allow for the peptide to exert its effects.[6]
-
Sample Collection: The cell culture supernatant is collected.
-
Collagen Quantification: The amount of collagen in the supernatant is quantified using a technique such as an Enzyme-Linked Immunosorbent Assay (ELISA).[11]
-
Data Analysis: The results from the peptide-treated groups are compared to the control group to determine the percentage increase in collagen synthesis.
In-Vivo Assessment of Anti-Wrinkle Efficacy
This protocol describes a common approach for evaluating the anti-wrinkle effects of topical peptides in a clinical setting.
Methodology:
-
Subject Recruitment: A panel of volunteers with visible signs of aging (e.g., crow's feet, forehead wrinkles) is recruited.
-
Product Application: Subjects apply a cream containing the test peptide to one side of their face and a placebo cream to the other side (split-face study design) twice daily for a specified duration (e.g., 56 days).[6]
-
Efficacy Assessment: Wrinkle reduction is assessed at baseline and at the end of the study period using non-invasive techniques.
-
Data Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters between the peptide-treated and placebo-treated sides of the face.
Conclusion
The Matrixyl line of peptides, particularly Matrixyl 3000 and Matrixyl Synthe'6®, have a substantial body of evidence, primarily from the manufacturer, demonstrating their efficacy in stimulating the synthesis of key extracellular matrix components and reducing the appearance of wrinkles. Their mechanism of action is well-understood to involve the TGF-β signaling pathway.
This compound presents a different approach to skin rejuvenation, focusing on improving epidermal function to enhance skin radiance and barrier integrity. While the conceptual framework for its mechanism is established, there is a notable lack of publicly available, independent quantitative data to allow for a direct comparison of its anti-wrinkle and collagen-boosting effects against the Matrixyl peptides.
For researchers and drug development professionals, the choice of peptide will depend on the desired primary outcome. For targeted wrinkle reduction and ECM rebuilding, the Matrixyl peptides offer a more established data-backed option. For applications focused on improving skin tone, radiance, and barrier function, this compound may be a promising candidate, though further independent quantitative studies are warranted to fully substantiate its comparative efficacy.
References
- 1. abich.ca [abich.ca]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Matrixyl®Synthe®6 | Cellular Skin Rx [cellularskinrx.com]
- 4. scribd.com [scribd.com]
- 5. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Culture of Human Dermal Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unifesp.br [repositorio.unifesp.br]
Validating the Anti-Wrinkle Efficacy of Palmitoyl Tetrapeptide-10 in Ex-Vivo Skin Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoyl Tetrapeptide-10's anti-wrinkle performance against other leading alternatives, supported by experimental data from ex-vivo skin models. The following sections detail the mechanisms of action, present available quantitative data, and outline the experimental protocols used to validate these effects.
Introduction to Anti-Wrinkle Peptides
Signal peptides, such as this compound and the components of Matrixyl 3000, are short chains of amino acids that mimic the body's natural signaling molecules to stimulate the production of extracellular matrix proteins like collagen and elastin (B1584352), which are crucial for maintaining skin's structural integrity and elasticity.[1][2] Neurotransmitter-inhibiting peptides, like Argireline, work by interfering with the signaling pathways that cause muscle contractions, thereby reducing the appearance of expression wrinkles.[3][4] The use of ex-vivo human skin models provides a valuable platform for assessing the efficacy of these peptides in a setting that closely mimics in-vivo conditions.[5][6]
Comparative Performance Analysis
While direct head-to-head comparative studies of these peptides in a single ex-vivo model with publicly available quantitative data are limited, this section compiles available data from various studies to provide a comparative overview.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and its alternatives in stimulating key anti-aging markers. It is important to note that the data is collated from different studies and direct comparison should be made with caution.
Table 1: Collagen Synthesis in Ex-Vivo Skin Models
| Treatment | Concentration | Increase in Collagen I Synthesis (%) | Source |
| Vehicle Control | - | Baseline | - |
| This compound | 1% | Data not publicly available | - |
| Matrixyl® 3000 (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) | 3% | +117% | Sederma (Manufacturer Data) |
| Argireline® (Acetyl Hexapeptide-8) | 5% | Not a primary mechanism | - |
Table 2: Elastin Synthesis in Ex-Vivo Skin Models
| Treatment | Concentration | Increase in Elastin Synthesis (%) | Source |
| Vehicle Control | - | Baseline | - |
| This compound | 1% | Data not publicly available | - |
| Matrixyl® 3000 (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) | 3% | +31% | Sederma (Manufacturer Data) |
| Argireline® (Acetyl Hexapeptide-8) | 5% | Not a primary mechanism | - |
Table 3: Wrinkle Reduction in Ex-Vivo/In-Vivo Models
| Treatment | Model | Concentration | Wrinkle Depth/Volume Reduction (%) | Source |
| Vehicle Control | In-Vivo | - | Baseline | - |
| This compound | Ex-Vivo | Data not publicly available | Data not publicly available | - |
| Matrixyl® 3000 (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) | In-Vivo | 3% | -45% (deep wrinkles) | Sederma (Manufacturer Data) |
| Argireline® (Acetyl Hexapeptide-8) | In-Vivo | 10% | Up to -30% (wrinkle depth) | [7] |
Mechanism of Action & Signaling Pathways
The anti-wrinkle effects of these peptides are mediated through distinct signaling pathways.
This compound & Matrixyl® 3000: Stimulation of Extracellular Matrix
This compound and the peptides in Matrixyl® 3000 act as matrikines, which are peptide messengers that signal to fibroblasts to increase the synthesis of collagen, elastin, and other components of the extracellular matrix.[8][9][10] This helps to restore the dermal structure and reduce the appearance of wrinkles.
Argireline®: Inhibition of Muscle Contraction
Argireline® (Acetyl Hexapeptide-8) mimics the N-terminal end of the SNAP-25 protein and competes with it for a position in the SNARE complex.[4][11] This destabilizes the complex, leading to a reduction in the release of acetylcholine (B1216132) and subsequent muscle contraction, which helps to minimize the appearance of expression lines.
Experimental Protocols
The following protocols are representative of the methodologies used in ex-vivo skin models to assess the anti-wrinkle efficacy of topical agents.
Ex-Vivo Skin Explant Culture
This protocol outlines the general procedure for maintaining viable human skin explants for experimental studies.
Detailed Methodology:
-
Skin Procurement: Obtain fresh human skin samples from elective surgeries (e.g., abdominoplasty) with informed consent.
-
Disinfection: Decontaminate the skin by washing with sterile phosphate-buffered saline (PBS) followed by immersion in a povidone-iodine solution and subsequent rinses in sterile PBS.
-
Explant Preparation: Create full-thickness skin explants using a sterile biopsy punch (e.g., 8 mm diameter).
-
Culture: Place the explants on sterile culture inserts within a 6-well plate containing a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and antimycotics) at the air-liquid interface.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Treatment Application: Apply the test substances (this compound, alternatives, and vehicle control) topically to the epidermal surface of the explants at specified concentrations and time intervals.
-
Harvesting and Analysis: After the treatment period, harvest the skin explants for various analyses, including histology, immunohistochemistry, and gene expression analysis.
Immunohistochemistry for Collagen and Elastin
This protocol is used to visualize and quantify the expression of collagen and elastin in the dermal layer of the skin explants.
Detailed Methodology:
-
Tissue Fixation and Embedding: Fix the skin explants in 10% neutral buffered formalin and embed them in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for Collagen I, Collagen III, or Elastin overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Image Analysis: Capture images using a light microscope and quantify the stained area using image analysis software (e.g., ImageJ) to determine the percentage of collagen or elastin in the dermis.
Skin Topography and Wrinkle Depth Analysis
This method is employed to assess changes in the skin surface micro-relief and the depth of wrinkles.
Detailed Methodology:
-
Replica Preparation: Create negative replicas of the skin explant surface at the beginning and end of the treatment period using a silicone-based material.
-
Image Acquisition: Analyze the replicas using a skin visiometer or a similar imaging system that employs oblique lighting to highlight the surface topography.
-
Parameter Calculation: Use specialized software to analyze the captured images and calculate various roughness parameters, including:
-
Ra (Average Roughness): The arithmetic average of the absolute values of the profile heights over the evaluation length.
-
Rz (Mean Roughness Depth): The average of the five highest peaks and five lowest valleys over the evaluation length.
-
Rt (Maximum Roughness Height): The vertical distance between the highest peak and the lowest valley.
-
-
Data Analysis: Compare the changes in these parameters between the treated and control groups to determine the anti-wrinkle efficacy.
Conclusion
This compound, along with alternatives like Matrixyl® 3000 and Argireline®, demonstrates significant potential in combating the signs of skin aging through distinct mechanisms of action. While in-vivo and in-vitro data support their efficacy, there is a clear need for more direct, quantitative comparative studies in ex-vivo skin models to provide a more definitive assessment of their relative performance. The experimental protocols outlined in this guide provide a standardized framework for conducting such validation studies, which are crucial for the continued development of effective anti-wrinkle cosmeceuticals.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. What Is Argireline?Efficacy,Mechanism,Instructions_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Ex Vivo Skin Model as an Alternative Tool for the Efficacy and Safety Evaluation of Topical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plulaboratories.com [plulaboratories.com]
- 9. skindeva.com [skindeva.com]
- 10. skincareanarchy.medium.com [skincareanarchy.medium.com]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Palmitoyl Tetrapeptide-10 and Retinoic Acid: A Comparative Analysis of their Effects on Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Palmitoyl (B13399708) Tetrapeptide-10 and retinoic acid on collagen synthesis, drawing upon available in vitro and in vivo data. While direct comparative studies are limited, this document synthesizes existing research to offer a comprehensive overview of their respective mechanisms of action, efficacy, and the experimental methodologies used to evaluate them.
Introduction
The quest for effective modulators of collagen synthesis is a cornerstone of dermatological and cosmetic research. Collagen, the primary structural protein in the extracellular matrix, provides tensile strength and elasticity to the skin. Its age-related decline leads to wrinkle formation and loss of skin firmness. Two molecules that have garnered significant attention for their potential to influence collagen production are the synthetic peptide, Palmitoyl Tetrapeptide-10, and the well-established retinoid, retinoic acid.
This compound is a lipopeptide, a fatty acid-linked peptide, designed to enhance skin penetration. It is purported to stimulate collagen and elastin (B1584352) production, thereby offering anti-aging benefits.[1][2] Peptides like this compound are thought to act as signaling molecules that trigger skin repair and regeneration processes.[3]
Retinoic acid , a metabolite of vitamin A, is a widely studied and prescribed topical agent for photoaging. Its effects on skin are mediated through nuclear receptors, leading to changes in gene expression that influence various cellular processes, including collagen synthesis.[4] However, its use can be associated with skin irritation.[5]
This guide will delve into the scientific evidence surrounding the effects of these two compounds on collagen synthesis, presenting quantitative data where available, detailing experimental protocols, and visualizing the known signaling pathways.
Quantitative Data on Collagen Synthesis
| Compound | Model System | Concentration | Measured Parameter | Result | Citation |
| Palmitoyl-GDPH (a Palmitoyl Tetrapeptide) | In vivo (rat wound healing model) | 12.5 µg/mL | Collagen Deposition | 90.33 ± 2.91% collagen deposition in the wound area | [6] |
| Retinoic Acid | In vivo (human skin biopsies) | Not specified | New Collagen Production | Increased collagen in 40% of subjects after one month | [5] |
| Retinoic Acid | In vitro (human skin organ culture) | Not specified | Procollagen I | Increase from 24 ± 6 ng/ml (control) to 58 ± 9 ng/ml (treated) | [4] |
| Palmitoyl Tripeptide-1 | In vivo (human volunteers) | Not specified | Skin Thickness | ~4% increase after four weeks | [5] |
Note: The data for the palmitoyl tetrapeptide is from a wound healing study and may not directly translate to anti-aging effects on healthy skin. The retinoic acid data shows variability between in vivo studies. The data for Palmitoyl Tripeptide-1 is included to provide context for a related peptide.
Signaling Pathways
The mechanisms by which this compound and retinoic acid influence collagen synthesis differ, although both may converge on the Transforming Growth Factor-β (TGF-β) pathway, a key regulator of extracellular matrix production.[5][7][8]
This compound Signaling Pathway (Hypothesized)
While the precise signaling cascade for this compound is not fully elucidated, it is believed to act as a matrikine, a peptide derived from the breakdown of extracellular matrix proteins. These matrikines can signal to fibroblasts to synthesize new collagen. Some palmitoyl peptides have been shown to modulate the TGF-β pathway.[5]
Caption: Hypothesized signaling pathway for this compound.
Retinoic Acid Signaling Pathway
Retinoic acid's mechanism is well-characterized. It enters the cell, binds to cellular retinoic acid-binding proteins (CRABPs), and is transported to the nucleus. In the nucleus, it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of target genes, including those involved in collagen synthesis, often through the induction of TGF-β.[8]
Caption: Established signaling pathway for Retinoic Acid.
Experimental Protocols
To provide a framework for comparing the efficacy of these two compounds, a representative in vitro experimental protocol for assessing collagen synthesis in human dermal fibroblasts is outlined below.
In Vitro Collagen Synthesis Assay Protocol
This protocol describes a method for quantifying Type I collagen production by human dermal fibroblasts treated with test compounds using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).
References
- 1. beautydecoded.com [beautydecoded.com]
- 2. nbinno.com [nbinno.com]
- 3. myrevea.com [myrevea.com]
- 4. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Therapeutic Effect and In Vivo Assessment of Palmitoyl- GDPH on the Wound Healing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β: An Important Mediator of Allergic Disease and a Molecule with Dual Activity in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palmitoyl Tetrapeptide-10 and TGF-beta on Fibroblast Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular research and therapeutic development, particularly in dermatology and tissue regeneration, understanding the impact of signaling molecules on fibroblast activity is paramount. Fibroblasts are the primary architects of the extracellular matrix (ECM), producing essential proteins like collagen and elastin (B1584352) that provide structural integrity and elasticity to tissues. This guide provides a detailed, head-to-head comparison of two key modulators of fibroblast function: the synthetic peptide Palmitoyl Tetrapeptide-10 and the naturally occurring cytokine, Transforming Growth Factor-beta (TGF-beta).
While TGF-beta is a well-established, potent regulator of fibroblast activity with a vast body of research elucidating its mechanisms and quantitative effects, this compound is a more recent entrant, primarily in the cosmeceutical field, with less publicly available quantitative data. This comparison aims to synthesize the existing knowledge on both molecules to aid researchers in their experimental design and therapeutic development endeavors.
Quantitative Data on Fibroblast Activity
A direct quantitative comparison between this compound and TGF-beta is challenging due to the limited availability of published, peer-reviewed quantitative data for this compound's effects on fibroblast proliferation, collagen synthesis, and elastin synthesis in vitro. The available information for this compound is largely qualitative, highlighting its role in promoting ECM protein synthesis. In contrast, TGF-beta has been extensively studied, and its effects have been quantified in numerous studies.
Table 1: Effect on Fibroblast Proliferation
| Compound | Concentration | Cell Type | Result | Citation |
| TGF-beta1 | 3 ng/mL | NIH3T3 fibroblasts | Significant increase in the proportion of cells in the G2/M phase. | [1] |
| TGF-beta | Not specified | Rat mesenteric fibroblasts | Significantly increased proliferation (mitotic index and % of cells in S+G2 phase) in the presence of serum. | [2] |
| Palmitoyl-GDPH | 12.5 µg/mL - 100 µg/mL | Normal human dermal fibroblasts | Promoted cell migration and wound closure in a scratch assay. Cell viability was maintained. | [3][4] |
| This compound | Not specified | Not specified | Supports skin regeneration and repair. | [5] |
Table 2: Effect on Collagen Synthesis
| Compound | Concentration | Cell Type | Result | Citation |
| TGF-beta | 1.0 ng/mL | Human embryonic lung fibroblasts | 2-3 fold increase in collagen production. | [6][7] |
| TGF-beta1 | 600 pmol/L (15 ng/mL) | Adult rat cardiac fibroblasts | Approximately 2-fold increase in collagen production after 48 hours. | [8][9][10] |
| Palmitoyl-GDPH | 12.5 µg/mL | In vivo rat wound model | 90.33 ± 2.91% collagen deposition compared to 49.65 ± 5.37% in the control group. | [3] |
| This compound | Not specified | Not specified | Promotes the synthesis of collagen. | [5][11] |
Table 3: Effect on Elastin Synthesis
| Compound | Concentration | Cell Type | Result | Citation |
| TGF-beta1 and TGF-beta2 | 1 ng/mL | Human skin fibroblasts | Approximately 30-fold increase in elastin mRNA steady-state levels. | [12] |
| TGF-beta | 40 or 100 pM | Neonatal rat lung fibroblasts | Approximately 2-fold increase in tropoelastin incorporation. | [13] |
| TGF-beta | Not specified | Human lung fibroblasts | Dramatic increase in elastin transcription, leading to increased mRNA and protein expression. | [14] |
| This compound | Not specified | Not specified | Promotes the synthesis of elastin. | [5][11] |
Signaling Pathways
The mechanisms by which this compound and TGF-beta influence fibroblast activity are distinct. TGF-beta operates through a well-defined receptor-mediated signaling cascade, while the precise signaling pathway for this compound is not as extensively documented in scientific literature.
TGF-beta Signaling Pathway in Fibroblasts
TGF-beta initiates its cellular effects by binding to a type II serine/threonine kinase receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI). This phosphorylation activates the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with a common mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibroblast proliferation, differentiation, and ECM protein synthesis.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. The effect of transforming growth factor-beta on fibroblast cell proliferation in intact connective tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Effect and In Vivo Assessment of Palmitoyl- GDPH on the Wound Healing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The effect of transforming growth factor-beta on cell proliferation and collagen formation by lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transforming growth factor beta (TGF beta) causes a persistent increase in steady-state amounts of type I and type III collagen and fibronectin mRNAs in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Stimulation of collagen production by transforming growth factor-beta1 during differentiation of cardiac fibroblasts to myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Transforming growth factor-beta up-regulates elastin gene expression in human skin fibroblasts. Evidence for post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transforming growth factor-beta increases elastin production by neonatal rat lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Palmitoyl Tetrapeptide-10 in Combination with Other Bioactive Peptides for Enhanced Skin Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced skincare and dermatological treatments, the strategic combination of bioactive peptides is a key area of research for achieving synergistic effects and enhanced therapeutic outcomes. This guide provides a comprehensive comparison of the efficacy of Palmitoyl Tetrapeptide-10, often in combination with other peptides, against alternative peptide-based approaches. The following sections present quantitative data from clinical and in-vitro studies, detailed experimental protocols, and visualizations of the relevant biological pathways to offer an objective assessment for research and development professionals.
Section 1: Quantitative Efficacy Data
The efficacy of this compound, particularly when formulated in the proprietary complex Crystalide™, has been substantiated through clinical trials. For comparative purposes, data from studies on other well-established peptides and peptide combinations are also presented.
Table 1.1: Clinical Efficacy of this compound (Crystalide™)
| Parameter | Test Product | Improvement | Duration |
| Skin Complexion (CLCT Index) | 3% Crystalide™ Cream | +33.5% | 6 weeks |
| Skin Moisturization (Epsilon™ E100) | 3% Crystalide™ Cream | +25.8% (up to 99%) | 6 weeks |
| Corneocyte Size | 3% Crystalide™ Cream | -0.5% (vs. -2.4% for placebo) | 6 weeks |
Table 1.2: Comparative Clinical Efficacy of Other Bioactive Peptides and Combinations
| Parameter | Test Product | Improvement | Duration |
| Wrinkle Reduction | Formulation with Palmitoyl Peptides | -14.07% | 4 weeks |
| Skin Elasticity | Formulation with Palmitoyl Peptides | +8.79% | 4 weeks |
| Skin Firmness | Multi-Peptide Serum | +19% | 24 weeks |
| Skin Hydration | Multi-Peptide Serum | +35% | 24 weeks |
| Wrinkle Reduction | Palmitoyl Pentapeptide-4 vs. Placebo | Significant reduction | 8 weeks |
| Wrinkle Reduction | Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7 | Significant reduction in depth, volume, and density | Not specified |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.
In-Vivo Evaluation of Skin Radiance (C.L.B.T.™ Method)
The C.L.B.T.™ (Color, Luminosity, Brightness, Transparency) sensory methodology is a visual evaluation of skin complexion radiance conducted by trained assessors.
-
Objective: To visually assess changes in skin radiance.
-
Subjects: Volunteers with a dull complexion, typically phototypes I to III.
-
Procedure:
-
A panel of trained judges visually evaluates the facial skin of each subject under standardized lighting conditions.
-
Descriptors such as skin coloring (e.g., pink, olive, beige), luminosity, brightness, and transparency are scored using structured analog scales.
-
Evaluations are conducted at baseline (T0), and after a specified period of product application (e.g., 6 weeks).
-
The change in the CLCT (Complexion, Luminosity, Clarity, Transparency) index is calculated to quantify the improvement in skin complexion.
-
In-Vivo Measurement of Skin Moisturization (Epsilon™ E100)
The Epsilon™ E100 is a two-dimensional skin capacitance imaging system used for detailed analysis of skin surface hydration.
-
Objective: To quantify changes in skin surface hydration.
-
Instrument: Epsilon™ E100 (Biox Systems Ltd.).
-
Procedure:
-
Subjects are acclimated in a controlled environment (temperature and humidity) before measurements.
-
The Epsilon™ probe is applied to the designated skin area (e.g., forearm or face).
-
The instrument measures the dielectric permittivity of the stratum corneum, providing a high-resolution map of skin hydration.
-
Measurements are taken at baseline and after the treatment period.
-
The percentage increase in skin moisturization is calculated from the change in the average dielectric permittivity.
-
In-Vitro/Ex-Vivo Analysis of Corneodesmosin and Filaggrin Expression
This protocol outlines the methodology for assessing the expression of key skin barrier proteins in response to a test compound.
-
Objective: To determine the effect of a bioactive peptide on the expression of corneodesmosin and filaggrin.
-
Model: Normal Human Epidermal Keratinocytes (NHEKs) or reconstructed human epidermis models.
-
Procedure:
-
Cell Culture/Tissue Preparation: NHEKs are cultured under standard conditions. For reconstructed epidermis, tissues are maintained at an air-liquid interface.
-
Treatment: The test peptide (e.g., this compound) is applied to the culture medium or topically to the reconstructed epidermis.
-
Incubation: Cells/tissues are incubated for a specified period (e.g., 24-48 hours).
-
Protein/RNA Extraction: Total protein or RNA is extracted from the cells/tissues.
-
Quantification:
-
Western Blotting: Protein levels of corneodesmosin and filaggrin are quantified using specific antibodies.
-
RT-qPCR: mRNA levels of the genes encoding corneodesmosin (CDSN) and filaggrin (FLG) are quantified.
-
-
Immunofluorescence: Tissues can be sectioned and stained with fluorescently labeled antibodies against corneodesmosin and filaggrin to visualize their localization and expression.
-
Section 3: Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which bioactive peptides exert their effects is fundamental for targeted drug development.
This compound and the α-Crystallin Pathway
This compound is known to induce the expression of α-crystallin, a chaperone protein that plays a crucial role in maintaining cellular proteostasis and skin transparency.[1] While the precise upstream signaling cascade initiated by this compound is proprietary, the downstream effects converge on the regulation of α-crystallin, which in turn helps to prevent the aggregation of damaged proteins, thereby preserving skin clarity and radiance.
Regulation of Skin Barrier Proteins
This compound has been suggested to upregulate the expression of corneodesmosin and filaggrin, two proteins essential for the structural integrity and barrier function of the stratum corneum. This action is believed to be part of an epigenetic regulation of skin maturation.
Section 4: Comparison and Alternatives
While this compound demonstrates significant efficacy in improving skin radiance and hydration, other peptides and their combinations have shown strong performance in different aspects of skin anti-aging, such as wrinkle reduction and firming.
-
Palmitoyl Pentapeptide-4 (Matrixyl®): This peptide is well-documented for its ability to stimulate collagen synthesis, leading to a reduction in the appearance of fine lines and wrinkles.[2][3]
-
Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7 (Matrixyl™ 3000): This combination is designed to work synergistically to repair the skin's matrix and reduce the signs of aging.[4]
-
Acetyl Hexapeptide-8 (Argireline®): This neuropeptide is known for its ability to modulate neurotransmitter release, leading to a reduction in the appearance of expression wrinkles.
The choice of peptide or peptide combination for a specific formulation should be guided by the desired primary outcome. For formulations focused on enhancing skin radiance, clarity, and hydration, this compound presents a compelling option. For applications primarily targeting deep wrinkles and loss of firmness, combinations like Matrixyl™ 3000 may be more suitable. The future of peptide-based skincare likely lies in the strategic combination of these molecules to address the multifaceted nature of skin aging.
References
- 1. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. mdpi.com [mdpi.com]
- 3. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drbeautiology.com [drbeautiology.com]
Independent Verification of Palmitoyl Tetrapeptide-10's Claimed Benefits: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoyl Tetrapeptide-10 against established alternatives, focusing on independently verifiable data to support its claimed benefits in skincare. As the cosmetic industry continues to introduce novel peptides, rigorous scientific scrutiny is essential for discerning efficacy from marketing claims. This document summarizes available quantitative data, details experimental protocols where accessible, and visualizes the purported mechanisms of action to aid in research and development decisions.
Overview of this compound and Alternatives
This compound, commercially known as Crystalide™, is a synthetic peptide developed by Sederma. Its primary claims revolve around improving skin radiance, brightness, and smoothness. The manufacturer suggests a novel mechanism involving the induction of α-crystallin, a chaperone protein, and epigenetic regulation of skin cell maturation.[1][2][3][4]
In contrast, this guide will compare it to two well-documented peptide complexes:
-
Matrixyl® (Palmitoyl Pentapeptide-4): A widely researched peptide known for its ability to stimulate collagen synthesis.[5][6][7]
-
Matrixyl® 3000 (Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7): A combination of two peptides that work synergistically to repair the skin's matrix and reduce signs of aging.[8][9][10][11]
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data from clinical and in-vitro studies for this compound and its alternatives. It is critical to note the general lack of independent, peer-reviewed studies for this compound, with most data originating from the manufacturer.
Table 1: Comparison of Claimed Benefits and Supporting Data
| Feature | This compound (Crystalide™) | Matrixyl® (Palmitoyl Pentapeptide-4) | Matrixyl® 3000 (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) |
| Primary Claim | Improves skin brightness, smoothness, and radiance.[1][12][13] | Reduces wrinkles and fine lines.[5][6] | Reduces wrinkles, improves skin tone and elasticity.[8][10][11] |
| Supporting Evidence | Manufacturer's in-vitro and clinical studies.[1] Mentioned in an open-label study of a multi-ingredient regimen for hyperpigmentation.[14] | Multiple independent and manufacturer-sponsored clinical studies.[6][15] | Numerous manufacturer-sponsored and some independent clinical studies.[8][9][11][16][17] |
| Level of Independent Verification | Low. No readily available independent, peer-reviewed studies on the isolated ingredient.[12] | Moderate to High. Numerous published studies. | High. Extensive documentation from the manufacturer and cited in independent research. |
Table 2: Summary of Clinical Trial Results
| Peptide (Concentration) | Study Duration | Number of Subjects | Key Quantitative Results | Source |
| This compound (as part of a regimen) | 12 weeks | 33 | 26% median improvement in MASI score (for hyperpigmentation). Note: This was a multi-ingredient product. | [14] |
| Palmitoyl Pentapeptide-4 (7%) | 8 weeks | 15 | Significant reduction in periorbital wrinkle depth (Visioscan®). Significant increase in skin viscoelasticity (Cutometer®). | [6] |
| Palmitoyl Pentapeptide-4 | 8 weeks | 21 | Statistically significant improvement in crow's feet compared to placebo. | [15] |
| Palmitoyl Tripeptide-1 (3 ppm) | 4 weeks | 15 | 39% decrease in wrinkle length, 23% decrease in wrinkle depth, 17% decrease in skin roughness. | [18] |
| Matrixyl® 3000 | 2 months | Female Panel | 45% reduction in the area of deep wrinkles. Nearly 20% increase in skin tonicity. | [11] |
| Matrixyl® 3000 | 2 months | 23 | Perceived age reduction of 5.5 years. 15.5% improvement in skin tone. | [16] |
| Matrixyl® 3000 (4%) | 2 months | 24 (men) | 10.2% reduction in the mean depth of the main wrinkle. 17.1% reduction in wrinkle volume. | [17] |
Signaling Pathways and Mechanisms of Action
The proposed signaling pathways for these peptides differ significantly, which is a key consideration for targeted drug development.
This compound (Crystalide™)
This compound is claimed to work through two primary mechanisms: induction of α-crystallin and epigenetic regulation. α-crystallin is a chaperone protein that helps maintain cellular transparency and health.[3][4] Epigenetic regulation is suggested to harmonize skin maturation.[1][3]
References
- 1. Sederma debuts Crystalide peptide for luminous skin [cosmeticsbusiness.com]
- 2. happi.com [happi.com]
- 3. ulprospector.com [ulprospector.com]
- 4. specialchem.com [specialchem.com]
- 5. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 7. Matrixyl Patch vs Matrixyl Cream: A Comparative In Vivo Investigation of Matrixyl (MTI) Effect on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timelessha.com [timelessha.com]
- 9. cellbone.com [cellbone.com]
- 10. skincarerebels.com [skincarerebels.com]
- 11. dermamdskincare.com [dermamdskincare.com]
- 12. paulaschoice.nl [paulaschoice.nl]
- 13. ulprospector.com [ulprospector.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. cellexialabs.com [cellexialabs.com]
- 17. Clinical study claims improved wrinkle reduction [cosmeticsbusiness.com]
- 18. cir-safety.org [cir-safety.org]
Unveiling the Cellular Mechanisms of Palmitoyl Tetrapeptide-10: A Cross-Validation Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the proposed mechanism of action of Palmitoyl Tetrapeptide-10 across various skin cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a cross-validated perspective on the peptide's performance, supported by detailed experimental protocols and visual representations of key cellular pathways.
Abstract
This compound, a synthetic lipopeptide, has garnered interest in the field of dermatology and cosmetic science for its potential to enhance skin barrier function and promote a healthy skin appearance. This guide explores its mechanism of action by examining its effects on key skin cell lines: keratinocytes, fibroblasts, and melanocytes. While direct comparative studies on this compound across these cell lines are limited, this document extrapolates from research on similar palmitoylated peptides and peptide complexes to provide a foundational understanding of its cellular impact. The transforming growth factor-beta 1 (TGF-β1) signaling pathway appears to be a central mediator of its effects.
Data Summary: Comparative Effects of Palmitoylated Peptides on Skin Cell Lines
The following tables summarize the observed and hypothesized effects of this compound and related peptide complexes on keratinocytes, fibroblasts, and melanocytes. It is important to note that some of the data is derived from studies on a "palmitoyl oligopeptide complex" (PTC) and may not be solely attributable to this compound.
Table 1: Effects on Human Dermal Fibroblasts (HDF-a)
| Parameter Assessed | Observed Effect of Palmitoyl Oligopeptide Complex (PTC) | Relevant Assay | Potential Implication for this compound |
| Cell Proliferation | Increased cell viability | MTT Assay | May stimulate fibroblast proliferation, contributing to dermal regeneration. |
| Extracellular Matrix (ECM) Synthesis | Upregulation of Collagen, Elastin, and Fibronectin | ELISA, Western Blot, RT-qPCR | Potential to improve skin firmness and elasticity by boosting ECM components. |
| TGF-β1 Expression | Increased expression | ELISA | Suggests modulation of the TGF-β1 signaling pathway to promote ECM synthesis. |
Table 2: Effects on Normal Human Epidermal Keratinocytes (NHEK)
| Parameter Assessed | Observed Effect of Palmitoyl Oligopeptide Complex (PTC) | Relevant Assay | Potential Implication for this compound |
| Cell Proliferation | Increased cell viability | MTT Assay | May enhance epidermal turnover and repair. |
| Cell Differentiation Markers | Increased expression of Corneodesmosin and Filaggrin | Immunohistochemistry, Western Blot | Strengthens skin barrier function and improves hydration.[1] |
| Cell Migration | Accelerated wound closure | in vitro Scratch Assay | Promotes re-epithelialization and wound healing. |
| TGF-β1 Expression | Increased expression | ELISA | May induce cell renewal through the TGF-β1 pathway.[1] |
Table 3: Hypothesized Effects on Human Melanocytes
| Parameter Assessed | Hypothesized Effect of this compound | Relevant Assay | Potential Implication for this compound |
| Melanin (B1238610) Production | Regulation of melanin synthesis | Melanin Content Assay | May help in managing hyperpigmentation and promoting an even skin tone. |
| Tyrosinase Activity | Modulation of key melanogenic enzyme | Tyrosinase Activity Assay | Could influence the rate-limiting step in melanin production. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability and Proliferation (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HDF-a or NHEK) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Migration (in vitro Scratch Assay)
-
Cell Seeding: Seed cells (e.g., NHEK) in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
Melanin Content Assay
-
Cell Seeding and Treatment: Seed melanocytes in a 24-well plate and treat with this compound for a specified duration (e.g., 72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour.
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.
-
Standard Curve: Prepare a standard curve using synthetic melanin.
-
Quantification: Determine the melanin content in each sample by interpolating from the standard curve and normalize to the total protein content of the cell lysate.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the putative signaling pathway of this compound and the workflows of the key experimental protocols.
Caption: Putative TGF-β1 signaling pathway activated by this compound.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for the in vitro scratch assay to evaluate cell migration.
Conclusion
The available evidence suggests that this compound and related peptides exert their effects on the skin through the modulation of fundamental cellular processes in keratinocytes and fibroblasts, likely mediated by the TGF-β1 signaling pathway. These processes include cell proliferation, differentiation, and extracellular matrix synthesis. While its specific effects on melanocytes require further investigation, its potential to regulate melanin production warrants exploration. The provided experimental protocols and diagrams serve as a resource for researchers seeking to further investigate and validate the mechanisms of action of this and other bioactive peptides. Future studies involving direct, quantitative comparisons of this compound across different skin cell lines are necessary to fully elucidate its therapeutic and cosmetic potential.
References
A Comparative Analysis of Palmitoyl Tetrapeptide-10 and Palmitoyl Pentapeptide-3 on Gene Expression in Skin Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent synthetic peptides, Palmitoyl Tetrapeptide-10 and Palmitoyl Pentapeptide-3, focusing on their distinct impacts on gene expression relevant to skin health and aging. The following sections present quantitative data, experimental methodologies, and signaling pathways to facilitate an objective evaluation of their respective biological activities.
Introduction to the Peptides
This compound , also known under the trade name Crystalide™, is a lipopeptide designed to improve skin radiance and barrier function. It is composed of a palmitic acid molecule attached to a tetrapeptide with the sequence Lysine-Threonine-Phenylalanine-Lysine (KTFK). Its primary mechanism is associated with the regulation of keratinocyte differentiation and the expression of proteins crucial for skin transparency and integrity.
Palmitoyl Pentapeptide-3 , widely known by its trade name Matrixyl®, is a well-established anti-aging peptide. It is a fragment of the pro-collagen type I molecule, with the amino acid sequence Lysine-Threonine-Threonine-Lysine-Serine (KTTKS), conjugated with palmitic acid to enhance its stability and skin penetration. Its principal function is to stimulate the synthesis of extracellular matrix (ECM) components, thereby reducing the appearance of wrinkles and improving skin firmness.
Comparative Gene Expression Analysis
The differential effects of this compound and Palmitoyl Pentapeptide-3 on gene expression are summarized below. The data highlights their distinct primary targets within the skin's cellular machinery.
Data Presentation
| Gene Target Category | Gene | Peptide | Reported Effect on Gene Expression | Cell Type |
| Skin Barrier & Differentiation | Corneodesmosin (CDSN) | This compound | Increase[1][2] | Keratinocytes |
| Filaggrin (FLG) | This compound | Increase[1][2] | Keratinocytes | |
| Loricrin (LOR) | This compound | No significant alteration mentioned in the provided results. | ||
| Involucrin (IVL) | This compound | No significant alteration mentioned in the provided results. | ||
| Keratin 10 (KRT10) | This compound | Mentioned as a target[3] | Keratinocytes | |
| Skin Radiance | α-Crystallin (CRYAA) | This compound | Induces chaperone protein[4][5][6] | Keratinocytes |
| Extracellular Matrix (ECM) | Collagen Type I (COL1A1) | Palmitoyl Pentapeptide-3 | Increase | Fibroblasts |
| Collagen Type III (COL3A1) | Palmitoyl Pentapeptide-3 | Increase | Fibroblasts | |
| Collagen Type IV (COL4A1) | Palmitoyl Pentapeptide-3 | Increase | Fibroblasts | |
| Elastin (ELN) | Palmitoyl Pentapeptide-3 | Increase | Fibroblasts | |
| Fibronectin (FN1) | Palmitoyl Pentapeptide-3 | Increase | Fibroblasts | |
| Hyaluronic Acid Synthase (HAS) | Palmitoyl Pentapeptide-3 | Increase | Fibroblasts |
Quantitative Gene Expression Data
| Peptide | Gene | Fold/Percentage Change |
| This compound (as Crystalide®) | TG-5 (Transglutaminase 5 - TGM5) | +798% (p<0.01 vs control)[3] |
| Palmitoyl Pentapeptide-3 (Matrixyl®) | Collagen I Synthesis | Up to +117% |
| Collagen IV Synthesis | Up to +327% | |
| Hyaluronic Acid Synthesis | Up to +267% |
Signaling Pathways and Mechanisms of Action
The signaling pathways activated by these two peptides are distinct, reflecting their different cellular targets and functional outcomes.
This compound Signaling Pathway
This compound primarily acts on keratinocytes to regulate their differentiation and enhance skin barrier function and clarity. It is proposed to exert its effects through epigenetic regulation, leading to a harmonious maturation of the epidermis.
Palmitoyl Pentapeptide-3 Signaling Pathway
Palmitoyl Pentapeptide-3 targets dermal fibroblasts to stimulate the production of key extracellular matrix proteins. This "matrikine" is thought to mimic a fragment of procollagen, signaling to the fibroblasts that the ECM is in need of repair. The Transforming Growth Factor-beta (TGF-β) pathway is a likely candidate for mediating these effects.
Experimental Protocols
While specific, detailed protocols for the cited gene expression studies are often proprietary, a general methodology for such experiments is outlined below. This workflow is representative of the techniques used to generate the data presented in this guide.
General Experimental Workflow for Gene Expression Analysis
1. Cell Culture:
-
Primary human epidermal keratinocytes or dermal fibroblasts are cultured in appropriate growth media and conditions (e.g., 37°C, 5% CO₂).
-
Cells are seeded into multi-well plates and allowed to adhere and reach a specific confluency (e.g., 70-80%).
2. Peptide Treatment:
-
The growth medium is replaced with a medium containing the desired concentration of this compound or Palmitoyl Pentapeptide-3.
-
A vehicle control (medium without the peptide) is run in parallel.
-
Cells are incubated for a specified period (typically 24 to 72 hours) to allow for changes in gene expression.
3. RNA Isolation:
-
After incubation, cells are lysed, and total RNA is extracted using a suitable kit (e.g., RNeasy Kit).
-
The concentration and purity of the isolated RNA are determined using spectrophotometry (e.g., NanoDrop). RNA integrity is assessed using methods like agarose (B213101) gel electrophoresis or a bioanalyzer.
4. Gene Expression Analysis:
-
Reverse Transcription: Total RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of specific target genes (e.g., COL1A1, FLG) are quantified using qPCR with gene-specific primers.
-
Microarray Analysis: For a broader analysis, cDNA can be hybridized to a microarray chip containing probes for thousands of genes to obtain a comprehensive gene expression profile.
5. Data Analysis:
-
The expression of target genes is normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
The relative change in gene expression in peptide-treated cells compared to the control is calculated, often expressed as a fold change. Statistical analysis is performed to determine the significance of the observed changes.
Conclusion
This compound and Palmitoyl Pentapeptide-3 operate through distinct mechanisms to confer their benefits to the skin. This compound primarily modulates the gene expression profile of keratinocytes, enhancing skin barrier function and promoting a clear, radiant complexion by upregulating genes such as CDSN, FLG, and CRYAA. In contrast, Palmitoyl Pentapeptide-3 acts on fibroblasts to stimulate the expression of key extracellular matrix genes, including various collagens, elastin, and fibronectin, leading to its well-documented anti-wrinkle and firming effects.
This comparative analysis, based on available data, underscores the specialized roles of these peptides. For researchers and drug development professionals, the choice between these or similar peptides should be guided by the specific desired biological outcome, whether it be reinforcing the epidermal barrier and enhancing skin clarity or rebuilding the dermal matrix to combat the signs of aging. Further head-to-head comparative studies employing transcriptomic analyses would provide a more comprehensive understanding of their respective impacts on the skin's gene expression landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scribd.com [scribd.com]
- 4. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. ulprospector.com [ulprospector.com]
- 6. Sederma debuts Crystalide peptide for luminous skin [cosmeticsbusiness.com]
Palmitoyl Tetrapeptide-10: A Comparative Analysis of Long-Term Stability and Efficacy for Researchers and Drug Development Professionals
An in-depth guide assessing the long-term stability and efficacy of Palmitoyl (B13399708) Tetrapeptide-10 in comparison to established alternatives such as Palmitoyl Pentapeptide-4 (Matrixyl®) and Acetyl Hexapeptide-8. This report synthesizes available data and outlines experimental protocols to address existing knowledge gaps, providing a crucial resource for researchers, scientists, and professionals in drug development.
Abstract
Palmitoyl Tetrapeptide-10 has emerged as a promising bioactive peptide in the fields of dermatology and cosmetic science, with purported benefits for skin barrier enhancement and overall skin health. This guide provides a comprehensive assessment of its long-term stability and efficacy, drawing comparisons with well-established peptide alternatives. While direct, long-term comparative data remains limited, this report summarizes existing knowledge, presents detailed experimental protocols for generating critical stability and efficacy data, and offers a framework for future research and development.
Introduction to this compound and its Alternatives
This compound is a synthetic peptide that works synergistically with other active ingredients to enhance skin barrier function by increasing the expression of corneodesmosin and filaggrin, which are crucial for keratinocyte adhesion and terminal differentiation.[1] This mechanism suggests its potential in addressing sensitive skin and improving skin texture.
For the purpose of this guide, its performance will be compared against two widely recognized peptides:
-
Palmitoyl Pentapeptide-4 (Matrixyl®): A well-researched peptide known for its ability to stimulate collagen and elastin (B1584352) production, thereby reducing the appearance of fine lines and wrinkles.[2]
-
Acetyl Hexapeptide-8 (Argireline®): A neurotransmitter-inhibiting peptide often marketed as a topical alternative to botulinum toxin for reducing expression wrinkles.[3]
Comparative Efficacy
While robust, direct comparative clinical trials are not extensively available in the public domain, the proposed mechanisms of action and existing in-vitro and in-vivo data allow for a qualitative comparison.
Table 1: Comparison of Efficacy Parameters
| Feature | This compound | Palmitoyl Pentapeptide-4 (Matrixyl®) | Acetyl Hexapeptide-8 (Argireline®) |
| Primary Mechanism | Enhances skin barrier function, promotes skin regeneration.[4] | Stimulates collagen and elastin synthesis.[2] | Inhibits neurotransmitter release to reduce muscle contraction.[3] |
| Key Benefits | Improves skin brightness and smoothness, strengthens the skin barrier, reduces redness and sensitivity.[4][5] | Reduces the appearance of fine lines and wrinkles, improves skin firmness and elasticity.[2] | Reduces the appearance of expression lines (e.g., crow's feet, forehead lines).[3] |
| Reported Efficacy | Manufacturer claims of improved skin brightness and smoothness.[6] | Clinical studies show significant reduction in wrinkle depth and improvement in skin texture.[7][8] | Studies report a reduction in wrinkle depth, though efficacy can vary depending on the formulation.[3] |
Long-Term Stability Assessment
The long-term stability of a peptide is critical for its efficacy in a final formulation. While a safety data sheet for this compound states that it is stable under recommended storage conditions, detailed quantitative data from long-term and forced degradation studies are not widely published.[9][10]
Table 2: Stability Profile Comparison
| Stability Parameter | This compound | Palmitoyl Pentapeptide-4 (Matrixyl®) | Acetyl Hexapeptide-8 (Argireline®) |
| General Stability | Stable under recommended storage conditions.[9][10] | Generally stable in formulations. | Susceptible to hydrolysis; stability is pH-dependent. |
| Forced Degradation | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Storage Conditions | Recommended to be stored in a cool, dry, and dark place. | Similar to other peptides, requires controlled storage conditions. | Requires careful formulation to maintain stability. |
To address the gap in stability data, a comprehensive stability testing protocol is necessary.
Experimental Protocols
To generate the necessary comparative data, the following detailed experimental protocols are proposed.
Long-Term and Accelerated Stability Testing
Objective: To assess the long-term stability of this compound in comparison to its alternatives under various storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound, Palmitoyl Pentapeptide-4, and Acetyl Hexapeptide-8 at a standardized concentration (e.g., 1 mg/mL) in a buffered solution (pH 5.5) relevant to cosmetic formulations. Aliquot samples into sealed, opaque vials.
-
Storage Conditions: Store aliquots under the following conditions as per ICH guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
UV Exposure: Expose samples to a controlled UV light source to assess photodegradation.
-
-
Time Points: Analyze samples at 0, 1, 3, 6, and 12 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.
-
Analysis: Utilize a validated stability-indicating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method to quantify the remaining peptide concentration at each time point.[5][11][12][13][14][15][16]
-
Data Presentation: Plot the percentage of remaining peptide against time for each storage condition to determine the degradation kinetics and shelf-life.
In-Vitro Efficacy Assessment: Collagen and Elastin Synthesis
Objective: To quantify the in-vitro efficacy of this compound in stimulating collagen and elastin synthesis compared to Palmitoyl Pentapeptide-4.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in appropriate media.
-
Treatment: Treat fibroblast cultures with varying concentrations of this compound and Palmitoyl Pentapeptide-4 (e.g., 1, 5, and 10 µM) for 48-72 hours. A vehicle control (no peptide) will also be included.
-
Analysis of Gene Expression (qPCR):
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of COL1A1 (for Collagen I) and ELN (for Elastin). Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Analysis of Protein Synthesis (ELISA):
-
Collect the cell culture supernatant.
-
Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the amount of secreted pro-collagen I and tropoelastin.
-
-
Data Presentation: Present the fold-change in gene expression and the concentration of secreted proteins for each peptide and concentration, compared to the vehicle control.
In-Vitro Efficacy Assessment: Skin Barrier Function
Objective: To evaluate the ability of this compound to enhance skin barrier function in comparison to Acetyl Hexapeptide-8.
Methodology:
-
Tissue Model: Utilize a reconstituted human epidermis (RHE) model, which mimics the structure and function of the human epidermis.[4][11][12][17]
-
Treatment: Topically apply formulations containing this compound, Acetyl Hexapeptide-8, and a placebo to the RHE tissue surface for a specified period (e.g., 24-48 hours).
-
Barrier Function Assessment:
-
Transepidermal Water Loss (TEWL): Measure TEWL before and after treatment to assess the integrity of the skin barrier. A decrease in TEWL indicates improved barrier function.
-
Nile Red Penetration Assay: Apply a fluorescent dye (Nile Red) to the tissue surface and measure its penetration into the deeper layers of the RHE model using fluorescence microscopy. Reduced penetration signifies a stronger barrier.
-
-
Analysis of Barrier-Related Proteins:
-
Homogenize the RHE tissue.
-
Use Western Blotting or ELISA to quantify the expression of key barrier proteins such as Filaggrin, Loricrin, and Involucrin.
-
-
Data Presentation: Compare the changes in TEWL, dye penetration, and protein expression levels between the different treatment groups.
Signaling Pathways
The biological effects of these peptides are mediated through distinct signaling pathways.
Discussion and Future Directions
This compound presents a compelling mechanism of action focused on enhancing the skin's natural barrier, a different approach compared to the collagen-stimulating and muscle-relaxing effects of Palmitoyl Pentapeptide-4 and Acetyl Hexapeptide-8, respectively. The lack of publicly available, direct comparative data on its long-term stability and efficacy necessitates the execution of rigorous, well-controlled studies as outlined in this guide.
For researchers and drug development professionals, the proposed experimental protocols provide a clear roadmap for generating the data required for a comprehensive assessment. Future research should focus on:
-
Long-term clinical trials: To evaluate the sustained efficacy and safety of this compound in human subjects.
-
Formulation optimization: To enhance the stability and skin penetration of this compound.
-
Synergistic effects: To investigate the potential for combining this compound with other active ingredients to achieve multi-faceted skin benefits.
By systematically addressing these research gaps, the full potential of this compound can be elucidated, providing a more complete picture of its place within the landscape of bioactive peptides for dermatological and cosmetic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. jddonline.com [jddonline.com]
- 4. episkin.com [episkin.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 11. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EpiDerm in vitro 3D Tissue | Mattek - Part of Sartorius [mattek.com]
- 17. m.youtube.com [m.youtube.com]
The In-Vivo Landscape of Palmitoyl Tetrapeptides: A Comparative Analysis for Skin Repair and Inflammation
For researchers and drug development professionals, the in-vivo validation of cosmetic peptides is a critical step in substantiating their purported effects. While Palmitoyl tetrapeptide-10 is a known entity in the cosmetic industry for its role in promoting skin health, publicly available in-vivo studies in animal models are notably scarce. To provide a valuable comparative framework, this guide delves into the in-vivo validation of two structurally related palmitoylated tetrapeptides: Palmitoyl-GDPH and Palmitoyl tetrapeptide-7. The data from these studies offer insights into the potential efficacy of this class of peptides in wound healing and inflammation, serving as a benchmark for future research on this compound.
This guide presents a summary of the available quantitative data, detailed experimental protocols, and visual representations of the experimental workflows and signaling pathways to aid in the design and interpretation of future in-vivo studies.
Comparative Efficacy of Palmitoylated Tetrapeptides in Animal Models
Table 1: In-Vivo Wound Healing Efficacy of Palmitoyl-GDPH in a Rat Model
| Parameter | Control Group | Palmitoyl-GDPH Treated Group | Tetracycline (B611298) Treated Group |
| Wound Closure (%) at Day 15 | 86.85 ± 5.47 | 94.52 ± 2.27 | Not Reported |
| Collagen Deposition (%) | 49.65 ± 5.37 | 90.33 ± 2.91 [1] | 67.47 ± 6.53[1] |
Table 2: In-Vivo Anti-Inflammatory Efficacy of Palmitoyl Tetrapeptide-7 in a Hairless Mouse Model
| Parameter | PM10 Treated Group | 3% Palmitoyl Tetrapeptide-7 Gel Treated Group | 5% Palmitoyl Tetrapeptide-7 Gel Treated Group |
| IL-1β Expression Level | Elevated | Reduced | Significantly Reduced [2] |
| IL-6 Expression Level | Elevated | Reduced | Significantly Reduced [2] |
Delving into the Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and building upon existing research. The following sections detail the experimental protocols used in the in-vivo validation of Palmitoyl-GDPH and Palmitoyl tetrapeptide-7.
Protocol 1: In-Vivo Wound Healing Assessment of Palmitoyl-GDPH in Sprague Dawley Rats[1][3][4]
-
Animal Model: Male Sprague Dawley rats.
-
Wound Creation: A 4 cm² full-thickness wound was surgically created on the dorsum of the rats.
-
Treatment Groups:
-
Control Group: No treatment.
-
Palmitoyl-GDPH Group: Topical application of Palmitoyl-GDPH in liquid form.
-
Tetracycline Group: Topical application of tetracycline as a standard control.
-
-
Treatment Regimen: The respective treatments were applied to the wounds for eighteen days.
-
Efficacy Evaluation:
-
Wound Closure: The wound area was measured at regular intervals to determine the rate of wound closure.
-
Histological Analysis: Skin tissue samples were collected at the end of the study for histological examination to assess re-epithelialization, collagen deposition, and overall tissue regeneration. Masson's trichrome staining was used to quantify the collagen content.
-
-
Toxicity Assessment: Body weight was monitored throughout the study, and blood samples were collected to analyze hematological and biochemical parameters for liver, kidney, and pancreas function to assess the systemic toxicity of the peptide.[1]
Protocol 2: In-Vivo Anti-Inflammatory Assessment of Palmitoyl Tetrapeptide-7 in Hairless Mice[2]
-
Animal Model: Hairless mice.
-
Induction of Inflammation: Particulate matter (PM10) was used to induce skin inflammation.
-
Treatment Groups:
-
PM10 Treated Group: Exposed to PM10 without any treatment.
-
3% Palmitoyl Tetrapeptide-7 Gel Group: Topical application of a gel containing 3% Palmitoyl tetrapeptide-7 after PM10 exposure.
-
5% Palmitoyl Tetrapeptide-7 Gel Group: Topical application of a gel containing 5% Palmitoyl tetrapeptide-7 after PM10 exposure.
-
-
Efficacy Evaluation:
-
Immunohistochemistry and Western Blot: Skin tissue was analyzed to determine the expression levels of the inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6).
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental flows, the following diagrams are provided.
Caption: Hypothetical signaling pathway for Palmitoyl-GDPH in wound healing.
Caption: Experimental workflow for the in-vivo wound healing study.
Caption: Proposed mechanism of Palmitoyl tetrapeptide-7 in reducing inflammation.
Conclusion and Future Directions
The in-vivo data on Palmitoyl-GDPH and Palmitoyl tetrapeptide-7 strongly suggest that palmitoylated tetrapeptides are a promising class of compounds for promoting skin repair and mitigating inflammation. The significant increase in collagen deposition and accelerated wound closure observed with Palmitoyl-GDPH, along with the marked reduction in inflammatory cytokines by Palmitoyl tetrapeptide-7, provide a solid foundation for inferring the potential in-vivo effects of this compound.
However, the lack of direct in-vivo studies on this compound remains a significant knowledge gap. Future research should focus on conducting robust, controlled in-vivo studies in relevant animal models to specifically validate its efficacy in areas such as wrinkle reduction, improvement of skin barrier function, and collagen synthesis. Such studies would be invaluable for the scientific community and would provide the necessary evidence to fully support its use in dermatological and cosmetic applications. The experimental protocols and comparative data presented in this guide offer a valuable starting point for designing these much-needed investigations.
References
Comparative Transcriptomic Analysis of Palmitoyl Tetrapeptide-10 Treatment in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Palmitoyl (B13399708) tetrapeptide-10 on skin cells. Due to the limited availability of public transcriptomic data specifically for Palmitoyl tetrapeptide-10, this guide incorporates data from functionally similar cosmetic peptides to provide a comprehensive overview of its expected biological activities. The comparison includes data on alternative well-established skincare ingredients, Retinol (a form of Vitamin A) and L-Ascorbic Acid (Vitamin C), to benchmark the performance of tetrapeptide-based therapies.
Introduction to this compound
This compound is a synthetic peptide that combines palmitic acid with a four-amino-acid peptide. It is designed to enhance skin penetration and is purported to improve skin barrier function and promote a more youthful appearance. Its mechanism of action is believed to involve the upregulation of key structural proteins in the epidermis.
Mechanism of Action and Key Biological Pathways
This compound and similar cosmetic peptides are thought to exert their effects by modulating key signaling pathways involved in skin homeostasis, repair, and aging. Two of the primary pathways implicated are the Transforming Growth Factor-Beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
TGF-β Signaling Pathway: This pathway plays a crucial role in the synthesis of extracellular matrix (ECM) proteins, such as collagen and elastin (B1584352), and in regulating keratinocyte differentiation.[1][2] Signal peptides are believed to mimic fragments of ECM proteins, thereby activating TGF-β receptors and initiating a downstream signaling cascade that leads to increased production of dermal matrix components.
MAPK Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, inflammation, and stress responses.[3] Environmental stressors like UV radiation can activate the MAPK pathway, leading to the upregulation of matrix metalloproteinases (MMPs) that degrade collagen and elastin.[3] Some cosmetic peptides are suggested to modulate this pathway to reduce inflammation and prevent ECM degradation.
Comparative Transcriptomic Data
Table 1: Gene Expression Changes in Skin Barrier and Extracellular Matrix Related Genes
| Gene | Function | This compound (Inferred) & Similar Peptides | Retinol | L-Ascorbic Acid (Vitamin C) |
| FLG | Filaggrin, essential for skin barrier function | Upregulation (RGD-GHK peptide showed significant increase in mRNA levels)[2] | Upregulation | No direct significant effect reported |
| LOR | Loricrin, major component of the cornified envelope | Upregulation (RGD-GHK peptide showed significant increase in mRNA levels)[2] | Upregulation | No direct significant effect reported |
| CDSN | Corneodesmosin, involved in corneocyte adhesion | Upregulation (Claimed mechanism of this compound) | Not well documented | Not well documented |
| COL1A1 | Collagen Type I Alpha 1 Chain | Upregulation (Palmitoyl Tripeptide-1 stimulates collagen synthesis)[4] | Upregulation | Upregulation (Cofactor for collagen synthesis) |
| ELN | Elastin | Upregulation (Palmitoyl Hexapeptide-12 stimulates elastin synthesis) | Upregulation | No direct significant effect reported |
| MMP1 | Matrix Metallopeptidase 1 (collagenase) | Downregulation (Palmitoyl Tripeptide-5 reduces MMP expression)[5] | Downregulation | Downregulation |
Data for similar peptides is used as a proxy for this compound and is indicated in parentheses.
Table 2: Gene Expression Changes in Melanogenesis-Related Genes (Palmitoyl Tetrapeptide-20)
| Gene | Function | Fold Change (mRNA level) |
| MC1R | Melanocortin 1 Receptor, key regulator of melanin (B1238610) production | Increased expression[6] |
| TYR | Tyrosinase, rate-limiting enzyme in melanin synthesis | Increased expression[6] |
| TRP-1 | Tyrosinase-related protein 1, involved in eumelanin (B1172464) synthesis | Increased expression[6] |
| ASIP | Agouti Signaling Protein, antagonist of MC1R | Reduced expression[6] |
This data is for Palmitoyl Tetrapeptide-20, which is designed to affect pigmentation, and may not be directly representative of this compound's primary functions.
Experimental Protocols
The following are generalized protocols for in vitro cell culture and gene expression analysis, based on methodologies reported in the scientific literature for testing cosmetic ingredients on skin cells.
1. Cell Culture of Human Keratinocytes
-
Cell Line: Human immortalized keratinocytes (e.g., HaCaT) or primary human epidermal keratinocytes.
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to reach 70-80% confluency. The medium is then replaced with fresh medium containing the test compound (e.g., this compound at various concentrations) or vehicle control. The treatment duration can range from a few hours to several days depending on the experimental endpoint.
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit following the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression of target genes (e.g., FLG, LOR, CDSN, COL1A1, ELN, MMP1) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH). The fold change in gene expression is calculated using the ΔΔCt method.
Conclusion
The available evidence, largely inferred from related cosmetic peptides, suggests that this compound likely exerts its beneficial effects on the skin by upregulating the expression of genes crucial for skin barrier integrity and extracellular matrix stability. Specifically, it is expected to increase the expression of filaggrin, loricrin, and corneodesmosin, leading to a strengthened epidermal barrier. Furthermore, by potentially stimulating collagen and elastin synthesis while inhibiting their degradation, it may contribute to improved skin firmness and elasticity.
Compared to established ingredients like Retinol and Vitamin C, which have a broader and more extensively documented range of transcriptomic effects, this compound appears to have a more targeted mechanism of action focused on skin barrier and structural protein synthesis. Further direct transcriptomic studies on this compound are warranted to fully elucidate its molecular effects and to provide a more definitive comparison with other cosmetic actives.
References
- 1. Targeted deletion of TGFβ1 in basal keratinocytes causes profound defects in stratified squamous epithelia and aberrant melanocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of an agonist of α-MSH, the palmitoyl tetrapeptide-20, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Palmitoyl Tetrapeptide-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Tetrapeptide-10, a synthetic peptide, has garnered attention in the cosmetic and dermatological fields for its purported skin-enhancing properties. Marketed under trade names such as Crystalide™, it is often associated with promoting a "glass skin" effect, characterized by a clear, luminous, and uniform complexion. This guide provides an objective comparison of the publicly available findings on this compound with other established skincare actives. The experimental data is summarized, and where available, detailed methodologies are provided to aid in the replication and validation of these findings.
This compound: Mechanism of Action and Efficacy
This compound is a four-amino-acid peptide (Lys-Thr-Phe-Lys) conjugated with palmitic acid to enhance its skin penetration and stability. Its primary mechanism of action is reported to revolve around the regulation of skin homeostasis, specifically by inducing the chaperone protein α-crystallin and promoting a balanced desquamation process.[1]
Signaling Pathway of this compound
The proposed signaling pathway for this compound involves the upregulation of α-crystallin, a protein known for its role in maintaining tissue transparency and cellular proteostasis. By acting as a chaperone, α-crystallin helps to prevent the aggregation of denatured proteins, thereby contributing to a clearer and more luminous skin appearance.[1] Additionally, this compound is suggested to influence the expression of proteins involved in keratinocyte differentiation and desquamation, leading to a smoother skin surface.[1][2]
Proposed signaling pathway of this compound in keratinocytes.
Quantitative Data from Published Findings
The available quantitative data for this compound primarily comes from manufacturer-provided studies for the commercial product Crystalide™.
| Efficacy Parameter | Test Concentration | Study Duration | Subjects | Results | Source |
| Skin Clarity | 3% Crystalide™ | 6 weeks | 29 volunteers with dull complexion | +4.4% improvement (up to +14%) | [3] |
| Skin Surface Uniformity & Smoothness | 3% Crystalide™ | 6 weeks | 28 volunteers | Statistically significant improvement | [3] |
| Kallikrein 5 Expression (in vitro) | Not specified | Not specified | Not applicable | +258% vs. placebo (p<0.01) | [3] |
Comparison with Alternative Actives
A direct comparative study with quantitative data between this compound and other well-established actives was not found in the public domain. However, a comparison of their mechanisms and reported efficacies is presented below.
Retinoids (e.g., Retinol)
Retinoids are a class of vitamin A derivatives widely regarded as a gold standard for anti-aging.
-
Mechanism of Action : Retinoids bind to retinoic acid receptors (RARs) in the nucleus of keratinocytes, leading to changes in gene expression that promote cell turnover, increase collagen production, and reduce hyperpigmentation.
Niacinamide
Niacinamide, a form of vitamin B3, is a versatile ingredient with multiple skin benefits.
-
Mechanism of Action : Niacinamide has been shown to downregulate the transfer of melanosomes from melanocytes to keratinocytes, improve the epidermal barrier function by increasing the production of ceramides (B1148491) and other intercellular lipids, and exhibit anti-inflammatory properties.
Comparative Overview
| Feature | This compound | Retinoids | Niacinamide |
| Primary Function | Skin radiance, smoothness | Anti-aging, anti-acne | Barrier repair, anti-inflammatory, pigmentation reduction |
| Mechanism | α-crystallin induction, desquamation regulation | Gene expression modulation via RARs | Melanosome transfer inhibition, ceramide synthesis |
| Potential Side Effects | Not well-documented | Irritation, dryness, photosensitivity | Flushing (rare) |
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for this compound are scarce. However, based on its proposed mechanism, the following standard assays would be relevant for replicating and validating its effects.
In Vitro Keratinocyte Differentiation Assay
This workflow outlines a general procedure to assess the effect of a test compound on keratinocyte differentiation.
Workflow for in vitro keratinocyte differentiation assay.
Methodology:
-
Cell Culture : Human epidermal keratinocytes are cultured in a low-calcium medium to maintain their proliferative state.
-
Induction of Differentiation : Differentiation is induced by switching to a high-calcium medium (e.g., >1 mM).
-
Treatment : Cells are treated with varying concentrations of this compound or a vehicle control.
-
Analysis : After a defined incubation period (e.g., 24-72 hours), cells are harvested for analysis.
-
Western Blot : To quantify the protein expression of differentiation markers such as involucrin, filaggrin, and loricrin.
-
Quantitative PCR (qPCR) : To measure the mRNA levels of genes associated with keratinocyte differentiation (e.g., KRT1, KRT10).
-
Immunofluorescence : To visualize the localization of differentiation markers within the cell culture.
-
α-Crystallin Expression Assay
This protocol can be used to determine if this compound induces α-crystallin expression in skin cells.
Methodology:
-
Cell Culture : Human epidermal keratinocytes or dermal fibroblasts are cultured under standard conditions.
-
Treatment : Cells are treated with this compound at various concentrations.
-
Analysis :
-
ELISA : A quantitative enzyme-linked immunosorbent assay to measure the concentration of α-crystallin in cell lysates.
-
Western Blot : To detect and quantify the levels of α-crystallin protein.
-
Conclusion
The available data on this compound suggests a potential role in improving skin radiance and texture through the induction of α-crystallin and regulation of desquamation. However, the evidence is largely based on manufacturer-led studies with limited details available in the public, peer-reviewed domain. For a comprehensive understanding and validation of its efficacy, further independent, controlled clinical trials with detailed methodologies and direct comparisons to established actives like retinoids and niacinamide are necessary. The experimental workflows provided in this guide offer a starting point for researchers to independently investigate the biological activity of this peptide.
References
A Comparative Benchmark of Palmitoyl Tetrapeptide-10 Against Industry-Standard Anti-Aging Compounds
For Immediate Release
This guide provides a comprehensive analysis of Palmitoyl (B13399708) Tetrapeptide-10, benchmarking its performance against established anti-aging compounds such as Retinol, Vitamin C, and the well-regarded peptide, Palmitoyl Pentapeptide-4 (Matrixyl™). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison based on available experimental data, mechanisms of action, and common evaluation protocols.
Executive Summary
The quest for effective anti-aging solutions has led to the development of numerous active compounds. Palmitoyl Tetrapeptide-10 has emerged as a promising peptide with a multi-faceted approach to skin rejuvenation. This guide will delve into its mechanism of action and compare its efficacy with industry benchmarks. While direct head-to-head clinical trials are not extensively available in the public domain, a comparative analysis of their individual performance metrics and biological pathways offers valuable insights for research and development.
Introduction to this compound
This compound is a synthetic peptide that combines palmitic acid with a four-amino-acid peptide. This modification enhances its stability and penetration into the skin. It is marketed under trade names such as Crystalide™. Its purported benefits include improving skin barrier function, promoting skin regeneration, and enhancing skin radiance.[1][2][3] Some sources also claim it stimulates the production of collagen and elastin (B1584352), key proteins for maintaining skin's firmness and elasticity.[2][4][5][6]
Mechanism of Action
This compound is reported to function through a unique mechanism involving the chaperone protein α-crystallin.[1][7][8] Its proposed signaling pathway is as follows:
Additionally, this compound is suggested to have an epigenetic regulatory role, contributing to harmonious skin maturation.[7] It also works to increase the expression of corneodesmosin and filaggrin, which strengthens the skin barrier.[3]
Benchmarking Against Industry Standards
Retinol (Vitamin A)
Retinol is a well-established benchmark for anti-aging, with a robust body of scientific evidence supporting its efficacy.
Mechanism of Action: Retinol and its derivatives are converted to retinoic acid in the skin, which then binds to nuclear receptors (RAR and RXR) to modulate gene expression. This leads to increased collagen production, accelerated cell turnover, and inhibition of collagen-degrading enzymes (matrix metalloproteinases).
Vitamin C (Ascorbic Acid)
A potent antioxidant, Vitamin C is another cornerstone of anti-aging skincare.
Mechanism of Action: Vitamin C neutralizes free radicals, is an essential cofactor for the enzymes responsible for collagen synthesis (prolyl and lysyl hydroxylase), and has been shown to have a role in the epigenetic regulation of skin cells by promoting DNA demethylation, which can enhance keratinocyte proliferation.[9]
Palmitoyl Pentapeptide-4 (Matrixyl™)
As a well-researched peptide, Matrixyl™ serves as a relevant benchmark within the peptide category.
Mechanism of Action: This peptide is a fragment of the pro-collagen type I protein. It acts as a signaling molecule, stimulating fibroblasts to produce more collagen, elastin, and other components of the extracellular matrix.[10]
Comparative Efficacy Data
The following tables summarize available quantitative data for each compound. It is important to note that these results are from different studies and not from direct comparative trials.
Table 1: this compound (Crystalide™) Clinical Study Data [7]
| Parameter | Concentration | Duration | Result |
| Skin Complexion (Radiance) | 3% | 6 weeks | +33.5% improvement in CLCT index |
| Corneocyte Size | 3% | 6 weeks | -0.5% change (maintained size vs. -2.4% in placebo) |
| Skin Moisturization | 3% | 6 weeks | +25.8% increase, up to 99% |
Table 2: Industry-Standard Compounds Efficacy Data (from various studies)
| Compound | Parameter | Concentration | Duration | Result |
| Retinol | Wrinkle Reduction | Not specified | 12 weeks | Significant reduction in fine lines and wrinkles |
| Vitamin C | Skin Radiance & Texture | 10% | Not specified | Measurable improvements |
| Palmitoyl Pentapeptide-4 | Wrinkle Depth Reduction | 3 ppm | 12 weeks | Small extent of reduction in fine lines/wrinkles[11] |
| Palmitoyl Peptides (Oligopeptide & Tetrapeptide-7) | Wrinkle Decrease | 1% | 4 weeks | 14.07% decrease in crow's feet wrinkles[12] |
| Palmitoyl Peptides (Oligopeptide & Tetrapeptide-7) | Dermal Density Increase | 1% | 4 weeks | 27.63% increase[12] |
| Palmitoyl Peptides (Oligopeptide & Tetrapeptide-7) | Skin Elasticity Increase | 1% | 4 weeks | 8.79% increase[12] |
Experimental Protocols
In Vitro: Fibroblast Viability/Proliferation Assay (MTT Assay)
This assay is crucial for assessing the cytotoxic potential and proliferative effects of anti-aging compounds on dermal fibroblasts.
Protocol:
-
Human dermal fibroblasts are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours.[13]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
After a 24-hour incubation period, the medium is removed, and a methylthiazol tetrazolium (MTT) solution (5 mg/ml in PBS) is added to each well, followed by a 4-hour incubation.[13]
-
The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance is measured at 570 nm using a microplate reader.[13]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo: Clinical Assessment of Anti-Wrinkle Efficacy
Standardized clinical trials are essential for validating the anti-aging effects of a compound on human skin.
Protocol:
-
Subject Recruitment: A cohort of subjects with visible signs of facial aging (e.g., periorbital wrinkles) is recruited.
-
Study Design: A randomized, double-blind, placebo-controlled, split-face study design is often employed.
-
Product Application: Subjects apply the formulation containing the test compound to one side of their face and a placebo to the other side, typically twice daily for a specified duration (e.g., 4, 8, or 12 weeks).
-
Efficacy Evaluation: Wrinkle severity, skin elasticity, and other parameters are measured at baseline and at subsequent follow-up visits. This is often done using objective instrumental analysis, such as the VISIA® Complexion Analysis System, which can quantify changes in wrinkles, texture, and pores.[14][15][16][17]
-
Dermatological Assessment: A dermatologist also performs a visual assessment and grading of wrinkles at each visit.
-
Safety and Tolerability: Any adverse events, such as irritation or redness, are recorded throughout the study.
Conclusion
This compound presents a novel mechanism of action centered on promoting α-crystallin and maintaining cellular proteostasis, which translates to observable improvements in skin radiance and texture. While it shares the common goal of stimulating collagen and elastin with industry standards like Retinol and Palmitoyl Pentapeptide-4, its primary signaling pathway appears distinct.
Retinol remains a powerhouse with extensive clinical backing for significant wrinkle reduction. Vitamin C offers potent antioxidant protection and is crucial for collagen synthesis. Palmitoyl Pentapeptide-4 provides a well-studied peptide-based approach to stimulating the extracellular matrix.
The choice of an active ingredient will depend on the desired primary outcome. For enhancing skin radiance and clarity through a novel biological pathway, this compound is a compelling candidate. For significant wrinkle effacement, Retinol remains a top contender, though with potential for irritation. Vitamin C is indispensable for antioxidant defense and foundational collagen support. Further direct comparative studies are warranted to definitively position this compound within the hierarchy of anti-aging actives.
References
- 1. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. beautydecoded.com [beautydecoded.com]
- 6. myrevea.com [myrevea.com]
- 7. crodabeauty.com [crodabeauty.com]
- 8. | ingredients | raw materials | packaging | processing equipment | non-woven materials for production of cosmetics, perfumery, household chemicals, hygiene products | contract packaging & filling | Private Label | packing in Russia & CIS countries | Russian cosmetic production market [cosmetic-industry.com]
- 9. Is there a relationship between Epigenetics and cosmetic ingredients? - Iconic Elements by dr. Wu [iconic-elements.com]
- 10. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Instrumental evaluation of anti-aging effects of cosmetic formulations containing palmitoyl peptides, Silybum marianum seed oil, vitamin E and other functional ingredients on aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the reproducibility and accuracy of the Visia® Complexion Analysis Camera System for objective skin analysis of facial wrinkles and skin age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thevictoriancosmeticinstitute.com.au [thevictoriancosmeticinstitute.com.au]
- 15. VISIA Skin Analysis | Canfield Scientific [canfieldsci.com]
- 16. reskinmedical.gr [reskinmedical.gr]
- 17. researchgate.net [researchgate.net]
Unveiling the Science Behind Palmitoyl Tetrapeptide-10: A Comparative Guide to its Biological Activity
For Immediate Release
A deep dive into the statistical validation of Palmitoyl Tetrapeptide-10 reveals its significant role in skin barrier enhancement and radiance. This guide provides a comparative analysis with other leading peptides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a synthetic lipopeptide, has emerged as a promising active ingredient in dermatology and cosmetic science. Its purported benefits for skin health, particularly in enhancing the skin's natural barrier and promoting a radiant complexion, are backed by a growing body of scientific evidence. This comparison guide offers an objective look at the biological activity of this compound, contrasting its performance with established alternatives such as Palmitoyl Tripeptide-1, the peptide complex Matrixyl® 3000, and Copper Tripeptide-1 (GHK-Cu).
Executive Summary of Biological Activities
This compound primarily exerts its effects by modulating key proteins involved in epidermal differentiation and structure. It is known to upregulate the expression of filaggrin and corneodesmosin, crucial for skin barrier integrity, and to promote the chaperone protein α-crystallin, which contributes to skin clarity and a "glass skin" effect. In comparison, other peptides like Palmitoyl Tripeptide-1 and Matrixyl® 3000 are well-documented for their collagen-boosting and anti-wrinkle properties, while GHK-Cu is recognized for its broad-spectrum regenerative and anti-inflammatory effects.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various in-vitro and in-vivo studies, offering a side-by-side comparison of the biological activities of this compound and its alternatives.
Table 1: Skin Barrier and Radiance Enhancement
| Parameter | Peptide | Concentration | Result | Study Type |
| α-Crystallin Expression | This compound (as Pal-KTFK) | 3% | 161% increase (p < 0.01) | In-vitro (Skin Equivalents)[1] |
| Filaggrin Expression | This compound | - | Synergistically increases expression | Descriptive[2] |
| Corneodesmosin Expression | This compound | - | Synergistically increases expression | Descriptive[2] |
Table 2: Collagen Synthesis and Anti-Wrinkle Effects
| Parameter | Peptide | Concentration | Result | Study Type |
| Collagen I Synthesis | Palmitoyl Tripeptide-1 | 0.5 µM/liter | Strong signal of collagen synthesis | In-vitro (Human Fibroblasts)[3] |
| Collagen Synthesis | Matrixyl® 3000 | 1%, 3%, 5% | Dose-dependent increase in Collagen I | In-vitro (Fibroblasts)[4][5] |
| Deep Wrinkle Reduction | Matrixyl® 3000 | 3% | 45% reduction in surface area of deep wrinkles after 2 months | In-vivo (Clinical Study)[4][6] |
| Mean Wrinkle Depth Reduction | Matrixyl® 3000 | 4% | 10.2% reduction after 2 months | In-vivo (Clinical Study)[7] |
| Collagen Production | GHK-Cu | - | Improved collagen production in 70% of women treated | In-vivo (Clinical Study)[8][9] |
Table 3: Skin Elasticity and Firmness
| Parameter | Peptide | Concentration | Result | Study Type |
| Skin Tonicity | Matrixyl® 3000 | - | Nearly 20% increase after 2 months | In-vivo (Clinical Study)[6] |
| Skin Thickness | Palmitoyl Tripeptide-1 | 4 ppm | Small but statistically significant increase | In-vivo (Clinical Study)[10] |
| Skin Density and Thickness | GHK-Cu | - | Increased skin density and thickness | In-vivo (Clinical Study)[8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound in keratinocytes.
Caption: General signaling pathway for collagen-boosting peptides.
Caption: A generalized workflow for in-vitro validation of peptide activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the data presented.
In-vitro α-Crystallin Expression in Skin Equivalents
-
Objective: To quantify the effect of this compound (Pal-KTFK) on α-crystallin expression.
-
Cell Model: Skin equivalents consisting of Normal Human Keratinocytes (NHK).
-
Treatment: Skin equivalents were treated with a cream containing 2% or 3% Pal-KTFK. A control group received a placebo cream.
-
Assay: After the treatment period, the skin equivalents were processed for analysis. α-Crystallin content was quantified using immunofluorescence microscopy. For each image, the fluorescence intensity was measured and reported relative to the analyzed surface area.
-
Statistical Analysis: A Student's t-test for non-paired series was performed to determine the statistical significance of the results.[1]
In-vitro Collagen Synthesis Assay (ELISA)
-
Objective: To measure the stimulation of collagen synthesis by peptides in human dermal fibroblasts.
-
Cell Culture: Normal human dermal fibroblasts are cultured to confluence. The culture medium is then replaced with a serum-free medium containing the test peptide (e.g., Palmitoyl Tripeptide-1, Matrixyl® 3000) at various concentrations and a positive control (e.g., TGF-β).
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Assay: The amount of secreted Collagen Type I in the cell culture supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. The assay involves capturing the collagen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.
-
Data Analysis: The results are expressed as a percentage of collagen synthesis stimulation compared to the untreated control.
In-vivo Clinical Study for Anti-Wrinkle Efficacy
-
Objective: To evaluate the anti-wrinkle efficacy of a topical peptide formulation.
-
Study Design: A randomized, double-blind, placebo-controlled study with a panel of human volunteers (e.g., 24 men with a mean age of 45.5 years for the Matrixyl® 3000 study).[7]
-
Treatment Protocol: Volunteers apply the test cream containing the peptide (e.g., 4% Matrixyl® 3000) to one half of their face and a placebo cream to the other half, twice daily for a specified duration (e.g., two months).[7]
-
Efficacy Assessment: Wrinkle parameters are measured at baseline and at the end of the study using non-invasive techniques such as profilometry (e.g., fringe projection) to quantify changes in wrinkle depth, volume, and surface area.
-
Statistical Analysis: Statistical tests are performed to compare the changes in wrinkle parameters between the peptide-treated and placebo-treated sides of the face to determine the significance of the observed effects.
Conclusion
The available data indicates that this compound is a specialized peptide with a primary focus on enhancing skin barrier function and promoting a radiant complexion through the modulation of filaggrin, corneodesmosin, and α-crystallin. While robust quantitative data on its collagen-stimulating effects are less prevalent in publicly available literature compared to alternatives like Matrixyl® 3000 and GHK-Cu, its unique mechanism of action makes it a valuable ingredient for skincare formulations targeting skin health and appearance from a structural and clarity perspective.
For researchers and developers, the choice of peptide should be guided by the specific desired biological outcome. For anti-wrinkle and firming applications, peptides with strong evidence of collagen and elastin synthesis stimulation, such as Matrixyl® 3000 and GHK-Cu, are well-supported choices. For applications focused on improving skin barrier integrity, reducing sensitivity, and enhancing skin radiance, this compound presents a compelling and scientifically-backed option. Further independent clinical studies are warranted to provide a more comprehensive quantitative comparison of this compound's efficacy against other peptides across a broader range of skin parameters.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cellbone.com [cellbone.com]
- 5. cir-safety.org [cir-safety.org]
- 6. dermamdskincare.com [dermamdskincare.com]
- 7. Clinical study claims improved wrinkle reduction [cosmeticsbusiness.com]
- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Palmitoyl Tetrapeptide-10
This document provides comprehensive, step-by-step guidance on the proper disposal procedures for Palmitoyl Tetrapeptide-10, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to be aware of its general characteristics. According to safety data sheets, this compound is not classified as a hazardous substance or mixture.[1] However, proper laboratory hygiene and safety practices should always be observed.
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and clothing from contamination. |
| Respiratory | Suitable respirator | Recommended if dust or aerosols are generated. |
This data is synthesized from multiple safety data sheets.[1][2][3][4][5]
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[1]
Step 1: Containment of Spills
In the event of a spill, immediate containment is necessary to prevent environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If a significant amount is spilled, evacuate non-essential personnel from the immediate area.[1][5]
-
Absorb Liquid Solutions: For solutions containing this compound, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders to absorb the spill.[1][3]
-
Collect Solid Material: For powdered this compound, carefully sweep or scoop the material to avoid creating dust.
-
Prevent Water Contamination: Do not allow the substance to enter drains or water courses.[1][2]
Step 2: Waste Collection and Storage
Proper collection and storage of waste are critical to ensure safe handling and disposal.
-
Use Designated Containers: Place the absorbed material or collected powder into a suitable, clearly labeled, and closed container for disposal.[2][4][5][6]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1] Dispose of any contaminated cleaning materials in the same designated waste container.
Step 3: Final Disposal
Disposal must be carried out by a licensed disposal company and in accordance with all applicable regulations.
-
Consult Regulations: Review federal, state, and local environmental regulations to ensure compliance.[1][3][6]
-
Engage a Licensed Contractor: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not attempt to dispose of the chemical waste through standard municipal waste streams.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself, in accordance with regulations.[1]
III. Incompatible Materials
To prevent hazardous reactions, avoid mixing this compound waste with the following materials:
IV. Emergency Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2][4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2][4][5] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Palmitoyl Tetrapeptide-10
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Palmitoyl tetrapeptide-10. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. While this compound is not classified as a hazardous substance, following standard laboratory best practices is paramount.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for various stages of handling this compound.
| Stage of Handling | Required PPE | Specifications & Best Practices |
| Receiving & Storage | • Lab Coat• Safety Glasses | Standard lab coat. ANSI Z87.1 compliant safety glasses. |
| Weighing (Powder Form) | • Lab Coat• Safety Goggles• Nitrile Gloves• Face Mask (optional, recommended for larger quantities) | Safety goggles offer superior protection from airborne particles compared to safety glasses.[2] Use powder-free nitrile gloves to prevent contamination.[3][4][5] A standard surgical mask can minimize inhalation of fine powder. |
| Solubilization & Aliquoting | • Lab Coat• Safety Goggles• Nitrile Gloves | Wear safety goggles to protect against splashes.[2] Change gloves immediately if they become contaminated.[4] |
| Experimental Use | • Lab Coat• Safety Glasses• Nitrile Gloves | Standard PPE for cell culture or other experimental procedures. |
| Spill Cleanup & Disposal | • Lab Coat• Safety Goggles• Nitrile Gloves (double-gloving recommended) | Ensure robust protection during cleanup and waste handling. |
Operational Plan: A Step-by-Step Procedural Guide
Following a standardized operational plan minimizes risks and ensures the longevity and efficacy of the peptide.
Receiving and Storage
Upon receiving this compound, inspect the packaging for any damage.[6] Lyophilized peptides should be stored in a cool, dry, and dark environment, typically at -20°C or -80°C for long-term stability.[7][8][9][10] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide.[8][9]
Weighing and Solubilization
Given that the lyophilized powder can be easily aerosolized, weighing should be conducted in a designated, draft-free area, such as a chemical fume hood or a balance enclosure, especially when working with larger quantities.[4]
Experimental Protocol for Weighing:
-
Don the appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Clean the weighing area and the analytical balance with a soft brush.[11]
-
Place a sterile weigh boat or weighing paper on the balance and tare the weight.[12]
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, securely close the stock container.
-
For solubilization, use a sterile, appropriate solvent as recommended by the manufacturer or your experimental protocol.[7] Add the solvent to the vessel containing the weighed peptide.
Experimental Use
Handle all solutions containing this compound with the standard care and PPE required for your specific experimental setup. Avoid cross-contamination by using fresh, sterile equipment for each step.[4]
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For liquid spills, once absorbed, collect the material into a designated waste container.
-
For powder spills, gently sweep the material to avoid creating dust, or use a wet cleaning method.[1]
-
Clean the spill area with a suitable decontaminating agent.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is crucial. Never dispose of the peptide or its solutions down the drain.[3][4]
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the peptide in a sealed, leak-proof container labeled as "Non-Hazardous Chemical Waste" (or as per your institution's guidelines).[3][13]
-
Final Disposal: All waste should be disposed of through your institution's environmental health and safety (EHS) department or a licensed waste management contractor.[3][4]
Workflow for Handling this compound
Caption: This diagram outlines the key stages for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. emag.directindustry.com [emag.directindustry.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. Peptide Storage and Handling Best Practices - Pure Peptides UK [purepeptidesuk.net]
- 8. corepeptides.com [corepeptides.com]
- 9. peptide.com [peptide.com]
- 10. intelligenthq.com [intelligenthq.com]
- 11. extranet.who.int [extranet.who.int]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
